molecular formula C8H9NO4 B147719 4-Pyridoxic Acid CAS No. 82-82-6

4-Pyridoxic Acid

Cat. No.: B147719
CAS No.: 82-82-6
M. Wt: 183.16 g/mol
InChI Key: HXACOUQIXZGNBF-UHFFFAOYSA-N
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Description

4-pyridoxic acid is a methylpyridine that is 2-methylpyridine substituted by a hydroxy group at C-3, a carboxy group at C-4, and a hydroxymethyl group at C-5. It is the catabolic product of vitamin B6 and is excreted in the urine. It has a role as a mouse metabolite and a human urinary metabolite. It is a member of methylpyridines, a hydroxymethylpyridine, a monohydroxypyridine and a vitamin B6. It is functionally related to an isonicotinic acid. It is a conjugate acid of a 4-pyridoxate.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens, Trypanosoma brucei, and other organisms with data available.
The catabolic product of most of VITAMIN B 6;  (PYRIDOXINE;  PYRIDOXAL;  and PYRIDOXAMINE) which is excreted in the urine.

Properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid
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InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACOUQIXZGNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO4
Source PubChem
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DSSTOX Substance ID

DTXSID20861650
Record name 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid
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Molecular Weight

183.16 g/mol
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Physical Description

Solid
Record name 4-Pyridoxic acid
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CAS No.

82-82-6
Record name 4-Pyridoxic acid
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Record name Pyridoxic acid
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Record name 4-Pyridoxic acid
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Record name 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid
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Record name 4-PYRIDOXIC ACID
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Melting Point

247 - 248 °C
Record name 4-Pyridoxic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

4-Pyridoxic Acid: A Core Metabolite of Vitamin B6

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), participates in over 140 enzymatic reactions essential for human health.[1] The primary and final catabolite of vitamin B6 metabolism is 4-pyridoxic acid (PA), a molecule excreted in the urine.[2][3] The quantification of this compound in biological fluids serves as a vital biomarker for assessing an individual's vitamin B6 status. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, and clinical significance of this compound.

Biochemical Pathway of this compound Formation

The metabolism of vitamin B6 involves the interconversion of its six vitameric forms: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP). Dietary forms of vitamin B6 are absorbed in the jejunum and transported to the liver.[3] In the liver, these vitamers are converted to the biologically active form, pyridoxal 5'-phosphate (PLP).[3][4]

The catabolism of vitamin B6 culminates in the formation of this compound. This process primarily involves the dephosphorylation of PLP to pyridoxal by the enzyme tissue-nonspecific alkaline phosphatase (ALP).[2][5] Subsequently, pyridoxal is oxidized to this compound.[1] This irreversible oxidation was initially attributed solely to aldehyde oxidase (AO).[6][7][8] However, further research has demonstrated that an NAD+-dependent aldehyde dehydrogenase also plays a significant role in this conversion.[6][7][8] The formation of this compound is a critical step for the elimination of excess vitamin B6 from the body, with 40-60% of dietary vitamin B6 being excreted as this metabolite.[9]

VitaminB6_Metabolism cluster_diet Dietary Intake cluster_liver Liver Metabolism PN Pyridoxine (PN) PK Pyridoxal Kinase PN->PK PL_diet Pyridoxal (PL) PL_diet->PK PM Pyridoxamine (PM) PM->PK PNP Pyridoxine 5'-Phosphate (PNP) PNPO PNP/PMP Oxidase PNP->PNPO PMP Pyridoxamine 5'-Phosphate (PMP) PMP->PNPO PLP Pyridoxal 5'-Phosphate (PLP) ALP Alkaline Phosphatase (ALP) PLP->ALP H2O->Pi PL_liver Pyridoxal (PL) AO_ALDH Aldehyde Oxidase & Aldehyde Dehydrogenase PL_liver->AO_ALDH PA This compound (PA) Urine Urine PA->Urine Excretion PK->PNP ATP->ADP PK->PMP ATP->ADP PK->PLP ATP->ADP PNPO->PLP ALP->PL_liver AO_ALDH->PA

Caption: Metabolic pathway of Vitamin B6 to this compound.

Quantitative Data on this compound

The concentration of this compound in biological fluids is a direct indicator of recent vitamin B6 intake and overall status.[2] Its levels are responsive to changes in vitamin B6 consumption, typically within one to two weeks.[5][9]

BiomarkerBiological MatrixNormal RangeConditionReference
This compoundUrine> 3.0 mmol/dayAdequate short-term status[10]
This compoundUrine128-680 nmol/nmol creatinineNormal[11]
Plasma PLPPlasma/Serum5-50 µg/LNormal[12]
Plasma PLPPlasma/Serum> 30 nmol/LSufficient[10]
Plasma PLPPlasma/Serum20-30 nmol/LMarginal[10]
Plasma PLPPlasma/Serum< 20 nmol/LInsufficient[10]

Table 1: Reference Ranges for this compound and PLP

Experimental Protocols for Quantification

The accurate measurement of this compound is crucial for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][13]

HPLC with Fluorescence Detection

A widely used method involves reversed-phase HPLC coupled with fluorescence detection.[14] This technique often requires a derivatization step to enhance the fluorescence of this compound and other B6 vitamers.

Protocol Summary:

  • Sample Preparation: Plasma or serum samples are deproteinized, typically with trichloroacetic acid or perchloric acid.[15][16]

  • Derivatization: A pre-column or post-column derivatization step is often employed. Common derivatizing agents include semicarbazide or chlorite.[14][17]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a phosphate buffer with an organic modifier like methanol or acetonitrile.[15]

  • Detection: Fluorescence detection is utilized, with specific excitation and emission wavelengths for the derivatized this compound.

ParameterHPLC-FLD Method 1HPLC-FLD Method 2
Sample Type SerumPlasma
Deproteinization N/A0.8 mol/L perchloric acid
Derivatization Chlorite post-columnSodium bisulfite in mobile phase
Column Reversed-phaseODS reversed-phase
Mobile Phase N/A0.1 mol/L potassium dihydrogen phosphate, 0.1 mol/l sodium perchlorate, 0.5 g/l sodium bisulfite, pH 3
Detection FluorescenceFluorescence (Ex: 300 nm, Em: 400 nm)
Reference [14][15]

Table 2: Comparison of HPLC-FLD Methodologies

LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple vitamin B6 vitamers, including this compound, without the need for derivatization.[18][19]

Protocol Summary:

  • Sample Preparation: Deproteinization of whole blood, plasma, or serum is performed using agents like acetonitrile or a mixture of zinc sulfate in methanol.[18][20] An internal standard is typically added.

  • Chromatographic Separation: A suitable reversed-phase or HILIC column is used to separate the analytes.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Experimental_Workflow start Biological Sample (Plasma, Serum, Urine) prep Sample Preparation (Deproteinization, Internal Standard) start->prep analysis Analytical Technique prep->analysis hplc HPLC-FLD analysis->hplc Yes lcms LC-MS/MS analysis->lcms No deriv Derivatization (Pre- or Post-column) hplc->deriv separation Chromatographic Separation lcms->separation deriv->separation detection Detection separation->detection data Data Analysis & Quantification detection->data

Caption: General workflow for this compound quantification.

Clinical and Research Significance

The measurement of this compound is a valuable tool in both clinical and research settings for several reasons:

  • Biomarker of Vitamin B6 Status: Urinary this compound is a reliable short-term biomarker of vitamin B6 intake.[5] Low levels are indicative of deficiency, while elevated levels can suggest recent supplementation.[21]

  • Assessment in Various Populations: Its measurement is important in populations at risk for vitamin B6 deficiency, such as individuals with chronic alcohol dependence, malabsorptive conditions, and those on certain medications.[10]

  • Drug Development: Aldehyde oxidase, one of the enzymes responsible for this compound formation, is also involved in the metabolism of various xenobiotics.[22] Understanding the factors that influence its activity is pertinent in drug development to avoid potential drug-nutrient interactions.

  • Inflammation and Disease: The ratio of this compound to the sum of pyridoxal and PLP (PAr) has been proposed as a marker of vitamin B6 catabolism during inflammation and has been investigated as a potential predictor of cancer incidence.[23]

Conclusion

This compound is the principal end-product of vitamin B6 metabolism and a cornerstone in the assessment of vitamin B6 status. Its formation is a key step in the regulation of vitamin B6 homeostasis. Accurate quantification of this compound in biological samples, primarily through HPLC and LC-MS/MS, provides invaluable information for researchers, clinicians, and drug development professionals. A thorough understanding of its biochemistry and analytical methodologies is essential for advancing our knowledge of vitamin B6 in health and disease.

References

The Biological Functions of 4-Pyridoxic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxic acid (4-PA) is the primary catabolic end-product of vitamin B6 metabolism in humans. Long considered an inactive metabolite, its role has predominantly been confined to being a biomarker for assessing vitamin B6 status. However, emerging research indicates that fluctuations in 4-PA levels are not merely passive reflections of vitamin B6 intake but are also intricately linked to various physiological and pathological states, including renal function and systemic inflammation. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, physiological concentrations, and the analytical methods for its quantification. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development, offering insights into the nuanced role of 4-PA in human health and disease.

Introduction

Vitamin B6 is a water-soluble vitamin that exists in six interconvertible forms, collectively known as vitamers. The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is crucial for over 140 enzymatic reactions, primarily in amino acid metabolism. The metabolic fate of vitamin B6 culminates in the formation of this compound (4-PA), which is subsequently excreted in the urine.[1] The quantification of urinary and plasma 4-PA has been a cornerstone in the assessment of vitamin B6 nutritional status. This guide delves into the core biological functions of 4-PA, moving beyond its traditional role as a simple biomarker to explore its involvement in complex physiological processes.

Vitamin B6 Metabolism and the Formation of this compound

The metabolism of vitamin B6 is a multi-step process primarily occurring in the liver. Dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are absorbed and converted to their phosphorylated, active forms. Pyridoxal 5'-phosphate (PLP) can be dephosphorylated to pyridoxal (PL). In the liver, pyridoxal is oxidized to this compound by the cytosolic enzyme aldehyde oxidase (AOX) and, to a lesser extent, by an NAD+-dependent aldehyde dehydrogenase.[2][3] This conversion is an irreversible step, marking the end of the metabolic utility of the vitamin B6 molecule.

Signaling and Metabolic Pathways

The conversion of various vitamin B6 vitamers to the biologically active form, PLP, and ultimately to the excretory product, 4-PA, is a tightly regulated process. The following diagram illustrates the key steps in this metabolic pathway.

VitaminB6_Metabolism cluster_ingestion Dietary Intake cluster_activation Hepatic Activation cluster_catabolism Catabolism & Excretion Pyridoxine Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase Pyridoxal Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) Pyridoxal->PLP Pyridoxal Kinase FourPA This compound (4-PA) Pyridoxal->FourPA Aldehyde Oxidase Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) Pyridoxamine->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PLP->Pyridoxal Alkaline Phosphatase PMP->PLP PMP Oxidase Urine Urinary Excretion FourPA->Urine HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine_Sample Urine Sample Add_PCA Add 6% Perchloric Acid Urine_Sample->Add_PCA Vortex Vortex Add_PCA->Vortex Centrifuge1 Centrifuge (10,000 x g) Vortex->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge Again Supernatant1->Centrifuge2 Filter Filter (0.45 µm) Centrifuge2->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial Inject Inject into HPLC HPLC_Vial->Inject C18_Column C18 Column Separation Inject->C18_Column UV_Detection UV Detection (302 nm) C18_Column->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Quantification Quantify 4-PA Chromatogram->Quantification Calibration_Curve Create Calibration Curve Calibration_Curve->Quantification Normalization Normalize to Creatinine Quantification->Normalization Final_Result Final Concentration Normalization->Final_Result AOX_Assay_Workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Mixture Prepare Reaction Mixture (Buffer + Pyridoxal) Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_AOX Add Aldehyde Oxidase Pre_Incubate->Add_AOX Monitor_Reaction Monitor 4-PA Formation (HPLC or Spectrophotometry) Add_AOX->Monitor_Reaction Calculate_Velocity Calculate Initial Velocity (v₀) Monitor_Reaction->Calculate_Velocity Plot_Data Plot v₀ vs. [Substrate] Calculate_Velocity->Plot_Data Michaelis_Menten Fit to Michaelis-Menten Equation Plot_Data->Michaelis_Menten Determine_Kinetics Determine Km and Vmax Michaelis_Menten->Determine_Kinetics

References

An In-depth Technical Guide to 4-Pyridoxic Acid: Discovery, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Pyridoxic Acid (4-PA), the primary catabolic product of vitamin B6. The document details its discovery, chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification in biological matrices.

Discovery and Significance

This compound was first isolated from human urine by Singal and Sydenstricker in 1941. Its synthesis was later reported by Huff and Perlzweig in 1944.[1] As the main excretory product of vitamin B6 metabolism, the urinary and plasma levels of 4-PA serve as a key biomarker for assessing vitamin B6 status in clinical and nutritional studies.[2] Elevated or depleted levels can be indicative of dietary intake, metabolic dysfunction, or the efficacy of supplementation programs.[2]

Chemical and Physical Properties

This compound, systematically named 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid, is a white to off-white crystalline solid.[1] It is slightly soluble in water and alcohol and possesses two acidic groups, a phenolic hydroxyl and a carboxyl group, with pKa values of approximately 9.75 and 5.50, respectively.[1][3] A notable characteristic of 4-PA is its blue fluorescence, which is maximal at a pH between 3 and 4.[1][3]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid[4]
Molecular FormulaC₈H₉NO₄[4][5]
Molecular Weight183.16 g/mol [4][5]
Melting Point247-248 °C[1][4][6]
pKa (carboxyl)5.50[1][3]
pKa (phenolic)9.75[1][3]
AppearanceWhite to off-white crystalline powder[1]
SolubilitySlightly soluble in water and alcohol; soluble in aqueous alkaline solutions[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data
¹H NMR (500 MHz, D₂O, pH 7.4)Chemical shifts (ppm): 7.80 (s, 1H), 4.71 (s, 2H), 2.41 (s, 3H)
¹³C NMR Representative shifts (ppm): 176.1 (COOH), 157.3, 150.1, 136.6, 135.8, 63.3 (CH₂OH), 19.8 (CH₃)
IR (ATR) Characteristic peaks (cm⁻¹): Broad O-H stretch, C=O stretch, C=C and C=N ring vibrations
UV/Vis λmax at 213 and 323 nm in aqueous acid.

Biochemical Metabolism

This compound is the terminal product of the catabolism of the various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine). The metabolic conversion primarily occurs in the liver. The key step is the oxidation of pyridoxal to this compound, a reaction catalyzed by two principal enzymes: a flavin-dependent aldehyde oxidase and an NAD⁺-dependent aldehyde dehydrogenase.[7][8][9]

VitaminB6_Metabolism Pyridoxine Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) Pyridoxine->PNP Pyridoxal kinase Pyridoxal Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) Pyridoxal->PLP Pyridoxal kinase FourPA This compound Pyridoxal->FourPA Aldehyde oxidase, Aldehyde dehydrogenase Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) Pyridoxamine->PMP Pyridoxal kinase PNP->PLP PNP oxidase PLP->Pyridoxal Phosphatase PMP->PLP PNP oxidase

Vitamin B6 metabolic pathway to this compound.

Experimental Protocols

Chemical Synthesis of this compound

Synthesis_Workflow Start Start: Pyridoxine derivative Oxidation Oxidation (e.g., with KMnO₄ or MnO₂) Start->Oxidation Intermediate Intermediate (Pyridoxal derivative) Oxidation->Intermediate Hydrolysis Hydrolysis (if necessary) Intermediate->Hydrolysis Purification Purification (Crystallization) Hydrolysis->Purification Product Final Product: this compound Purification->Product

Conceptual workflow for the synthesis of this compound.
Analysis of this compound in Human Urine by HPLC-UV

This section details a validated method for the quantification of 4-PA in human urine.[10][11]

4.2.1. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add equal volumes of urine sample and 6% perchloric acid (e.g., 500 µL of each).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 5 minutes.

  • Transfer a 100 µL aliquot of the final supernatant to an HPLC vial for analysis.

4.2.2. Chromatographic Conditions

  • HPLC System: Standard HPLC with UV detector.

  • Column: Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm particle size.[10][11]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.[10][11] The exact ratio of methanol to buffer should be optimized for ideal separation.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25 °C.[11]

  • Injection Volume: 50 µL.[11]

  • Detection: UV at 302 nm.[10][11]

  • Retention Time: Approximately 8.0 minutes.[10][11]

4.2.3. Calibration Prepare stock solutions of this compound in water. Further dilute with charcoal-pre-treated urine to create working standard solutions for the calibration curve, typically ranging from 0.0125 µM to 0.8 µM.[11]

HPLC_Urine_Workflow UrineSample Urine Sample Precipitation Protein Precipitation (6% Perchloric Acid) UrineSample->Precipitation Centrifugation1 Centrifugation (10,000 x g, 5 min) Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Second Centrifugation (10,000 x g, 5 min) Supernatant1->Centrifugation2 Supernatant2 Transfer Supernatant to HPLC Vial Centrifugation2->Supernatant2 Injection Inject into HPLC-UV System Supernatant2->Injection Analysis Data Acquisition and Quantification Injection->Analysis

Workflow for HPLC-UV analysis of 4-PA in urine.
Analysis of this compound in Human Plasma by HPLC with Fluorescence Detection

This method is suitable for the simultaneous determination of pyridoxal 5'-phosphate (PLP) and 4-PA in human plasma.[12]

4.3.1. Sample Preparation and Derivatization

  • Combine protein precipitation and derivatization in one step.

  • To a plasma sample, add a solution of semicarbazide in a protein precipitating agent (e.g., trichloroacetic acid or perchloric acid).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for HPLC analysis.

4.3.2. Chromatographic Conditions

  • HPLC System: UHPLC system with a fluorescence detector.[13]

  • Column: Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm.[13]

  • Mobile Phase A: 25 mmol/L dibasic sodium phosphate, pH 7.0.[13]

  • Mobile Phase B: Methanol.[13]

  • Gradient Elution: A gradient is used to achieve separation.[13]

  • Flow Rate: 0.6 mL/min.[13]

  • Column Temperature: 25 °C.[13]

  • Injection Volume: 20 µL.[13]

  • Fluorescence Detection: Excitation and emission wavelengths should be optimized for the semicarbazide derivative of 4-PA.

4.3.3. Calibration Prepare stock solutions of 4-PA in 0.1 M HCl. Prepare calibrators by diluting the stock solution in charcoal-stripped plasma to achieve a concentration range, for example, from 3.3 to 339 nmol/L.[12]

Conclusion

This compound is a crucial metabolite for assessing vitamin B6 status. This guide has provided a detailed overview of its discovery, fundamental chemical and physical properties, metabolic formation, and validated analytical methods for its quantification. The provided experimental protocols for HPLC analysis in urine and plasma offer robust and reproducible approaches for researchers in the fields of nutrition, clinical chemistry, and drug development.

References

The Metabolic Crossroads: A Technical Guide to the Relationship Between 4-Pyridoxic Acid and Pyridoxal 5'-Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a critical coenzyme in a vast array of metabolic reactions essential for human health. Its catabolism leads to the formation of 4-pyridoxic acid (4-PA), the major excretory product of vitamin B6. The dynamic relationship between PLP and 4-PA is of paramount importance in clinical diagnostics and drug development, as it reflects the intricate balance of vitamin B6 homeostasis, enzymatic activity, and overall metabolic function. This technical guide provides an in-depth exploration of the metabolic interplay between these two key molecules, offering detailed experimental protocols, quantitative data, and visual representations of the core pathways to support advanced research and therapeutic development.

The Metabolic Pathway: From Bioactive Coenzyme to Excretory Product

The conversion of pyridoxal 5'-phosphate to this compound is a multi-step process primarily occurring in the liver. This pathway is central to the regulation of vitamin B6 levels and the elimination of its metabolites.

The journey begins with the dephosphorylation of PLP to pyridoxal (PL). This reaction is catalyzed by phosphatases, such as tissue-nonspecific alkaline phosphatase (ALP) and pyridoxal phosphatase (PDXP)[1]. Pyridoxal is then oxidized in the liver to form this compound.[2] This irreversible step is a key regulatory point in vitamin B6 catabolism. Two primary enzymes have been identified to catalyze this oxidation: a cytosolic FAD-dependent aldehyde oxidase and an NAD+-dependent aldehyde dehydrogenase[1]. Finally, this compound, being a water-soluble and metabolically inactive compound, is efficiently excreted in the urine[3].

Metabolic_Pathway cluster_0 Cellular Environment cluster_1 Liver cluster_2 Excretion PLP Pyridoxal 5'-Phosphate (PLP) PL Pyridoxal (PL) PLP->PL Dephosphorylation (Alkaline Phosphatase, PDXP) PA This compound (4-PA) PL->PA Oxidation (Aldehyde Oxidase, Aldehyde Dehydrogenase) Urine Urine PA->Urine Excretion

Figure 1: Metabolic conversion of Pyridoxal 5'-Phosphate to this compound.

Quantitative Analysis of PLP and 4-PA in Biological Matrices

The quantification of PLP and 4-PA in biological fluids such as plasma, serum, and urine is a critical tool for assessing vitamin B6 status and investigating metabolic dysregulation. Below are summary tables of reported concentrations in healthy human populations.

Table 1: Plasma/Serum Concentrations of Pyridoxal 5'-Phosphate (PLP) and this compound (4-PA) in Healthy Adults

AnalyteMatrixConcentration Range (nmol/L)MethodReference
Pyridoxal 5'-Phosphate (PLP)Plasma8.4 - 165.0 (median 40.6)HPLC[1][4]
This compound (4-PA)Plasma3.7 - 114.79 (median 17.5)HPLC[1][4]
Pyridoxal 5'-Phosphate (PLP)Serum11.5 - 34.8HPLC[5]
This compound (4-PA)Serum10.4 - 21.0HPLC[5]
Pyridoxal 5'-Phosphate (PLP)Plasma41 - 65HPLC[6]
This compound (4-PA)Plasma18 - 40HPLC[6]

Table 2: Urinary Concentrations of this compound (4-PA) in Healthy Adults

AnalyteMatrixConcentration RangeMethodReference
This compound (4-PA)Urine0.11 - 2.50 µmol/mmol creatinineHPLC[7]

Key Signaling Pathways Involving Pyridoxal 5'-Phosphate

PLP serves as an essential coenzyme for over 140 distinct enzymes, playing a pivotal role in a multitude of signaling and metabolic pathways.[8] Its involvement is particularly critical in amino acid metabolism and neurotransmitter synthesis.

Tryptophan Metabolism

In the kynurenine pathway of tryptophan metabolism, PLP is a cofactor for two key enzymes: kynureninase and kynurenine aminotransferase (KAT).[5] These enzymes are crucial for the conversion of tryptophan into nicotinamide adenine dinucleotide (NAD+) and other neuroactive compounds. Dysregulation of this pathway, potentially due to PLP deficiency, has been implicated in various neurological disorders.

Tryptophan_Metabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid Kynurenine Aminotransferase (KAT) PLP PLP (Coenzyme) PLP->Kynurenic_Acid Kynureninase Kynureninase PLP->Kynureninase

Figure 2: Role of PLP in the Kynurenine Pathway of Tryptophan Metabolism.
GABA Synthesis

PLP is an indispensable cofactor for glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[9][10] This conversion is fundamental for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system. A deficiency in PLP can lead to reduced GABA synthesis, potentially contributing to neurological conditions such as epilepsy.[9]

GABA_Synthesis Glutamate Glutamate GABA GABA Glutamate->GABA Decarboxylation GAD Glutamate Decarboxylase (GAD) GAD->GABA PLP PLP (Coenzyme) PLP->GAD

Figure 3: PLP as a Coenzyme in GABA Synthesis.

Experimental Protocols

Accurate and reliable measurement of PLP and 4-PA is essential for research and clinical applications. High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

General Experimental Workflow for Vitamin B6 Status Assessment

The assessment of vitamin B6 status typically involves sample collection, processing, analytical measurement, and data interpretation.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Measurement cluster_data Data Analysis Blood Whole Blood Collection (EDTA or Heparin Tube) Centrifugation Centrifugation to Separate Plasma/Serum Blood->Centrifugation Deproteinization Protein Precipitation (e.g., Trichloroacetic Acid) Centrifugation->Deproteinization HPLC_MS HPLC or LC-MS/MS Analysis Deproteinization->HPLC_MS Quantification Quantification of PLP and 4-PA HPLC_MS->Quantification Interpretation Interpretation of Results (Comparison to Reference Ranges) Quantification->Interpretation

Figure 4: General workflow for the assessment of vitamin B6 status.
Detailed Methodology for HPLC Analysis of PLP and 4-PA in Human Plasma

This protocol is a representative example based on established methods.[1][4][11]

4.2.1. Sample Preparation

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.

  • To 100 µL of plasma , add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

4.2.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a potassium phosphate buffer (pH adjusted) containing an ion-pairing agent like 1-octanesulfonic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm, often with post-column derivatization using sodium bisulfite to enhance the fluorescence of PLP.

4.2.3. Quantification

  • Prepare a series of standard solutions of PLP and 4-PA of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Determine the concentration of PLP and 4-PA in the plasma samples by interpolating their peak areas from the calibration curve.

Conclusion

The intricate relationship between pyridoxal 5'-phosphate and its catabolite, this compound, provides a critical window into vitamin B6 metabolism and overall physiological health. Understanding this metabolic axis is fundamental for researchers, scientists, and drug development professionals. The ability to accurately quantify these molecules and to visualize their roles in key signaling pathways empowers the scientific community to unravel the complexities of metabolic diseases, develop novel therapeutic interventions, and optimize nutritional strategies. The methodologies and data presented in this guide serve as a comprehensive resource to facilitate further advancements in this vital area of biochemical and clinical research.

References

4-Pyridoxic Acid: An Endogenous Biomarker for OAT1/3 Inhibition in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The assessment of drug-drug interactions (DDIs) is a critical component of drug development. Inhibition of renal organic anion transporters 1 and 3 (OAT1 and OAT3) can lead to clinically significant DDIs by altering the clearance of co-administered drugs. 4-Pyridoxic acid (4-PA), a primary catabolite of vitamin B6, has emerged as a sensitive and reliable endogenous biomarker for evaluating the in vivo inhibitory potential of new chemical entities on OAT1 and OAT3. This guide provides a comprehensive overview of 4-PA as a biomarker, including its metabolic pathway, clinical evidence supporting its use, detailed experimental protocols for its quantification and the assessment of OAT1/3 inhibition, and its current regulatory standing.

Introduction: The Role of OAT1/3 in Drug Disposition and the Need for Endogenous Biomarkers

Organic anion transporters 1 (OAT1, encoded by SLC22A6) and 3 (OAT3, encoded by SLC22A8) are expressed on the basolateral membrane of renal proximal tubule cells and play a crucial role in the secretion of a wide range of endogenous compounds and drugs from the blood into the urine. Inhibition of these transporters can lead to the accumulation of substrate drugs, potentially causing toxicity.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend in vitro and, if necessary, clinical studies to evaluate the potential of investigational drugs to inhibit OAT1 and OAT3.[1][2][3] Traditionally, dedicated clinical DDI studies using probe substrates like furosemide have been the standard. However, these studies can be complex and costly. The use of endogenous biomarkers offers a more streamlined approach to assess DDI risk early in clinical development.[1] An ideal endogenous biomarker is a substrate for the transporter of interest, is present at stable concentrations, and its levels change sensitively and specifically upon inhibition of the transporter. This compound has been identified as a promising endogenous biomarker for OAT1/3 function.[4][5]

This compound: From Vitamin B6 Metabolism to a Biomarker of Renal Function

This compound is the primary excretory product of vitamin B6 metabolism.[5][6] The various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted in the liver to the active coenzyme form, pyridoxal 5'-phosphate (PLP).[7][8] PLP is then dephosphorylated to pyridoxal, which is subsequently oxidized by aldehyde oxidase to form this compound.[5][9] This metabolite is then eliminated from the body primarily through renal excretion.[10]

The renal clearance of 4-PA is significantly mediated by active tubular secretion via OAT1 and OAT3.[10][11] Inhibition of these transporters leads to a decrease in the renal clearance of 4-PA and a corresponding increase in its plasma concentrations.[7][10]

Below is a diagram illustrating the metabolic pathway of Vitamin B6 leading to the formation of this compound.

VitaminB6_Metabolism cluster_0 Dietary Vitamin B6 cluster_1 Liver cluster_2 Kidney (Proximal Tubule) Pyridoxine Pyridoxine (PN) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) Pyridoxine->PLP Metabolism Pyridoxal Pyridoxal (PL) Pyridoxal->PLP Metabolism Pyridoxamine Pyridoxamine (PM) Pyridoxamine->PLP Metabolism PL_Liver Pyridoxal (PL) PLP->PL_Liver Dephosphorylation Four_PA This compound (4-PA) PL_Liver->Four_PA Oxidation (Aldehyde Oxidase) OAT1_3 OAT1/3 Four_PA->OAT1_3 Active Transport Urine Urine OAT1_3->Urine Secretion

Vitamin B6 metabolism to this compound.

Clinical Evidence: Quantitative Impact of OAT1/3 Inhibition on this compound Levels

Multiple clinical studies have demonstrated the sensitivity of 4-PA plasma concentrations to OAT1/3 inhibition by probenecid, a potent inhibitor of these transporters.[4][5][7] The co-administration of probenecid leads to a significant increase in the area under the plasma concentration-time curve (AUC) and a decrease in the renal clearance (CLR) of 4-PA.

Table 1: Effect of Probenecid on this compound Pharmacokinetics in Healthy Volunteers

Study ReferenceProbenecid DoseNBaseline 4-PA Plasma Concentration (ng/mL)Fold-Increase in 4-PA AUC% Decrease in 4-PA CLR
Shen et al. (2019)[7]1000 mg single dose14~303.1 - 3.263 - 65
Towner et al. (2021)[4]Not specified-Not specified2.7Not specified
Ahmad et al. (2021)[9]500 mg every 6h6Not specified->80% of total clearance is renal
Tan et al. (2023)[5][6]1000 mg single dose-Not specified--

Note: Data are compiled from multiple sources and represent approximate values. Please refer to the original publications for detailed study designs and results.

These studies consistently show a 2.7 to 3.2-fold increase in 4-PA exposure following OAT1/3 inhibition with probenecid, highlighting its utility as a sensitive biomarker.[4][7]

Experimental Protocols

Quantification of this compound in Human Plasma using HILIC-LC/MS/MS

A robust and sensitive hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC/MS/MS) method is crucial for the accurate measurement of 4-PA in clinical samples.[4][12]

4.1.1 Sample Preparation

  • To 50 µL of human plasma, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for analysis.

4.1.2 Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% A) and ramping down to a lower percentage to elute the polar 4-PA.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.1.3 Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 166.1.

    • This compound-d3 (Internal Standard): Precursor ion (Q1) m/z 187.1 -> Product ion (Q3) m/z 169.1.

  • Data Analysis: Quantify 4-PA concentrations using a calibration curve prepared in a surrogate matrix.

The following diagram illustrates a typical experimental workflow for assessing OAT1/3 inhibition using 4-PA.

Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis & Interpretation Dosing Administer Investigational Drug to Healthy Volunteers Sampling Collect Plasma Samples at Pre-defined Timepoints Dosing->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation LCMS HILIC-LC/MS/MS Analysis Preparation->LCMS Quantification Quantify 4-PA Concentrations LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Calculate AUC, Cmax) Quantification->PK_Analysis Comparison Compare 4-PA Levels (Baseline vs. Post-dose) PK_Analysis->Comparison Conclusion Assess OAT1/3 Inhibition Potential Comparison->Conclusion

Workflow for OAT1/3 inhibition assessment.
In Vitro OAT1/3 Inhibition Assay

In vitro assays using cells stably expressing human OAT1 or OAT3 are essential to determine the inhibitory potency (e.g., IC50) of a new chemical entity.

4.2.1 Cell Culture

  • Maintain HEK293 cells stably transfected with human OAT1 or OAT3 in appropriate culture medium supplemented with a selection antibiotic.

  • Seed cells in 96-well plates and grow to confluence.

4.2.2 Uptake Inhibition Assay

  • Wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Pre-incubate the cells with various concentrations of the investigational drug or a positive control inhibitor (e.g., probenecid) in HBSS for 10-15 minutes at 37°C.

  • Initiate the uptake by adding a solution containing a probe substrate (e.g., 6-carboxyfluorescein or radiolabeled p-aminohippuric acid for OAT1, and estrone-3-sulfate for OAT3) and the investigational drug at the same concentrations as the pre-incubation step.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.

  • Lyse the cells and measure the intracellular concentration of the probe substrate using a fluorescence plate reader or liquid scintillation counter.

  • Calculate the percent inhibition at each concentration of the investigational drug and determine the IC50 value by non-linear regression analysis.[13]

Regulatory Landscape and the Path to Biomarker Qualification

The FDA, through its Biomarker Qualification Program, provides a pathway for the formal recognition of biomarkers for specific contexts of use in drug development. While a biomarker does not need to be formally qualified to be used in a drug development program, qualification can streamline regulatory review.

The use of endogenous biomarkers for DDI assessment is encouraged by regulatory authorities.[1][10] The ICH M12 guideline on Drug Interaction Studies acknowledges the emerging role of endogenous biomarkers, including this compound for renal OAT1/3 inhibition.[3]

As of the date of this guide, while 4-PA is widely accepted and utilized by the scientific community and mentioned in regulatory guidance, a formal qualification through the FDA's Biomarker Qualification Program for a specific context of use has not been publicly listed. Researchers and drug developers are encouraged to engage with regulatory agencies to discuss the use of 4-PA in their specific programs.

Conclusion

This compound has been robustly demonstrated to be a sensitive and reliable endogenous biomarker for the assessment of OAT1/3 inhibition. Its use in early clinical development can provide valuable insights into the DDI potential of new drug candidates, potentially reducing the need for dedicated DDI studies with probe substrates. The well-characterized analytical methods for its quantification and the clear impact of OAT1/3 inhibitors on its pharmacokinetics make it a valuable tool for drug development professionals. As the use of endogenous biomarkers in drug development continues to evolve, 4-PA is poised to become an increasingly integral part of the DDI assessment toolkit.

References

Structural Analysis of 4-Pyridoxic Acid and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxic acid (4-PA), a principal catabolite of vitamin B6, is a molecule of significant interest in various fields, including nutrition, clinical diagnostics, and drug development.[1][2][3] As the terminal product of vitamin B6 metabolism, its urinary excretion levels are a key indicator of vitamin B6 status in the human body.[2][4] Structurally, it is a 2-methylpyridine derivative substituted with a hydroxy group at the C-3 position, a carboxy group at C-4, and a hydroxymethyl group at C-5.[1][2][3] This guide provides an in-depth technical overview of the structural analysis of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways.

Core Physicochemical and Structural Data

A comprehensive understanding of this compound begins with its fundamental physicochemical and structural properties. These data are essential for its identification, characterization, and the prediction of its behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₉NO₄[1][5]
Molecular Weight 183.16 g/mol [1][5][6]
IUPAC Name 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid[1][2]
CAS Number 82-82-6[1][5][6]
Melting Point 247-248 °C[6]
pKa Values 5.50 (carboxyl group), 9.75 (phenolic group)[6]
Appearance White to off-white crystalline powder[7]
Solubility Slightly soluble in water and alcohol; insoluble in ether; soluble in aqueous alkaline solutions.[6]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy have been particularly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule.

Chemical Shift (ppm)MultiplicityAssignmentSolventFrequencySource
2.31singlet-CH₃ (methyl group at C-2)D₂O500 MHz[1]
4.51singlet-CH₂OH (hydroxymethyl group at C-5)D₂O500 MHz[1]
7.53singlet-CH (aromatic proton at C-6)D₂O500 MHz[1]
¹³C NMR Spectroscopy
Fluorescence Spectroscopy

This compound exhibits a characteristic blue fluorescence, which is pH-dependent.[6] This property is often exploited for its detection in biological fluids. The maximum fluorescence is observed at a pH between 3 and 4.[6] The fluorescence properties are linked to the different protonated forms of the molecule in aqueous solutions.[8] Studies have shown that the fluorescence of the main emission peak is likely due to this compound, with an excitation maximum around 317-320 nm and an emission maximum around 420 nm.[8]

Metabolic Pathway of Vitamin B6 to this compound

This compound is the final product of the catabolism of the various forms of vitamin B6, including pyridoxine, pyridoxal, and pyridoxamine.[1][6] This metabolic conversion is a critical pathway for the regulation of vitamin B6 levels. The key enzymatic steps are outlined below.

Vitamin B6 Metabolism Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxine-5'-phosphate oxidase Pyridoxal_5_phosphate Pyridoxal 5'-phosphate Pyridoxal->Pyridoxal_5_phosphate Pyridoxal kinase 4_Pyridoxic_Acid This compound Pyridoxal->4_Pyridoxic_Acid Aldehyde oxidase / NAD+-dependent aldehyde dehydrogenase Pyridoxal_5_phosphate->Pyridoxal Phosphatase

Caption: Metabolic conversion of Vitamin B6 to this compound.

The formation of this compound from pyridoxal is primarily catalyzed by aldehyde oxidase.[9] However, evidence also points to the involvement of an NAD+-dependent aldehyde dehydrogenase in this conversion.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Vitamin B6 Vitamers

A common method for the simultaneous analysis of vitamin B6 vitamers, including this compound, in biological samples is reversed-phase HPLC with electrochemical or fluorescence detection.[10]

Sample Preparation (Urine):

  • Urine samples are treated with 6% perchloric acid to precipitate proteins.[10]

  • The mixture is centrifuged, and the supernatant is collected for analysis.

Chromatographic Conditions:

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.[10]

  • Detection: UV detection at 302 nm or fluorescence detection with excitation at 320 nm and emission at 420 nm.[8]

  • Retention Time: The typical retention time for this compound under these conditions is approximately 8.0 minutes.[10]

HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Urine_Sample Urine Sample Add_PCA Add 6% Perchloric Acid Urine_Sample->Add_PCA Centrifuge Centrifuge Add_PCA->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into HPLC Collect_Supernatant->Inject Column C18 Column Inject->Column Elution Isocratic Elution Column->Elution Detection UV/Fluorescence Detection Elution->Detection Data_Analysis Data Analysis Detection->Data_Analysis Chromatogram

Caption: Workflow for HPLC analysis of this compound in urine.

Structural Analogues of this compound

The structural analogues of this compound are primarily other forms of vitamin B6 and their derivatives. These include pyridoxine, pyridoxal, pyridoxamine, and their phosphorylated forms.[10] The key structural difference among these lies in the substituent at the C-4 position of the pyridine ring.

  • Pyridoxine: Possesses a hydroxymethyl group (-CH₂OH) at C-4.

  • Pyridoxal: Features an aldehyde group (-CHO) at C-4.

  • Pyridoxamine: Contains an aminomethyl group (-CH₂NH₂) at C-4.

The structural analysis of these analogues follows similar principles to that of this compound, employing techniques like NMR, mass spectrometry, and X-ray crystallography. The crystal structure of pyridoxine 4-oxidase, an enzyme involved in vitamin B6 metabolism, has been determined in complex with pyridoxamine, providing insights into the binding and interaction of these analogues at a molecular level.[11]

Conclusion

The structural analysis of this compound and its analogues is crucial for understanding vitamin B6 metabolism and its role in health and disease. This guide has provided a consolidated overview of the key structural data, analytical methodologies, and biochemical pathways. The presented information, including tabulated data and workflow diagrams, serves as a valuable resource for researchers and professionals in the fields of biochemistry, clinical chemistry, and drug development. Further research into the crystal structure of this compound and the development of advanced analytical techniques will continue to enhance our understanding of this important biomolecule.

References

The Central Role of 4-Pyridoxic Acid in Human Vitamin B6 Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a crucial co-factor in over 140 enzymatic reactions, undergoes a series of metabolic transformations culminating in its excretion from the body. The principal urinary catabolite, 4-pyridoxic acid (4-PA), serves as a key biomarker for assessing vitamin B6 status. Understanding the intricate enzymatic pathways and regulatory mechanisms governing the conversion of various B6 vitamers to 4-PA is paramount for research in nutrition, diagnostics, and drug development. This technical guide provides an in-depth exploration of the core processes involved in vitamin B6 catabolism, with a specific focus on the formation of this compound. It consolidates quantitative data on enzyme kinetics and metabolite concentrations, details key experimental protocols for their measurement, and presents visual representations of the metabolic pathways and experimental workflows.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP). The biologically active form, pyridoxal 5'-phosphate (PLP), is an essential coenzyme for a vast array of metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. The catabolism of vitamin B6 is a tightly regulated process that ensures the maintenance of cellular PLP homeostasis while facilitating the elimination of excess vitamers. The final and primary excretory product of this pathway is this compound, a metabolically inactive compound.[1][2][3] The concentration of 4-PA in urine and plasma is a reliable indicator of recent vitamin B6 intake and overall status.[1][4][5]

This guide will delineate the enzymatic cascade leading to 4-PA formation, present key quantitative parameters, and provide detailed methodologies for the analysis of the molecules involved.

The Vitamin B6 Catabolic Pathway to this compound

The journey from dietary vitamin B6 to the urinary excretion of this compound involves a multi-step enzymatic pathway primarily occurring in the liver.[2][6] The core pathway can be summarized as follows:

  • Phosphorylation: Dietary B6 vitamers (PN, PL, PM) are absorbed in the intestine and transported to the liver, where they are phosphorylated by pyridoxal kinase (PLK) to their respective 5'-phosphate forms (PNP, PMP, PLP).[7][8][9][10]

  • Oxidation to PLP: Pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) are then converted to the active coenzyme form, pyridoxal 5'-phosphate (PLP), by the FMN-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO) .[10][11][12]

  • Dephosphorylation: For catabolism to proceed, PLP is dephosphorylated to pyridoxal (PL) by various cellular phosphatases, including tissue non-specific alkaline phosphatase (ALP).[1][13]

  • Final Oxidation to this compound: Pyridoxal is then irreversibly oxidized to this compound. This final step is catalyzed by at least two key enzymes: a cytosolic aldehyde oxidase (AOX) and an NAD+-dependent aldehyde dehydrogenase (ALDH) .[13][14][15]

Below is a graphical representation of the vitamin B6 salvage and catabolic pathways.

VitaminB6_Catabolism Vitamin B6 Salvage and Catabolic Pathway cluster_catabolism Catabolic Pathway PN Pyridoxine (PN) PNP Pyridoxine-5'-P (PNP) PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-P (PLP) PL->PLP Pyridoxal Kinase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P (PMP) PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase PLP_dephosph Pyridoxal-5'-P (PLP) PL_cat Pyridoxal (PL) PA This compound (4-PA) PL_cat->PA Aldehyde Oxidase / Aldehyde Dehydrogenase PLP_dephosph->PL_cat Phosphatases

Caption: Overview of Vitamin B6 metabolism leading to 4-PA.

Quantitative Data

A comprehensive understanding of vitamin B6 catabolism requires quantitative data on enzyme kinetics and physiological concentrations of the involved metabolites. The following tables summarize key data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in Human Vitamin B6 Metabolism
EnzymeSubstrateKm (µM)Vmax or kcatSource
Pyridoxal Kinase (PDXK) Pyridoxal<10 - 97kcat: 85-200 min-1[2][8]
ATP12 - <25[2][8]
Pyridoxine-5'-Phosphate Oxidase (PNPO) Pyridoxine-5'-Phosphate (PNP)2.1Vmax: 0.1 µmol/min/mg[7][15]
Pyridoxamine-5'-Phosphate (PMP)6.2Vmax: 0.05 µmol/min/mg[7][15]
NAD+-dependent Aldehyde Dehydrogenase Pyridoxal75Not specified[14]
NAD+260[14]
Aldehyde Oxidase (AOX) PyridoxalNot specifiedNot specified[14][16]

Note: Kinetic parameters for aldehyde oxidase with pyridoxal as a substrate are not well-defined in the literature, representing a knowledge gap.

Table 2: Physiological Concentrations of this compound and Related B6 Vitamers
AnalyteMatrixConcentration RangePopulationSource
This compound (4-PA) PlasmaNot Detected - 55.7 nmol/LAdolescent Females
PlasmaGeometric Mean: 27.3 nmol/LNon-representative subset[14]
Urine0.11 - 2.50 µmol/mmol creatinineAdolescent Females
Pyridoxal 5'-Phosphate (PLP) Plasma40.9 - 122.2 nmol/LAdolescent Females
PlasmaGeometric Mean: 42.4 nmol/LNon-representative subset[14]
Pyridoxal (PL) PlasmaNot Detected - 15 nmol/LAdolescent Females

Experimental Protocols

Accurate quantification of this compound and the activity of the enzymes involved in its formation are crucial for research in this field. This section details common experimental methodologies.

Quantification of this compound in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the sensitive and specific quantification of 4-PA and other B6 vitamers.[10][16]

Principle: This method involves the separation of 4-PA from other components in a biological matrix (e.g., urine, plasma) using a reversed-phase HPLC column, followed by detection using UV or fluorescence detectors.

Detailed Protocol (Urine Sample):

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • To precipitate proteins and other interfering substances, add an equal volume of 6% perchloric acid to the urine sample (e.g., 500 µL urine + 500 µL 6% perchloric acid).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube and centrifuge again under the same conditions.

    • Transfer the final supernatant to an HPLC vial for analysis.[10][16]

  • Chromatographic Conditions:

    • HPLC System: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.[16]

    • Column: Waters Symmetry® C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 50 µL.[16]

    • Column Temperature: 25°C.[16]

    • Detection: UV detection at 302 nm.[16]

    • Run Time: Approximately 10 minutes, with a retention time for 4-PA of around 8.0 minutes under these conditions.[16]

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound (e.g., 0.0125 to 0.8 µM) in a matrix similar to the samples (e.g., charcoal-stripped urine).

    • The concentration of 4-PA in the samples is determined by comparing the peak area to the standard curve.[16]

HPLC_Workflow HPLC Workflow for this compound Quantification Sample Urine Sample Precipitation Protein Precipitation (Perchloric Acid) Sample->Precipitation Centrifugation1 Centrifugation (10,000 x g, 5 min) Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Repeat Centrifugation Supernatant1->Centrifugation2 Supernatant2 Collect Final Supernatant Centrifugation2->Supernatant2 HPLC_Injection HPLC Injection Supernatant2->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (302 nm) Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

References

Preliminary Studies on 4-Pyridoxic Acid in Renal Insufficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research concerning 4-pyridoxic acid (4-PA), the primary catabolite of vitamin B6, in the context of renal insufficiency. The accumulation of 4-PA in patients with compromised kidney function is a significant area of study, with implications for vitamin B6 metabolism, potential uremic toxicity, and patient monitoring.

Quantitative Data Summary

The following table summarizes quantitative data from key studies on the plasma concentrations of this compound and its precursor, pyridoxal-5'-phosphate (PLP), in various patient populations. This data highlights the substantial increase in 4-PA levels with declining renal function.

Patient Group Number of Subjects (n) Plasma this compound (nmol/L) Plasma Pyridoxal-5'-Phosphate (PLP) (nmol/L) Reference
Healthy Controls14146 ± 49159 ± 230[1][2]
Chronic Kidney Disease (CKD) Stage 2-448435 ± 441497 ± 944[1][2]
Hemodialysis (HD) Patients7211,667 ± 17,87179 ± 69[1][2]
Renal Transplant Recipients (RTR)38583 ± 668416 ± 604[1][2]
Healthy Controls19--[3]
Chronic Renal Insufficiency (CRI)17Extremely HighAbnormally Low[3]
Hemodialysis (HD) Patients27Extremely HighAbnormally Low[3]

Values are presented as mean ± standard deviation where available.

Experimental Protocols

The quantification of this compound in biological matrices is crucial for research in this area. High-performance liquid chromatography (HPLC) is a commonly employed analytical method.

Protocol: Determination of this compound in Human Plasma and Urine by HPLC

This protocol is a synthesis of methodologies described in the literature[1][2][4][5].

1. Sample Preparation (Urine):

  • Treat urine samples with 6% perchloric acid for protein precipitation[4][5].
  • Centrifuge the samples to pellet the precipitated proteins.
  • Collect the supernatant for analysis.
  • For linearity of dilution analysis, samples can be diluted with blank urine[4].

2. Sample Preparation (Plasma):

  • Perform protein precipitation using a suitable agent like perchloric acid or trichloroacetic acid.
  • Centrifuge the samples and collect the supernatant.

3. HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm) is typically used[4][5].
  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a sodium phosphate buffer (e.g., 35 mM) containing an ion-pairing agent like sodium heptane polysulfonate is effective. The pH is adjusted to be acidic (e.g., pH 3.2-3.5) with orthophosphoric acid[4][5].
  • Detection:
  • UV detection at 302 nm is a viable option[4][5].
  • Fluorometric detection (excitation at 300 nm, emission at 400 nm) can also be used, potentially with derivatization to enhance sensitivity[5].
  • Coulometric electrochemical detection is another sensitive method[5].
  • Flow Rate: A typical flow rate is around 1.0 mL/min.
  • Injection Volume: A standard injection volume of 20 µL is common.

4. Quantification:

  • A standard curve is generated using known concentrations of this compound.
  • The concentration of 4-PA in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
  • The method should be validated for linearity, accuracy, and precision according to established guidelines[4].

Visualized Pathways and Workflows

Metabolic Pathway and Impact of Renal Insufficiency

The following diagram illustrates the metabolic conversion of Vitamin B6 to its excretory product, this compound, and the consequence of renal insufficiency on this pathway.

cluster_metabolism Metabolism cluster_excretion Excretion Vitamin B6 (Pyridoxine) Vitamin B6 (Pyridoxine) Pyridoxal-5'-Phosphate (PLP) Pyridoxal-5'-Phosphate (PLP) Vitamin B6 (Pyridoxine)->Pyridoxal-5'-Phosphate (PLP) Phosphorylation Pyridoxal (PL) Pyridoxal (PL) Pyridoxal-5'-Phosphate (PLP)->Pyridoxal (PL) Dephosphorylation This compound (4-PA) This compound (4-PA) Pyridoxal (PL)->this compound (4-PA) Oxidation Kidney Kidney This compound (4-PA)->Kidney Transport to Kidney Kidney->this compound (4-PA) Accumulation in Renal Insufficiency Urine Urine Kidney->Urine Excretion

Caption: Metabolic pathway of Vitamin B6 to 4-PA and its renal excretion.

Experimental Workflow for Studying 4-PA in Renal Insufficiency

This diagram outlines a typical workflow for a clinical study investigating this compound levels in patients with renal insufficiency.

Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Sample Collection Sample Collection Informed Consent->Sample Collection Blood and Urine Samples Blood and Urine Samples Sample Collection->Blood and Urine Samples Sample Processing and Storage Sample Processing and Storage Blood and Urine Samples->Sample Processing and Storage 4-PA Analysis (HPLC) 4-PA Analysis (HPLC) Sample Processing and Storage->4-PA Analysis (HPLC) Data Analysis Data Analysis 4-PA Analysis (HPLC)->Data Analysis Statistical Analysis Statistical Analysis Data Analysis->Statistical Analysis Results and Interpretation Results and Interpretation Statistical Analysis->Results and Interpretation

Caption: Experimental workflow for studying 4-PA in renal insufficiency.

Discussion and Future Directions

The accumulation of this compound in renal insufficiency is well-documented[3][6][7]. Studies have shown that plasma 4-PA concentrations are markedly elevated in patients with chronic kidney disease and those on hemodialysis compared to healthy individuals[1][2]. This is attributed to impaired renal clearance, as the kidneys are the primary route of 4-PA excretion[1][6][7]. The renal clearance of this compound is approximately twice that of creatinine, indicating that it is at least partially eliminated by tubular secretion[1][6][7].

While the elevation of 4-PA is a clear consequence of renal insufficiency, its clinical significance is still under investigation. Some research suggests that high levels of 4-PA could contribute to the uremic state, and it has been identified as a uremic solute[8]. The potential for non-vitamin factors or toxic levels of 4-PA to be implicated in abnormal homocysteine metabolism in renal insufficiency has also been raised[3].

Future research should focus on several key areas:

  • Toxicity of this compound: Elucidating whether the accumulation of 4-PA has direct toxic effects in patients with renal insufficiency is a critical next step.

  • Clinical Outcomes: Investigating the association between elevated 4-PA levels and clinical outcomes, such as cardiovascular events and mortality in the CKD population, is warranted.

  • Vitamin B6 Supplementation: Given the altered metabolism of vitamin B6 in renal disease, further studies are needed to determine the optimal strategies for vitamin B6 supplementation in this patient population, considering the potential for 4-PA accumulation[3][9].

  • Biomarker Potential: Exploring the utility of plasma 4-PA as a biomarker for the progression of renal disease or as an indicator of altered metabolic states in uremia.

References

The Role of 4-Pyridoxic Acid in Cardiovascular Disease Risk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxic Acid (4-PA) is the primary catabolic metabolite of vitamin B6. While historically considered an inactive byproduct, recent evidence suggests that elevated plasma and urine concentrations of 4-PA are associated with an increased risk of cardiovascular disease (CVD). This technical guide provides an in-depth analysis of the current understanding of 4-PA's role in CVD, focusing on its association with inflammation, endothelial dysfunction, and oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. The evidence presented herein positions 4-PA as a significant biomarker for assessing cardiovascular risk and suggests that the modulation of vitamin B6 metabolism may be a potential therapeutic target.

Introduction

Vitamin B6 is a crucial co-factor in numerous metabolic processes, including amino acid metabolism and neurotransmitter synthesis. Its deficiency has been linked to an increased risk of cardiovascular disease. This compound is the final product of vitamin B6 catabolism, formed via the oxidation of pyridoxal. Traditionally, 4-PA was considered biologically inert, with its urinary excretion serving merely as an indicator of vitamin B6 intake. However, a growing body of research has demonstrated a significant association between elevated levels of 4-PA and an increased prevalence and incidence of CVD. This guide explores the multifaceted role of 4-PA, not as a direct causative agent, but as a key indicator of underlying pathophysiological processes such as inflammation and oxidative stress that drive cardiovascular disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating the association between this compound, related vitamin B6 metabolites, and cardiovascular disease risk.

Table 1: Plasma Concentrations of this compound and Vitamin B6 Vitamers in Relation to Cardiovascular Risk in Patients with Type 2 Diabetes[1][2][3]

BiomarkerLow Cardiovascular Risk Group (n=61)High Cardiovascular Risk Group (n=61)p-value
This compound (nmol/L) 31.9 (15.0)48.2 (63.7)0.031
Pyridoxine (nmol/L) 38.1 (127.8)12.8 (28.4)0.003
PAr Index* 0.84 (0.06)1.05 (0.07)0.017
This compound/Pyridoxine Ratio 3.9 (3.2)7.0 (4.8)< 0.001

*Values are presented as mean (standard deviation). *PAr Index = this compound / (pyridoxal + pyridoxal 5'-phosphate)

Table 2: Urinary Concentrations of this compound and Vitamin B6 Ratios in Relation to Cardiovascular Risk in Patients with Type 2 Diabetes[1]

BiomarkerLow Cardiovascular Risk GroupHigh Cardiovascular Risk Groupp-value
This compound (µmol/g creatinine) No significant differenceNo significant difference> 0.05
Urinary PAr Index Significantly lowerSignificantly higher0.041
Urinary this compound/Pyridoxine Ratio Significantly lowerSignificantly higher0.022

Table 3: Hazard Ratios for Cardiovascular Mortality Associated with Serum Vitamin B6 Biomarkers in the Elderly[4][5]

Biomarker (Highest vs. Lowest Quartile)Hazard Ratio (95% CI)p-value for trend
Pyridoxal 5'-phosphate (PLP) 0.70 (0.54-0.90)< 0.05
This compound (4-PA) 1.33 (0.88-2.02)> 0.05
4-PA/PLP Ratio 2.01 (1.41-2.79)< 0.01

*Adjusted for sociodemographic and lifestyle factors.

Signaling Pathways and Logical Relationships

The current understanding suggests that elevated 4-PA is a marker of accelerated vitamin B6 catabolism, which is closely linked to inflammation and oxidative stress, key drivers of cardiovascular disease. The following diagrams illustrate these relationships.

Vitamin B6 Metabolism and 4-PA Formation

This diagram outlines the metabolic pathway of vitamin B6, leading to the formation of the active coenzyme Pyridoxal 5'-phosphate (PLP) and its catabolism to this compound.

VitaminB6_Metabolism cluster_intake Dietary Intake cluster_activation Salvage Pathway cluster_catabolism Catabolism PN Pyridoxine (PN) Kinase Pyridoxal Kinase PN->Kinase PL Pyridoxal (PL) PL->Kinase PM Pyridoxamine (PM) PM->Kinase PNP Pyridoxine-5'-P Oxidase PNP/PMP Oxidase PNP->Oxidase PMP Pyridoxamine-5'-P PMP->Oxidase PLP Pyridoxal-5'-P (PLP) Active Coenzyme ALP Alkaline Phosphatase PLP->ALP Kinase->PNP Kinase->PMP Kinase->PLP Oxidase->PLP Oxidase->PLP PL_cat Pyridoxal AO Aldehyde Oxidase PL_cat->AO PA This compound (4-PA) Excreted in Urine ALP->PL_cat AO->PA

Vitamin B6 metabolism and 4-PA formation.
Proposed Role of Altered Vitamin B6 Metabolism in Cardiovascular Disease Pathogenesis

This diagram illustrates the logical relationship where systemic inflammation and oxidative stress lead to increased vitamin B6 catabolism, reflected by higher 4-PA levels. This metabolic shift is associated with endothelial dysfunction and an elevated risk of cardiovascular disease.

CVD_Pathway cluster_b6 Vitamin B6 Metabolism Inflammation Systemic Inflammation (e.g., high CRP) B6_Catabolism Increased Vitamin B6 Catabolism Inflammation->B6_Catabolism OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->B6_Catabolism High_4PA Elevated 4-PA Levels B6_Catabolism->High_4PA Low_PLP Decreased PLP Levels B6_Catabolism->Low_PLP EndoDysfunction Endothelial Dysfunction (e.g., high sVCAM-1, reduced NO) B6_Catabolism->EndoDysfunction Association CVD_Risk Increased Cardiovascular Disease Risk High_4PA->CVD_Risk Biomarker For Low_PLP->CVD_Risk Biomarker For EndoDysfunction->CVD_Risk Contributes to

Altered Vitamin B6 metabolism in CVD.
Inflammatory and Oxidative Stress Signaling

This diagram details the potential signaling pathways through which altered vitamin B6 status (though not 4-PA directly) may influence inflammation and oxidative stress. Vitamin B6 deficiency is associated with increased NF-κB activation and potentially impaired Nrf2-mediated antioxidant responses.

Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_oxidative Oxidative Stress Response LPS LPS IKK IKK LPS->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_Inflam Nucleus NFkB->Nucleus_Inflam translocates Inflam_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus_Inflam->Inflam_Genes activates ROS ROS Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Ox Nucleus Nrf2->Nucleus_Ox translocates ARE Antioxidant Response Element (ARE) Nucleus_Ox->ARE binds Antioxidant_Genes Antioxidant Gene Expression (GCL, etc.) ARE->Antioxidant_Genes activates B6_Deficiency Vitamin B6 Deficiency (Low PLP) B6_Deficiency->IKK Potentiates Activation B6_Deficiency->Nrf2 May Impair Activation note Note: Direct signaling effects of 4-PA are not established. Vitamin B6 (Pyridoxal) has been shown to suppress NF-κB activation. Pyridoxine has been shown to induce Nrf2-mediated glutathione synthesis.

Inflammatory and oxidative stress signaling.

Experimental Protocols

Measurement of this compound and Other Vitamin B6 Vitamers in Plasma

This method is suitable for the simultaneous quantification of PLP and 4-PA in human plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a buffer containing sodium phosphate and an ion-pairing agent like 1-octanesulfonic acid, with a methanol or acetonitrile gradient for elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detection with excitation at ~328 nm and emission at ~393 nm for native fluorescence, or with post-column derivatization for enhanced sensitivity.

LC-MS/MS offers high sensitivity and specificity for the simultaneous analysis of multiple vitamin B6 vitamers.

  • Sample Preparation:

    • Similar to HPLC, protein precipitation with an acid (e.g., TCA or perchloric acid) is performed.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added before precipitation for accurate quantification.

    • After centrifugation, the supernatant is diluted with the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A C18 or HILIC column depending on the specific vitamers being analyzed.

    • Mobile Phase: A gradient of an aqueous solution with an additive like formic acid or ammonium formate and an organic solvent like methanol or acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for the specific detection and quantification of each vitamer and its internal standard.

Experimental Workflow for Clinical Studies

The following diagram outlines a typical workflow for a clinical study investigating the link between 4-PA and cardiovascular risk.

Experimental_Workflow cluster_design Study Design & Population cluster_data_collection Data & Sample Collection cluster_analysis Laboratory Analysis cluster_stats Statistical Analysis & Interpretation P1 Define Study Population (e.g., T2DM, CAD patients, general population) P2 Establish Inclusion/Exclusion Criteria P1->P2 P3 Obtain Informed Consent & Ethical Approval P2->P3 D1 Collect Baseline Clinical Data (age, sex, BMI, comorbidities, medications) P3->D1 D2 Collect Blood and/or Urine Samples (fasting state) D1->D2 A2 Measure CVD Biomarkers (e.g., CRP, sVCAM-1, lipids) D1->A2 D3 Process and Store Samples (e.g., -80°C) D2->D3 A1 Measure 4-PA and other B6 Vitamers (HPLC or LC-MS/MS) D3->A1 S2 Correlate 4-PA Levels and Ratios with Risk Scores and Biomarkers A1->S2 S1 Calculate Cardiovascular Risk Scores A2->S1 S1->S2 S3 Perform Regression Analyses (adjust for confounders) S2->S3 S4 Interpret Findings and Report Conclusions S3->S4

References

Technical Guide: 4-Pyridoxic Acid as a Modulator and Biomarker in Osteoarthritis Severity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and apoptosis of chondrocytes. Recent metabolomic studies have highlighted the potential role of vitamin B6 and its metabolites in the pathophysiology of OA. This technical guide provides an in-depth analysis of the connection between 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, and the severity of osteoarthritis. It consolidates findings from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows. The evidence suggests that urinary 4-PA is a potential non-invasive biomarker for severe knee osteoarthritis and that vitamin B6 metabolism plays a crucial role in cartilage homeostasis.

Introduction: The Role of Vitamin B6 and this compound in Joint Health

Vitamin B6 is an essential nutrient that exists in several forms, including pyridoxal, pyridoxine, and pyridoxamine. Its active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in over 100 enzymatic reactions, including those involved in amino acid metabolism, neurotransmitter synthesis, and immune function[1]. The metabolism of vitamin B6 culminates in the formation of this compound (4-PA), which is then excreted in the urine[1].

Emerging research has pointed towards a significant link between vitamin B6 status and inflammatory conditions. Reduced levels of PLP have been associated with pro-inflammatory cytokines, and vitamin B6 deficiency has been shown to induce cartilage disorders resembling osteoarthritis in experimental models[2]. Conversely, vitamin B6 supplementation has demonstrated a capacity to reduce pro-inflammatory cytokine levels in patients with rheumatoid arthritis and alleviate OA by improving extracellular matrix (ECM) metabolism and reducing inflammation and apoptosis in chondrocytes[2][3][4][5][6]. Given that 4-PA is the end product of vitamin B6 metabolism, its concentration may reflect the metabolic activity of this vitamin and its involvement in the pathological processes of OA.

Quantitative Data: Urinary 4-PA Levels and Osteoarthritis Severity

A pivotal study, the Research on Osteoarthritis/Osteoporosis against Disability (ROAD) cohort, investigated the association between urinary 4-PA levels and the radiographic severity of knee osteoarthritis (KOA) and lumbar spondylosis (LS) in a large population-based sample[1][7][8]. The severity of OA was assessed using the Kellgren-Lawrence (KL) grading system, a standardized radiological scoring method.

The study's key findings for knee osteoarthritis are summarized below.

Table 1: Association between Urinary this compound (4-PA) Levels and Knee Osteoarthritis (KOA) Severity (Kellgren-Lawrence Grade)

Kellgren-Lawrence (KL) GradeDescriptionMean Urinary 4-PA LevelsStatistical Significance (vs. other grades)
KL Grade 0No radiographic features of OABaseline-
KL Grade 1Doubtful narrowing of joint space and possible osteophytic lippingSlightly ElevatedNot Significant
KL Grade 2Definite osteophytes and possible joint space narrowingModerately ElevatedNot Significant
KL Grade 3Multiple osteophytes, definite joint space narrowing, sclerosisElevatedNot Significant
KL Grade 4Large osteophytes, marked joint space narrowing, severe sclerosisSignificantly Higherp < 0.001 (vs. KL 0); p < 0.05 (vs. KL 1, 2, 3)

Data synthesized from the ROAD study findings[1][7].

Key Observations:

  • Urinary 4-PA levels were significantly higher in participants with the most severe stage of knee osteoarthritis (KL grade 4) compared to those with lower grades[1][7][8].

  • This strong association remained significant even after adjusting for potential confounding factors such as age, sex, and body mass index (BMI)[1][8].

  • In contrast, a significant association was not observed for lumbar spondylosis, suggesting a potentially specific role for 4-PA in the pathophysiology of knee OA[1][7].

These findings strongly suggest that urinary 4-PA could serve as a non-invasive biomarker for assessing the severity of KOA, particularly in its advanced stages[1][7][8].

Experimental Protocols

The following section details the methodology for the quantification of urinary 4-PA as described in the ROAD study[1].

Participant Cohort and Sample Collection
  • Study Population: Data was analyzed from 1,566 participants (510 men, 1,056 women) aged 40 years and older, enrolled in the population-based ROAD cohort study[1][7][8].

  • Radiographic Assessment: All participants underwent radiographic assessments of their knees and lumbar spine to determine the Kellgren-Lawrence (KL) grade[1][7].

  • Sample Collection: Urine samples were collected from participants for the measurement of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Urinary 4-PA levels were measured using High-Performance Liquid Chromatography (HPLC)[1].

  • Sample Preparation: Specific details on urine sample preparation (e.g., dilution, filtration, extraction) were not provided in the abstract but would typically involve steps to remove interfering substances.

  • Chromatographic Conditions:

    • Injection Volume: 20 µL[1].

    • Total Analysis Time: 56 minutes[1].

    • Flow Rate: A gradient flow rate was employed, ranging from 0.8 to 2.0 mL/min throughout the run[1].

      • 0-3.2 min: 0.8 mL/min

      • 3.2-19 min: 1.2 mL/min

      • 19-28 min: 1.5 mL/min

      • 28-43 min: 2.0 mL/min

      • 43-46 min: 1.8 mL/min

      • 46-56 min: 0.8 mL/min (equilibration)

    • Mobile Phase: A gradient elution with three mobile phases (A, B, and C) was used[1]. The exact composition of the mobile phases was not specified in the abstract.

  • Data Analysis: The concentration of 4-PA was determined by comparing the peak area from the sample chromatogram to that of a known standard. Logistic regression analysis was then used to evaluate the association between these urinary 4-PA levels and the KL grade, adjusting for confounders[1][7][8].

Visualizations: Pathways and Workflows

Vitamin B6 Metabolism to this compound

B6_Metabolism cluster_active Active Coenzyme Form cluster_catabolism Catabolism PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) PN->PLP Phosphorylation/ Oxidation PL Pyridoxal (PL) PL->PLP Phosphorylation PM Pyridoxamine (PM) PM->PLP Phosphorylation/ Oxidation PA This compound (4-PA) PLP->PA Oxidation by Aldehyde Oxidase Excretion Excretion PA->Excretion

Caption: Vitamin B6 metabolic pathway leading to this compound.

Proposed Role of Vitamin B6 in Osteoarthritis Pathophysiology

OA_Pathway cluster_VB6 Vitamin B6 Status cluster_OA Osteoarthritis Pathological Processes cluster_outcome Joint Health Outcome VB6_Sufficient Sufficient Vitamin B6 (Adequate PLP) Inflammation Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) VB6_Sufficient->Inflammation Suppresses Apoptosis Chondrocyte Apoptosis (↑ Bax, ↑ Caspase-3, ↓ Bcl-2) VB6_Sufficient->Apoptosis Inhibits ECM ECM Degradation (↑ MMPs) VB6_Sufficient->ECM Improves Metabolism (Inhibits Degradation) Cartilage_Health Cartilage Homeostasis (Protected Cartilage) VB6_Deficient Vitamin B6 Deficiency (Low PLP) VB6_Deficient->Inflammation Promotes VB6_Deficient->Apoptosis Promotes VB6_Deficient->ECM Promotes Degradation OA_Progression OA Progression (Cartilage Degradation) Inflammation->OA_Progression Apoptosis->OA_Progression ECM->OA_Progression

Caption: Vitamin B6's protective role against OA progression.

Experimental Workflow for 4-PA as an OA Biomarker

Exp_Workflow A 1. Cohort Recruitment (e.g., ROAD Study Participants) B 2. Clinical & Radiographic Assessment (Assign Kellgren-Lawrence Grade) A->B C 3. Sample Collection (Urine Sample) B->C D 4. Sample Analysis via HPLC (Quantify this compound) C->D E 5. Statistical Analysis (Logistic Regression adjusting for Age, Sex, BMI) D->E F 6. Correlate 4-PA Levels with OA Severity E->F

Caption: Workflow for validating 4-PA as an OA biomarker.

Discussion and Implications

The significant elevation of urinary this compound in patients with severe knee osteoarthritis presents a compelling case for its use as a non-invasive biomarker[1][7]. This finding is particularly valuable as it may help in identifying patients with advanced disease who could be candidates for specific interventions, such as surgery[1][8].

The connection between 4-PA and OA severity is likely rooted in the broader role of vitamin B6 in mitigating inflammatory and catabolic processes within the joint. Studies have shown that vitamin B6 can counteract the negative effects of the pro-inflammatory cytokine IL-1β in chondrocytes, reduce the generation of reactive oxygen species (ROS), and inhibit apoptosis[2][4][5][6]. The increased levels of 4-PA in severe OA could reflect a higher turnover or altered metabolism of vitamin B6 in response to the heightened inflammatory and metabolic stress in the affected joint. It may indicate an increased demand for or utilization of vitamin B6 in tissues during chronic inflammation[9].

For drug development professionals, these findings open several avenues:

  • Biomarker Development: Urinary 4-PA can be further validated as a prognostic biomarker to monitor OA progression or as a pharmacodynamic biomarker to assess the efficacy of therapeutic interventions targeting inflammation and cartilage metabolism.

  • Therapeutic Targets: The vitamin B6 metabolic pathway itself could be a therapeutic target. Modulating this pathway to ensure optimal levels of the active coenzyme PLP in chondrocytes could be a novel strategy for slowing OA progression.

  • Nutraceutical Approaches: The strong evidence for the protective effects of vitamin B6 suggests that supplementation could be a viable adjunctive therapy for managing OA, particularly in populations with suboptimal vitamin B6 status[4][5][6].

Conclusion

The link between this compound and osteoarthritis severity is a significant finding in the quest for accessible, non-invasive biomarkers for this debilitating disease. The strong correlation between elevated urinary 4-PA and severe knee osteoarthritis, as demonstrated in the ROAD study, provides a solid foundation for further research[1][7]. For researchers and drug developers, understanding the interplay between vitamin B6 metabolism, inflammation, and cartilage degradation is crucial. 4-PA not only serves as a potential biomarker but also as a window into the metabolic dysregulation that accompanies OA, offering new opportunities for therapeutic innovation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a significant global health challenge with a persistently low five-year survival rate. Early detection and a deeper understanding of the molecular drivers of this disease are paramount for the development of effective therapeutic strategies. One area of growing interest is the role of micronutrients and their metabolic pathways in carcinogenesis. Vitamin B6, an essential nutrient, and its various metabolites have been investigated for their potential association with several cancers. This technical guide provides an in-depth analysis of the current scientific literature regarding the potential link between 4-pyridoxic acid (PA), the primary catabolite of vitamin B6, and pancreatic cancer.

Recent research has explored the broader connection between vitamin B6 and pancreatic cancer, revealing that pancreatic cancer cells avidly consume vitamin B6 to fuel their replication.[1][2] This depletion of vitamin B6 can, in turn, impair the immune system's ability to combat the malignancy, specifically by affecting the function of natural killer (NK) cells.[1][2] While the active form of vitamin B6, pyridoxal 5'-phosphate (PLP), has been inversely associated with pancreatic cancer risk, the role of its main excretory product, this compound, has been less clear.[3][4] This guide will synthesize the available quantitative data, detail the experimental methodologies used in key studies, and visualize the relevant biological and experimental pathways to provide a comprehensive resource for researchers in this field.

Quantitative Data Summary

A pivotal study in this area is a nested case-control study conducted within two large prospective cohorts in Asia, which investigated the association between serum levels of various vitamin B6 vitamers and the risk of pancreatic cancer. The study concluded that while higher concentrations of pyridoxal 5'-phosphate (PLP) may offer protection against the development of pancreatic cancer, no statistically significant association was found for serum levels of this compound (PA).[3]

The following table summarizes the key findings related to this compound from this study. It is important to note that while the study reported no significant association, the presentation of the quantitative data, even in the absence of a statistically significant difference, is crucial for meta-analyses and for providing a complete picture for researchers. The study reported that no difference in PA levels was observed between cases and controls in both the Shanghai and Singapore cohorts.[5]

Parameter Pancreatic Cancer Cases Control Subjects Key Finding Citation
Serum this compound (PA) Levels No significant difference from controlsNo significant difference from casesNo association was found between serum PA levels and the risk of pancreatic cancer.[3][5]
PA/(PLP+PL) Ratio (PAr) No significant difference from controlsNo significant difference from casesNo association was found between the PAr, a marker of vitamin B6 catabolism, and the risk of pancreatic cancer.[3][5]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for studies investigating its role in health and disease. The primary method employed in the key cited research, and a widely accepted standard in the field, is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Protocol: Quantification of this compound in Human Serum by HPLC-MS/MS

This protocol is a synthesized representation of methodologies described in the literature for the analysis of vitamin B6 vitamers.

1. Sample Preparation:

  • Objective: To precipitate proteins and extract this compound from the serum matrix.

  • Procedure:

    • Thaw frozen serum samples on ice, protected from light.

    • To 100 µL of serum, add 200 µL of an ice-cold 5% (w/v) trichloroacetic acid (TCA) solution. The TCA serves to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the this compound and other small molecules, and transfer it to an autosampler vial for analysis.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from 2% to 30% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. For example, m/z 184.1 → 166.1.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximal signal intensity of the this compound transition.

3. Quantification:

  • Method: Use a stable isotope-labeled internal standard of this compound (e.g., this compound-d2) added to the samples before protein precipitation to correct for matrix effects and variations in instrument response.

  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of a this compound standard into a surrogate matrix (e.g., charcoal-stripped serum) and processing these standards alongside the unknown samples.

  • Data Analysis: Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of Vitamin B6, culminating in the formation of this compound. Currently, there is no strong evidence to suggest that this compound has a direct role in intracellular signaling pathways related to cancer. It is primarily considered a catabolic end-product destined for excretion.

VitaminB6_Metabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-phosphate (PNP) PN->PNP PDXK PL Pyridoxal (PL) PLP Pyridoxal-5'-phosphate (PLP) PL->PLP PDXK PA This compound (PA) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-phosphate (PMP) PM->PMP PDXK PNP->PLP PNPO PLP->PL Phosphatase PMP->PLP PNPO

Caption: Vitamin B6 Metabolism to this compound.

Experimental and Logical Workflows

The diagram below outlines a typical experimental workflow for a nested case-control study investigating the association between serum this compound levels and pancreatic cancer risk.

Experimental_Workflow cluster_cohort Prospective Cohort Study cluster_case_control Nested Case-Control Selection cluster_analysis Laboratory and Statistical Analysis cluster_outcome Outcome start Enrollment of a large, healthy population data_collection Collection of baseline data and biological samples (serum) start->data_collection follow_up Long-term follow-up for disease incidence data_collection->follow_up cases Identification of incident pancreatic cancer cases follow_up->cases controls Selection of matched controls from the cohort follow_up->controls sample_retrieval Retrieval of stored serum samples for cases and controls cases->sample_retrieval controls->sample_retrieval quantification Quantification of this compound using HPLC-MS/MS sample_retrieval->quantification stats Statistical analysis (e.g., conditional logistic regression) to assess association quantification->stats conclusion Conclusion on the association between 4-PA levels and pancreatic cancer risk stats->conclusion

Caption: Nested Case-Control Study Workflow.

Conclusion

Based on the current body of scientific literature, there is no direct evidence to support a significant association between circulating levels of this compound and the risk of pancreatic cancer. The primary catabolite of vitamin B6, this compound, appears to be a biomarker of vitamin B6 intake and turnover rather than an active participant in pancreatic carcinogenesis. In contrast, its precursor, the active form of vitamin B6 (PLP), has been shown to have a potential protective role.

For researchers and drug development professionals, this suggests that therapeutic strategies targeting vitamin B6 metabolism in pancreatic cancer should likely focus on the pathways that regulate the levels of the active vitamer, PLP, within the tumor microenvironment, rather than on the downstream catabolite, this compound. Further research is warranted to fully elucidate the complex interplay between vitamin B6 metabolism, immune function, and pancreatic cancer progression. The detailed experimental protocols and workflows provided in this guide offer a foundation for designing and executing rigorous studies in this critical area of cancer research.

References

spectroscopic properties of 4-Pyridoxic Acid at different pH

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Properties of 4-Pyridoxic Acid at Different pH

For researchers, scientists, and professionals in drug development, understanding the spectroscopic behavior of molecules like this compound (4-PA) under varying pH conditions is crucial for developing analytical methods, studying metabolic pathways, and designing drug delivery systems. As the primary catabolic product of vitamin B6, 4-PA's intrinsic fluorescence and UV-Vis absorption properties are highly dependent on the pH of its environment due to the presence of multiple ionizable functional groups. This guide provides a comprehensive overview of these properties, complete with quantitative data, experimental protocols, and visualizations to illustrate the underlying chemical principles.

Physicochemical Properties and Ionization States

This compound is a substituted pyridine with a carboxylic acid group, a phenolic hydroxyl group, and a hydroxymethyl group. The protonation states of the pyridine nitrogen, the carboxyl group, and the phenolic hydroxyl group change with pH, leading to different ionic species in solution. These structural changes are the primary determinants of its spectroscopic properties.

The acidity of these functional groups is defined by their pKa values. The ground state of this compound exhibits different protonated forms from a pH of -6 to 11.5.[1][2] The carboxyl group has a pKa value of approximately 5.4 to 5.5, while the phenolic hydroxyl group has a pKa of 9.75.[3][4] The 3-OH group in the ground state has a 'pKa' of H0 = -0.64, which is significantly lower than that of other vitamin B6-related compounds.[1][2]

pH-Dependent Structural Forms of this compound

The different ionization states of this compound across a pH range can be visualized as a signaling pathway. At very low pH, all functional groups are protonated. As the pH increases, the molecule undergoes sequential deprotonation.

G pH-Dependent Ionization States of this compound A Cationic Form (pH < 0) B Neutral Form (pH 0-5) A->B Deprotonation of 3-OH (pKa ~ -0.64) C Anionic Form (pH 5-9) B->C Deprotonation of Carboxyl (pKa ~ 5.4) D Dianionic Form (pH > 9) C->D Deprotonation of Phenolic OH (pKa ~ 9.75)

Caption: Ionization states of this compound at different pH values.

UV-Vis Absorption Spectroscopy

pH RangeDominant SpeciesExpected λmax Shift
< 0 Cationic-
0 - 5 Neutral-
5 - 9 AnionicRed shift (bathochromic)
> 9 DianionicFurther red shift

Fluorescence Spectroscopy

This compound exhibits a characteristic blue fluorescence that is maximal between pH 3 and 4.[3][4] This property is particularly useful for its detection and quantification in biological samples. The fluorescence intensity and emission wavelength are strongly influenced by the pH and the specific ionic form of the molecule.

In the excited singlet state, the 3-OH group is four pH units more acidic than in the ground state.[1][2] Furthermore, the pyridine nitrogen is more basic in the excited state.[1][2] At a pH of biological significance (6-8), this compound is an efficient chromophore with a high fluorescence yield and a long lifetime.[2]

Heating this compound in a 0.5 N acid solution converts it to its lactone form, which exhibits a much stronger fluorescence.[3][4] This lactonization process can be used to enhance the sensitivity of fluorescence-based assays.

pHExcitation Max (nm)Emission Max (nm)Relative Fluorescence Intensity
3 - 4 ~320~420Maximal
7.6 320~430Moderate
8 - 11.5 --Varies

A high correlation between 4-PA concentration and fluorescence intensity has been observed in the excitation range of 310-330 nm and the emission range of 415-500 nm.[7]

Experimental Protocols

Sample Preparation

For spectroscopic analysis, this compound is typically dissolved in aqueous buffer solutions to maintain a constant pH. The choice of buffer is critical to avoid interference with the spectroscopic measurements.

Materials:

  • This compound standard

  • Buffer solutions (e.g., phosphate, acetate, borate) covering the desired pH range

  • Deionized water

  • Spectrophotometric grade solvents (if required)

Procedure:

  • Prepare a stock solution of this compound in deionized water. The solubility can be enhanced by adjusting the pH to the alkaline range.[4]

  • For pH-dependent studies, dilute the stock solution in a series of buffer solutions of known pH to achieve the desired final concentration.

  • Ensure the final concentration is within the linear range of the spectrophotometer or spectrofluorometer.

UV-Vis Absorption Measurement Workflow

The following workflow outlines the steps for measuring the UV-Vis absorption spectra of this compound at different pH values.

G Workflow for UV-Vis Absorption Spectroscopy of 4-PA cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare 4-PA Stock Solution prep3 Dilute Stock in Buffers prep1->prep3 prep2 Prepare Buffer Series (pH 2-12) prep2->prep3 meas1 Calibrate Spectrophotometer prep3->meas1 meas2 Measure Blank (Buffer) meas1->meas2 meas3 Measure Sample Absorption meas2->meas3 an1 Plot Absorbance vs. Wavelength meas3->an1 an2 Determine λmax at each pH an1->an2 an3 Calculate Molar Absorptivity (ε) an2->an3

Caption: Experimental workflow for UV-Vis absorption analysis of 4-PA.

Fluorescence Spectroscopy Measurement

Instrumentation:

  • A calibrated spectrofluorometer is required.

Procedure:

  • Prepare samples as described in the sample preparation protocol.

  • Set the excitation wavelength (e.g., 320 nm) and scan the emission spectrum over a relevant range (e.g., 350-600 nm).

  • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

  • For quantum yield measurements, a comparative method using a well-characterized standard is recommended.[8]

Conclusion

The spectroscopic properties of this compound are intricately linked to its molecular structure and the pH of its environment. Its distinct UV-Vis absorption and fluorescence characteristics, particularly the pH-dependent fluorescence, make it a valuable analyte in various research and clinical applications. By understanding the principles outlined in this guide, researchers and drug development professionals can effectively leverage these properties for accurate quantification and characterization of this important vitamin B6 metabolite.

References

The Human Urinary Metabolite Profile of 4-Pyridoxic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxic acid (4-PA) is the primary catabolic product of vitamin B6 metabolism and serves as a key biomarker for assessing vitamin B6 status in humans.[1] Its quantification in urine provides valuable insights into recent dietary intake and metabolic processes involving this essential vitamin.[2] This technical guide offers an in-depth overview of the human urinary metabolite profile of 4-PA, including its metabolic pathway, detailed experimental protocols for its quantification, and a summary of reported quantitative data.

Metabolic Pathway of this compound

Vitamin B6, in its various forms (pyridoxine, pyridoxal, and pyridoxamine), is converted in the body to its biologically active form, pyridoxal 5'-phosphate (PLP).[1] PLP is a crucial coenzyme in numerous enzymatic reactions. The catabolism of PLP primarily occurs in the liver and leads to the formation of this compound, which is then excreted in the urine.[3]

The formation of this compound from pyridoxal is catalyzed by two key enzymes: aldehyde oxidase and an NAD+-dependent aldehyde dehydrogenase.[2] While aldehyde oxidase is present in the liver, NAD+-dependent aldehyde dehydrogenase activity is found in various tissues.[4]

Below is a diagram illustrating the metabolic conversion of Vitamin B6 to this compound.

Vitamin B6 Metabolism to this compound cluster_0 Dietary Vitamin B6 cluster_1 Liver & Other Tissues cluster_2 Urine Excretion Pyridoxine Pyridoxine Pyridoxal 5'-phosphate (PLP) Pyridoxal 5'-phosphate (PLP) Pyridoxine->Pyridoxal 5'-phosphate (PLP) Multiple Steps Pyridoxal Pyridoxal Pyridoxal->Pyridoxal 5'-phosphate (PLP) Pyridoxal Kinase Pyridoxamine Pyridoxamine Pyridoxamine->Pyridoxal 5'-phosphate (PLP) Multiple Steps Pyridoxal_met Pyridoxal Pyridoxal 5'-phosphate (PLP)->Pyridoxal_met Phosphatase This compound This compound Pyridoxal_met->this compound Aldehyde Oxidase / NAD+-dependent Aldehyde Dehydrogenase Urinary 4-PA This compound This compound->Urinary 4-PA

Caption: Metabolic pathway of Vitamin B6 to this compound.

Quantitative Data of Urinary this compound

The urinary excretion of this compound is directly related to the dietary intake of vitamin B6.[5] It is estimated that approximately 40-60% of dietary vitamin B6 is excreted in the urine as 4-PA.[6] Urinary 4-PA levels show a strong correlation with plasma PLP concentrations.[2]

The following tables summarize quantitative data for urinary this compound from various studies.

Table 1: Urinary this compound Levels in a Study of Japanese Adults [7]

Kellgren-Lawrence (KL) Grade of Knee OsteoarthritisUrinary 4-PA (nmol/L) (Mean)
Grade 0135.4
Grade 1131.6
Grade 2136.7
Grade 3143.9
Grade 4179.4

Note: The study found significantly higher urinary 4-PA levels in participants with severe (KL grade 4) knee osteoarthritis.[7]

Experimental Protocols for Quantification of Urinary this compound

The most common method for the quantification of this compound in human urine is High-Performance Liquid Chromatography (HPLC).[8][9] Below are detailed methodologies from published studies.

Protocol 1: HPLC-UV Method

This method presents a simple and validated HPLC-UV approach for measuring 4-PA in urine.[8]

1. Sample Preparation:

  • Treat urine samples with 6% perchloric acid in a 1:1 ratio to precipitate proteins.[10]

  • Vortex the mixture for 30 seconds.[10]

  • Centrifuge at 10,000 x g for 5 minutes.[10]

  • Transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 5 minutes.[10]

  • Transfer 100 µL of the final supernatant to an HPLC vial for injection.[10]

2. Chromatographic Conditions:

  • HPLC System: Waters 2695 separation module with a Waters 2998 photodiode array detector.[8]

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm.[8]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, pH 3.5 (adjusted with 85% o-phosphoric acid).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 50 µL.[8]

  • Detection: UV at 302 nm.[8]

  • Run Time: 10 minutes.[8]

  • Column Temperature: 25°C.[8]

3. Calibration:

  • Prepare a stock solution of this compound (1 mM) in water.[8]

  • Prepare working standard solutions ranging from 0.0125 µM to 0.8 µM by diluting the stock solution with charcoal-pretreated urine.[8]

Protocol 2: HPLC Method with Sample Dilution

This protocol was adapted for a large-scale study and involves a simpler sample preparation step.[7]

1. Sample Preparation:

  • Dilute urine samples tenfold with 60 mmol/L phosphate buffer (pH 7.0).[7]

  • For a general protocol, mix 3 µL of urine with 27 µL of 60 mmol/L phosphate buffer (pH 7.0).[7]

  • Filter the diluted sample through a 0.2 µm filter before injection.[7]

2. Chromatographic Conditions:

  • HPLC System: Not specified in detail, but a standard HPLC system with a fluorescence detector is implied.

  • Column: YMC-Triart C18, 100 × 4.6 mm, 3 µm.[7]

  • Mobile Phase: A gradient elution with:

    • Mobile Phase A: Methanol[7]

    • Mobile Phase B: 60 mM phosphate buffer (pH 7.0) and 0.05% EDTA-2Na[7]

    • Mobile Phase C: 60% acetonitrile and 0.1% EDTA-2Na[7]

  • Flow Rate: A gradient flow rate from 0.8 to 2.0 mL/min over a 56-minute total analysis time.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: Fluorescence with excitation at 320 nm and emission at 422 nm.[7]

  • Column Temperature: 40°C.[7]

  • Autosampler Temperature: 4°C.[7]

3. Calibration:

  • Prepare a standard stock solution of 4-PA (250 µmol/L) in ultrapure water.[7]

  • Prepare standard solutions with concentrations ranging from 0 to 500 nmol/L by diluting the stock solution with 60 mmol/L phosphate buffer (pH 7.0).[7]

Below is a workflow diagram for a typical HPLC-based analysis of urinary this compound.

HPLC Workflow for Urinary this compound Analysis cluster_prep Sample Preparation Details cluster_hplc HPLC System Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Protein Precipitation (e.g., Perchloric Acid) Protein Precipitation (e.g., Perchloric Acid) Sample Preparation->Protein Precipitation (e.g., Perchloric Acid) HPLC Analysis HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification Quantification Data Analysis->Quantification Centrifugation Centrifugation Protein Precipitation (e.g., Perchloric Acid)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Dilution Dilution Supernatant Collection->Dilution Filtration Filtration Dilution->Filtration Filtration->HPLC Analysis Autosampler Autosampler Pump Pump Column Column Detector (UV or Fluorescence) Detector (UV or Fluorescence)

Caption: General workflow for HPLC analysis of urinary 4-PA.

Conclusion

The quantification of urinary this compound is a reliable and established method for assessing vitamin B6 status in humans. The metabolic pathway from dietary vitamin B6 to urinary 4-PA is well-characterized, and robust analytical methods, primarily HPLC, are available for its measurement. The data and protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working in areas where the assessment of vitamin B6 metabolism is crucial. This information can aid in the design of clinical studies, the interpretation of metabolic data, and the development of nutritional and therapeutic interventions.

References

Methodological & Application

Application Note: Quantification of 4-Pyridoxic Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the quantification of 4-Pyridoxic Acid (4-PA), the primary metabolite of Vitamin B6, in human urine using a validated HPLC-UV method.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is involved in over 140 biochemical reactions. The final catabolic product of vitamin B6 metabolism is this compound (4-PA), which is excreted in the urine. The quantification of urinary 4-PA is a non-invasive method to assess the vitamin B6 status in individuals. This application note details a simple, reproducible, and validated HPLC-UV method for the determination of 4-PA in human urine.[1][2]

Experimental Protocols

Reagents and Materials
  • This compound (4-PA) standard

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium heptane sulfonate

  • Orthophosphoric acid (85%)

  • Reagent-grade water (from a Millipore Milli-Q system or equivalent)

  • Urine samples (blank and study samples)

  • Charcoal (for preparing blank urine)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a separation module and a photodiode array detector is recommended (e.g., Waters 2695 separation module and Waters 2998 photodiode detector).[2]

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm i.d., 5 µm particle size.[1][3]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate. The pH of the buffer is adjusted to 3.5 with 85% orthophosphoric acid. The mobile phase should be sonicated, filtered, and degassed before use.[1][2][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 25°C.[2][4]

  • Injection Volume: 50 µL.[2][4]

  • Detection: UV at 302 nm.[1][2][4]

  • Run Time: 10 minutes.[2]

Preparation of Solutions
  • Stock Solution (1 mM 4-PA): Dissolve an appropriate amount of this compound in reagent-grade water to prepare a 1 mM stock solution.[2][4]

  • Working Standard Solutions: Dilute the stock solution with charcoal-pretreated urine to prepare working standard solutions with concentrations ranging from 0.0125 µM to 0.8 µM.[2][4] Store all solutions at -80°C. These solutions are stable for at least 2 months under these conditions.[2][4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of 4-PA.[2]

Sample Preparation
  • Thaw frozen urine samples.

  • To precipitate proteins and other impurities, add an equal volume of 6% perchloric acid to the urine sample (1:1 ratio).[2][4]

  • Vortex the mixture for 30 seconds.[4]

  • Centrifuge the mixture at 10,000 × g for 5 minutes.[4]

  • Transfer the supernatant to a clean tube and centrifuge again at 10,000 × g for 5 minutes.[4]

  • Transfer 100 µL of the final supernatant into an HPLC vial.[4]

  • Inject 50 µL of the prepared sample into the HPLC system.[2][4]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_data Data Processing urine_sample Urine Sample add_perchloric Add 6% Perchloric Acid (1:1) urine_sample->add_perchloric stock_solution Prepare 1 mM 4-PA Stock Solution working_standards Prepare Working Standards (0.0125 - 0.8 µM) stock_solution->working_standards qc_samples Prepare QC Samples (Low, Medium, High) calibration_curve Generate Calibration Curve working_standards->calibration_curve vortex Vortex (30s) add_perchloric->vortex centrifuge1 Centrifuge (10,000 x g, 5 min) vortex->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (10,000 x g, 5 min) supernatant1->centrifuge2 supernatant2 Transfer Supernatant to Vial centrifuge2->supernatant2 hplc_injection Inject 50 µL into HPLC supernatant2->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (302 nm) chromatography->detection peak_integration Peak Area Integration detection->peak_integration quantification Quantify 4-PA Concentration peak_integration->quantification calibration_curve->quantification

Caption: Workflow for this compound quantification in urine.

Quantitative Data Summary

The performance of the described HPLC-UV method was validated according to FDA guidelines.[2] The key validation parameters are summarized in the tables below.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.0125 - 0.8 µM[1][2][4]
Correlation Coefficient (r²)> 0.99[2]
Retention Time~8.0 min[1][2][4]

Table 2: Accuracy and Precision

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
QCL (Low)Within 20%Within 20%Within ±20%
QCM (Medium)Within 15%Within 15%Within ±15%
QCH (High)Within 15%Within 15%Within ±15%
Data derived from FDA guideline compliance statements in the source.[2]

Table 3: Sensitivity

ParameterValue
Limit of Quantification (LOQ)0.0125 µM[2]

Discussion

This HPLC-UV method provides a reliable and cost-effective approach for quantifying this compound in human urine. The sample preparation involves a straightforward protein precipitation step, and the chromatographic conditions allow for a relatively short run time.[1][2] The method demonstrates good linearity, precision, and accuracy over the specified concentration range, making it suitable for clinical and research applications for assessing vitamin B6 status.[2] The limit of quantification is sufficient for measuring typical physiological concentrations of 4-PA in urine.[2] Other detection methods reported in the literature include fluorimetry, which may offer improved sensitivity through pre- or post-column derivatization.[2]

References

Application Note: HILIC-LC/MS/MS Assay for the Quantitative Determination of 4-Pyridoxic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Pyridoxic acid (4-PA) is the primary catabolite of vitamin B6 and its quantification in plasma is a key biomarker for assessing vitamin B6 status.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC/MS/MS) offers a sensitive and selective method for the analysis of polar compounds like 4-PA from complex biological matrices. This application note details a robust HILIC-LC/MS/MS method for the determination of 4-PA in human plasma, suitable for clinical research and drug development settings.

Principle

This method employs a simple protein precipitation step for plasma sample preparation. The supernatant is then injected onto a HILIC column where 4-PA is separated from endogenous interferences. Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 150 µL of cold acetonitrile (containing an appropriate internal standard, if used) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC/MS/MS analysis.

Note: Trichloroacetic acid (TCA) or perchloric acid can also be used for protein precipitation, but may require pH adjustment of the supernatant before injection.[3][4]

2. HILIC-LC/MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Amide-based HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 x 2.1 mm, 2.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 95% B (0-1 min), 95-50% B (1-4 min), 50% B (4-5 min), 95% B (5.1-7 min)

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 184.1
Product Ion (m/z) 148.1[6]
Collision Energy Optimized for the specific instrument, typically 15-25 eV
Dwell Time 100 ms

Data Presentation

Table 1: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.258
5006.315
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
LLOQ18.510.298.7
Low36.17.5102.3
Mid754.85.999.1
High4003.54.7101.5

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Recovery (%)
Low315,48017,89086.5
Mid75385,200432,80089.0
High4002,056,0002,259,30091.0

Visualizations

HILIC_LCMSMS_Workflow SampleCollection Plasma Sample Collection & Storage SamplePrep Sample Preparation: Protein Precipitation SampleCollection->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation SupernatantTransfer Supernatant Transfer to Autosampler Vial Centrifugation->SupernatantTransfer LC_Injection HILIC-LC Injection & Separation SupernatantTransfer->LC_Injection MS_Analysis MS/MS Detection (Positive ESI, MRM) LC_Injection->MS_Analysis DataProcessing Data Processing & Quantification MS_Analysis->DataProcessing Results Final Results DataProcessing->Results

Caption: Workflow for HILIC-LC/MS/MS analysis of this compound in plasma.

References

Application Note: Quantification of 4-Pyridoxic Acid in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Pyridoxic Acid (4-PA) is the primary catabolic metabolite of vitamin B6. The quantification of 4-PA in biological fluids such as plasma and urine is a key indicator of vitamin B6 status. Accurate measurement is crucial for nutritional assessment, diagnosing deficiencies, and in metabolic research. While several methods exist, including HPLC with UV or fluorescence detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method due to its superior sensitivity, specificity, and high-throughput capabilities.[1] This application note provides a detailed protocol for the robust and reliable quantification of 4-PA in human plasma and urine samples using LC-MS/MS.

Principle of the Method

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using reversed-phase HPLC. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS), such as this compound-d2 (PA-D2), is used to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and injection.[2] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from standards of known concentrations.

Detailed Experimental Protocol

1. Materials and Reagents

  • Standards: this compound (Sigma-Aldrich), this compound-d2 (PA-D2) Internal Standard.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Chemicals: Trichloroacetic Acid (TCA) or Perchloric Acid.[3][4]

  • Biological Matrix: Drug-free human plasma and urine for calibration standards and quality controls (QCs).

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-PA and PA-D2 in a 50:50 methanol/water mixture to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solution with 50:50 methanol/water. These will be used to spike into the biological matrix for calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the PA-D2 stock solution in acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation

  • Plasma/Serum Samples:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 150 µL of the IS Working Solution (in acetonitrile). This 3:1 ratio of organic solvent to sample is effective for protein precipitation.[4]

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Urine Samples:

    • Thaw urine samples, standards, and QCs.

    • Centrifuge the urine at 2,000 x g for 5 minutes to remove sediment.

    • Perform a 1:10 dilution by adding 20 µL of the urine supernatant to 180 µL of the IS Working Solution in a microcentrifuge tube.

    • Vortex for 10 seconds.

    • Transfer the diluted sample to an HPLC vial for analysis. For some urine samples, a simple dilution with mobile phase may be sufficient, but using the IS in acetonitrile helps normalize any potential matrix effects.[5][6]

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Table 1: LC-MS/MS Instrumental Parameters
Liquid Chromatography
HPLC System:UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column:Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A:0.1% Formic Acid in Water
Mobile Phase B:0.1% Formic Acid in Acetonitrile
Flow Rate:0.4 mL/min
Injection Volume:5 µL
Column Temperature:40°C
Gradient Elution %B
0.0 min2
0.5 min2
2.5 min95
3.5 min95
3.6 min2
5.0 min2
Mass Spectrometry
Instrument:Triple Quadrupole Mass Spectrometer
Ionization Mode:Electrospray Ionization (ESI), Positive
Capillary Voltage:3.0 kV
Source Temperature:150°C
Desolvation Temp:400°C
MRM Transitions Precursor Ion (m/z)
This compound184.1
4-PA-d2 (IS)186.1

Data Presentation and Method Performance

A calibration curve is constructed by plotting the peak area ratio (4-PA / PA-D2) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[7] The concentration of 4-PA in unknown samples is then calculated from this curve.

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1] Typical performance characteristics are summarized below.

Table 2: Typical Method Validation Parameters
Parameter Typical Range/Value
Linearity Range 5 - 2000 nmol/L
Correlation Coefficient (r²) > 0.995[7]
Lower Limit of Quantification (LLOQ) 5 nmol/L
Intra-day Precision (%CV) < 10%[8]
Inter-day Precision (%CV) < 15%[8]
Accuracy (% Bias) Within ±15% of nominal value[5]
Matrix Effect 85 - 115%
Recovery > 80%

Visualizations

Metabolic Pathway of Vitamin B6 to this compound

The following diagram illustrates the metabolic conversion of various dietary forms of vitamin B6 into the active coenzyme form, Pyridoxal 5'-phosphate (PLP), and its subsequent catabolism to the excretory product, this compound.

G cluster_intake Dietary Intake cluster_active Active Coenzyme Form cluster_excretion Excretion Product PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) PN->PLP Kinase/ Oxidase PL Pyridoxal (PL) PL->PLP Kinase PM Pyridoxamine (PM) PM->PLP Kinase/ Oxidase PA This compound (4-PA) PLP->PA Aldehyde Oxidase

Vitamin B6 metabolism to this compound.

Experimental Workflow for 4-PA Quantification

This diagram outlines the logical flow of the experimental protocol, from sample collection to the final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma or Urine Sample Spike Spike with Internal Standard (PA-d2) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios (4-PA / IS) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Result Final Concentration Quantify->Result

LC-MS/MS workflow for 4-PA analysis.

References

Application Notes and Protocols for Developing a Physiologically Based Pharmacokinetic (PBPK) Model for 4-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the development of a physiologically based pharmacokinetic (PBPK) model for 4-Pyridoxic Acid (4-PA), a key metabolite of Vitamin B6 and an endogenous biomarker for renal organic anion transporters (OAT1/3).

Introduction

This compound (4-PA) is the primary catabolite of Vitamin B6 and its plasma concentrations are utilized as an endogenous biomarker to assess the in vivo activity of renal organic anion transporters OAT1 and OAT3.[1][2][3][4] PBPK modeling is a powerful tool in drug development that can simulate the pharmacokinetic behavior of compounds.[5] A verified PBPK model for 4-PA can be instrumental in evaluating drug-drug interactions (DDIs) involving OAT1/3 inhibition and understanding the impact of diseases like chronic kidney disease on transporter function.[1][2]

These application notes provide a structured approach to developing a robust PBPK model for 4-PA, including necessary in vitro and in vivo experimental protocols.

Data Presentation: Physicochemical and Pharmacokinetic Parameters of this compound

A thorough understanding of the physicochemical and pharmacokinetic properties of 4-PA is fundamental to building an accurate PBPK model. The following tables summarize key quantitative data for 4-PA.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Molecular Weight183.16 g/mol [6]
pKa5.50 (carboxyl), 9.75 (phenolic)[7]
Water Solubility4337 mg/L @ 25 °C (estimated)[8]
LogPNot Available
Compound TypeAcidic

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
BioavailabilityHigh (from Vitamin B6 precursors)Human[9]
Plasma Protein BindingHighly protein bound (as PLP-albumin complex for precursor)Human[9][10]
Volume of DistributionNot directly available for 4-PA
MetabolismFormed in the liver from pyridoxal by aldehyde oxidase.[11][12][13]Human[14]
Elimination Half-life15 to 20 days (for Vitamin B6)Human[9][10]
Route of EliminationPrimarily renal excretion.[11][14][15]Human[10]
Renal Clearance249.8 ± 48.2 ml/min/1.73 m2Human[16]
TransportersOAT1, OAT3, MRP4Human[3][17]

PBPK Model Development Workflow

The development of a PBPK model for 4-PA is a multi-step process that integrates physicochemical, in vitro, and in vivo data within a mathematical framework.

Diagram: PBPK Model Development Workflow for this compound

PBPK_Workflow cluster_data Data Collection cluster_model Model Building & Refinement cluster_verification Model Verification & Application data_physchem Physicochemical Data (MW, pKa, LogP, Solubility) model_param Parameterization (Input of collected data) data_physchem->model_param data_invitro In Vitro Data (Permeability, PPB, Metabolism) data_invitro->model_param data_invivo In Vivo Data (PK profiles, Renal Clearance) model_verify Verification against Clinical Data data_invivo->model_verify model_structure Define Model Structure (Compartments, Pathways) model_structure->model_param model_sim Initial Simulations model_param->model_sim model_sim->model_verify model_refine Refinement & Optimization model_verify->model_refine Discrepancies? model_app Application (DDI, Disease State Simulations) model_verify->model_app Verified model_refine->model_sim

Caption: A stepwise workflow for the development and verification of a PBPK model for 4-PA.

Vitamin B6 Metabolic Pathway

4-PA is not administered directly but is formed endogenously from the metabolism of various Vitamin B6 vitamers. Understanding this pathway is crucial for modeling its formation rate.

Diagram: Vitamin B6 Metabolism to this compound

B6_Metabolism cluster_vitamers Dietary Vitamin B6 Vitamers cluster_liver Liver Metabolism cluster_excretion Excretion PN Pyridoxine (PN) PLP Pyridoxal 5'-phosphate (PLP) (Active Form) PN->PLP Pyridoxal Kinase, PNP Oxidase PL Pyridoxal (PL) PL->PLP Pyridoxal Kinase PA4 This compound (4-PA) PL->PA4 Aldehyde Oxidase PM Pyridoxamine (PM) PM->PLP Pyridoxal Kinase, PNP Oxidase PLP->PL Phosphatase Urine Urine PA4->Urine Renal Excretion (OAT1/3, MRP4)

Caption: The metabolic conversion of Vitamin B6 vitamers to this compound in the liver.

PBPK Model Structure for this compound

A whole-body PBPK model for 4-PA should include compartments for key organs involved in its formation, distribution, and elimination.

Diagram: PBPK Model Structure for this compound

PBPK_Model cluster_body Systemic Circulation cluster_organs Tissue Compartments Blood Blood Liver Liver (Metabolism) Blood->Liver Kidney Kidney (Excretion) Blood->Kidney OtherTissues Other Tissues Blood->OtherTissues Liver->Blood Formation of 4-PA Urine Urine Kidney->Urine Elimination

Caption: A simplified whole-body PBPK model structure for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating high-quality data for PBPK model parameterization.

Protocol 1: In Vitro Solubility Determination

Objective: To determine the aqueous solubility of 4-PA at different pH values.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 5.0, 6.5, and 7.4

  • HPLC system with a suitable column

  • Shaking incubator

  • 0.22 µm syringe filters

Method:

  • Prepare supersaturated solutions of 4-PA in each PBS buffer.

  • Incubate the solutions at 37°C in a shaking incubator for 24 hours to reach equilibrium.

  • Filter the samples using 0.22 µm syringe filters.

  • Quantify the concentration of 4-PA in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 4-PA.

Materials:

  • Caco-2 cells

  • Transwell plates (24-well)

  • Hanks' Balanced Salt Solution (HBSS)

  • 4-PA solution in HBSS

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Method:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

  • Assess the integrity of the cell monolayer using Lucifer yellow.

  • For apical to basolateral (A-B) permeability, add the 4-PA solution to the apical side and fresh HBSS to the basolateral side.

  • For basolateral to apical (B-A) permeability, add the 4-PA solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analyze the concentration of 4-PA in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of 4-PA unbound in plasma.

Materials:

  • Equilibrium dialysis apparatus

  • Dialysis membranes (e.g., 5 kDa MWCO)

  • Human plasma

  • 4-PA

  • PBS (pH 7.4)

  • LC-MS/MS system

Method:

  • Spike human plasma with 4-PA at a known concentration.

  • Load the spiked plasma into one chamber of the dialysis unit and an equal volume of PBS into the other chamber.

  • Incubate the apparatus at 37°C with gentle rotation for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of 4-PA in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Protocol 4: Metabolic Stability and Intrinsic Clearance

Objective: To determine the rate of metabolic clearance of pyridoxal to 4-PA in liver microsomes or hepatocytes.

Materials:

  • Human liver microsomes or cryopreserved human hepatocytes

  • NADPH regenerating system (for microsomes)

  • Pyridoxal (substrate)

  • Incubation buffer

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Method:

  • Pre-warm the liver microsomes or hepatocytes at 37°C.

  • Initiate the metabolic reaction by adding pyridoxal to the incubation mixture containing the microsomes/hepatocytes and cofactors.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of 4-PA using LC-MS/MS.

  • Calculate the rate of formation of 4-PA and subsequently the intrinsic clearance (CLint).

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of 4-PA after administration of a Vitamin B6 precursor (e.g., pyridoxine).

Materials:

  • Sprague-Dawley rats

  • Pyridoxine hydrochloride solution for dosing

  • Blood collection tubes (with anticoagulant)

  • Cannulas (for serial blood sampling)

  • Metabolic cages (for urine collection)

  • LC-MS/MS system

Method:

  • Acclimatize the rats and cannulate the jugular vein for blood sampling.

  • Administer a single oral or intravenous dose of pyridoxine hydrochloride.

  • Collect blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Separate plasma by centrifugation and store at -80°C until analysis.

  • House the rats in metabolic cages to collect urine over 24 hours.

  • Analyze the plasma and urine samples for 4-PA concentrations using a validated LC-MS/MS method.

  • Perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd).

References

Application Notes and Protocols: 4-Pyridoxic Acid as a Biomarker in Clinical Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of clinical drug development, the assessment of drug-drug interactions (DDIs) is a critical step to ensure patient safety and therapeutic efficacy. A promising approach in this domain is the use of endogenous biomarkers to evaluate the potential of a new chemical entity to inhibit drug transporters. 4-Pyridoxic acid (4-PA), the primary catabolite of vitamin B6, has emerged as a sensitive and reliable endogenous biomarker for the activity of renal organic anion transporters 1 and 3 (OAT1/3).[1][2][3][4] Inhibition of these transporters can lead to altered renal clearance and subsequent accumulation of co-administered drugs, posing a significant safety risk.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a biomarker in clinical DDI studies.

Biological Principle and Rationale

This compound is produced in the liver from the metabolism of pyridoxal, a form of vitamin B6. It is subsequently eliminated from the body primarily through renal excretion, a process significantly mediated by the active transport of OAT1 and OAT3 located on the basolateral membrane of the proximal tubule cells in the kidneys.[3][4]

When a drug inhibits OAT1/3, the renal secretion of 4-PA is impeded, leading to a measurable increase in its plasma concentration.[1][3][4] This change in plasma 4-PA levels can serve as a sensitive indicator of the inhibitory potential of a new drug on these transporters in a clinical setting. The use of an endogenous biomarker like 4-PA offers the advantage of a non-invasive assessment without the need to administer an exogenous probe drug, thereby simplifying clinical study design.

Signaling Pathway: Metabolism and Transport of this compound

Metabolism and Renal Excretion of this compound cluster_liver Hepatocyte cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell Pyridoxine Pyridoxine (Vitamin B6) Pyridoxal Pyridoxal Pyridoxine->Pyridoxal Pyridoxal_Phosphate Pyridoxal 5'-Phosphate Pyridoxal->Pyridoxal_Phosphate Aldehyde_Oxidase Aldehyde Oxidase Pyridoxal->Aldehyde_Oxidase Four_PA This compound Aldehyde_Oxidase->Four_PA Four_PA_Blood This compound Four_PA->Four_PA_Blood OAT1_3 OAT1/3 Transporters Four_PA_Blood->OAT1_3 Four_PA_Cell This compound OAT1_3->Four_PA_Cell Apical_Transporter Apical Efflux Transporter Four_PA_Cell->Apical_Transporter Urine Urine Apical_Transporter->Urine Inhibitor OAT1/3 Inhibitor (e.g., Probenecid) Inhibitor->OAT1_3

Caption: Metabolic conversion of Vitamin B6 to 4-PA and its subsequent OAT1/3-mediated renal excretion.

Quantitative Data from a Clinical DDI Study

The following table summarizes the pharmacokinetic parameters of this compound in healthy subjects in the presence and absence of a potent OAT1/3 inhibitor, probenecid. The data clearly demonstrates the significant impact of OAT1/3 inhibition on the plasma exposure of 4-PA.

ParameterThis compound (Alone)This compound + ProbenecidFold-Change
Mean AUC (ng·h/mL) 70.9212.7~3.0
Mean Cmax (ng/mL) 3.39.9~3.0

Data extracted from a study by Bali, et al. (2023) where probenecid was administered to healthy volunteers.[3]

Experimental Protocols

Clinical Study Design

A typical clinical DDI study to evaluate the OAT1/3 inhibitory potential of an investigational drug using 4-PA as a biomarker follows a crossover design.

  • Phase 1 (Baseline): Subjects receive a placebo or the investigational drug vehicle. Serial blood samples are collected over a 24-hour period to establish the baseline pharmacokinetic profile of endogenous 4-PA.

  • Washout Period: A sufficient washout period is implemented to ensure the complete elimination of any administered substances.

  • Phase 2 (Treatment): Subjects receive the investigational drug at the desired dose. Serial blood samples are collected over the same 24-hour period to determine the pharmacokinetic profile of 4-PA in the presence of the investigational drug.

Alternatively, a parallel design can be used, with one group receiving placebo and the other receiving the investigational drug.

Sample Collection and Handling
  • Blood Collection: Collect whole blood samples in K2EDTA tubes at pre-defined time points (e.g., pre-dose, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Immediately freeze the resulting plasma samples at -70°C or lower until analysis.

Bioanalytical Method: HILIC-LC/MS/MS for this compound Quantification

This protocol outlines a robust and sensitive method for the quantification of 4-PA in human plasma.[2]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Vortex mix for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Chromatographic Conditions:

    • LC System: A validated HPLC or UHPLC system.

    • Column: A HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to ensure the separation of 4-PA from other endogenous components. A typical gradient might start at a high percentage of Mobile Phase A, with a linear decrease over several minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 166.1.

      • This compound-d3 (Internal Standard): Precursor ion (Q1) m/z 187.1 -> Product ion (Q3) m/z 169.1.

    • Optimization: Optimize cone voltage and collision energy for both the analyte and the internal standard.

  • Data Analysis:

    • Quantify 4-PA concentrations using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for 4-PA in both the baseline and treatment phases.

    • Determine the AUC and Cmax ratios (with inhibitor/without inhibitor) to assess the magnitude of the DDI.

Experimental Workflow

Experimental Workflow for 4-PA Biomarker Analysis cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis & Interpretation Subject_Recruitment Subject Recruitment and Informed Consent Baseline_Phase Baseline Phase: Placebo/Vehicle Administration Subject_Recruitment->Baseline_Phase Blood_Sampling_1 Serial Blood Sampling (0-24h) Baseline_Phase->Blood_Sampling_1 Washout Washout Period Blood_Sampling_1->Washout Treatment_Phase Treatment Phase: Investigational Drug Administration Washout->Treatment_Phase Blood_Sampling_2 Serial Blood Sampling (0-24h) Treatment_Phase->Blood_Sampling_2 Sample_Processing Plasma Preparation (Centrifugation) Blood_Sampling_2->Sample_Processing Sample_Extraction Protein Precipitation and Extraction Sample_Processing->Sample_Extraction LC_MS_Analysis HILIC-LC/MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Quantification Data Quantification (Calibration Curve) LC_MS_Analysis->Data_Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Data_Quantification->PK_Analysis Ratio_Calculation Calculate AUC and Cmax Ratios (Treatment/Baseline) PK_Analysis->Ratio_Calculation DDI_Assessment Assess DDI Potential Ratio_Calculation->DDI_Assessment

Caption: A streamlined workflow from clinical sampling to data interpretation for 4-PA biomarker studies.

Conclusion

The use of this compound as an endogenous biomarker represents a significant advancement in the clinical assessment of OAT1/3-mediated drug-drug interactions. Its sensitivity, reliability, and the non-invasive nature of its measurement make it a valuable tool for drug development professionals. The protocols and information provided in these application notes are intended to guide researchers in the successful implementation of 4-PA biomarker studies, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols for 4-Pyridoxic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Pyridoxic acid (4-PA) is the primary catabolic metabolite of vitamin B6 and serves as a key biomarker for assessing vitamin B6 status in clinical and research settings.[1] Accurate quantification of 4-PA in biological matrices, such as urine and plasma, is crucial for understanding nutritional status and its implications in various physiological and pathological conditions. These application notes provide detailed protocols for the sample preparation of 4-PA for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Parameters

The following tables summarize the quantitative performance data from various validated methods for 4-PA analysis.

Table 1: Quantitative Parameters for this compound Analysis in Human Urine

ParameterMethodLinearity Range (µM)LOQ (µM)Recovery (%)Reference
Accuracy & PrecisionHPLC-UV0.0125 - 0.80.0125~76% (QCL), ~104% (QCH)[2][3]
LinearityHPLC-UV0.0125 - 0.8--[2][3]

Table 2: Quantitative Parameters for this compound Analysis in Human Plasma/Serum

ParameterMethodLinearity Range (nmol/L)LOQ (nmol/L)Recovery (%)Reference
LinearityHPLC-FLD8 - 60-~100%[4][5]
Imprecision (Within-run)HPLC-FLD--0.9 - 1.8%[6]
Imprecision (Run-to-run)HPLC-FLD--3.7 - 5.6%[6]
LOD2D-LC-UV-0.2-[7][8]
LOQ2D-LC-UV0.4 - 10,0000.4>95%[7][8]
Analytical Measurement RangeHPLC-FLD3.3 - 339--[9]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and straightforward method for removing proteins from plasma or serum samples prior to analysis.

Materials:

  • Plasma or serum sample

  • Trichloroacetic acid (TCA) solution (0.6 M) or Perchloric acid (PCA) solution (6%)[2][3][7]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 200 µL of ice-cold 0.6 M TCA solution (or an equal volume of 6% PCA solution).[7]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • Incubate the mixture on ice for 10 minutes to enhance protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3][8]

  • Carefully collect the supernatant containing 4-PA and transfer it to a clean tube.

  • The supernatant can be directly injected into the HPLC or LC-MS/MS system or further diluted if necessary.

Protocol 2: Urine Sample Preparation by Dilution and Filtration

Urine samples typically require less extensive preparation than plasma or serum due to lower protein content.

Materials:

  • Urine sample

  • Phosphate buffer (60 mmol/L, pH 7.0)[10]

  • Syringe filters (0.2 µm)[10]

  • HPLC vials

Procedure:

  • Thaw frozen urine samples at room temperature.

  • Mix 3 µL of the urine sample with 27 µL of 60 mmol/L phosphate buffer (pH 7.0) for a 1:10 dilution.[10]

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the diluted urine through a 0.2 µm syringe filter directly into an HPLC vial to remove any particulate matter.[10]

  • The filtered sample is now ready for injection into the analytical instrument.

Protocol 3: Solid-Phase Extraction (SPE) for Cleaner Samples

SPE can be employed for samples requiring more thorough cleanup to remove interfering substances.

Materials:

  • SPE Cartridge (e.g., C18)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • Sample pre-treated by protein precipitation (as in Protocol 1)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 4-PA from the cartridge with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

Visualizations

Sample_Preparation_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma/Serum) Protein_Precipitation Protein Precipitation (for Plasma/Serum) Sample->Protein_Precipitation Plasma/ Serum Dilution_Filtration Dilution & Filtration (for Urine) Sample->Dilution_Filtration Urine SPE Solid-Phase Extraction (Optional Cleanup) Protein_Precipitation->SPE Optional Analysis HPLC or LC-MS/MS Analysis Protein_Precipitation->Analysis Dilution_Filtration->Analysis SPE->Analysis Data Quantification of This compound Analysis->Data

Caption: General workflow for this compound sample preparation and analysis.

VitaminB6_Metabolism B6_Intake Dietary Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) B6_Intake->PLP Conversion Metabolism Enzymatic Reactions PLP->Metabolism Cofactor for >140 reactions Four_PA This compound (4-PA) (Inactive Metabolite) Metabolism->Four_PA Catabolism Excretion Urinary Excretion Four_PA->Excretion

Caption: Simplified metabolic pathway of Vitamin B6 to this compound.

References

Application Notes and Protocols for the Analytical Separation of Vitamin B6 Vitamers and 4-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers. These include pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated derivatives: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The biologically active form is PLP, which serves as a cofactor in numerous enzymatic reactions. The primary catabolite of vitamin B6 is 4-pyridoxic acid (4-PA), which is excreted in the urine. Accurate and sensitive measurement of these vitamers is essential for assessing vitamin B6 status and for various research and clinical applications.

This document provides detailed application notes and protocols for the separation and quantification of B6 vitamers, including this compound, using modern analytical techniques.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common methods for the simultaneous analysis of B6 vitamers. Capillary electrophoresis is another technique that can be employed for their separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of B6 vitamers. Reversed-phase chromatography with ion-pairing agents is often employed to achieve optimal separation of these polar compounds. Post-column derivatization can be used to enhance the fluorescence of certain vitamers, thereby increasing sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of B6 vitamers in complex biological matrices. This technique allows for the direct detection of the vitamers without the need for derivatization.

Quantitative Data Summary

The following tables summarize quantitative data from validated HPLC and LC-MS/MS methods for the analysis of B6 vitamers and this compound.

Table 1: HPLC Method Performance Characteristics

VitamerLinearity Range (nmol/L)Limit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)
Pyridoxal-5'-phosphate (PLP)11 - 99[1][2]0.3[3]0.9[3]
This compound (4-PA)8 - 60[1][2]0.3[3]0.9[3]
Pyridoxal (PL)1 - 19[1][2]--
Pyridoxine (PN)---
Pyridoxamine (PM)---
Pyridoxamine-5'-phosphate (PMP)---

Table 2: LC-MS/MS Method Performance Characteristics for Cerebrospinal Fluid (CSF) Analysis [4]

VitamerLinearity Range (nmol/L)
Pyridoxal-5'-phosphate (PLP)5 - 200
Pyridoxal (PL)5 - 200
Pyridoxine (PN)5 - 200
Pyridoxamine (PM)5 - 200
This compound (PA)5 - 200

Experimental Protocols

Protocol 1: HPLC-Fluorescence Analysis of B6 Vitamers in Plasma

This protocol is based on a well-established ion-pair reversed-phase HPLC method with post-column fluorescence detection.[1][2]

1. Sample Preparation:

  • To 500 µL of plasma, add 500 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 2.16) containing 8 mM 1-octanesulfonic acid and 0.1% triethylamine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-30 min, 0.5-15% B; 30-35 min, 15-0.5% B; 35-46 min, 0.5% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Post-Column Derivatization:

  • Mix the column effluent with a solution of 1 g/L sodium bisulfite in 0.1 M phosphate buffer (pH 7.5) using a T-connector.

  • The reaction enhances the fluorescence of PLP and PL.

4. Fluorescence Detection:

  • Excitation Wavelength: 328 nm.

  • Emission Wavelength: 393 nm.

Protocol 2: LC-MS/MS Analysis of B6 Vitamers in Cerebrospinal Fluid (CSF)

This protocol utilizes a validated UPLC-ESI-MS/MS method for the sensitive quantification of B6 vitamers in CSF.[4]

1. Sample Preparation:

  • To 100 µL of CSF, add 200 µL of acetonitrile containing isotopically labeled internal standards.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

2. UPLC-MS/MS Conditions:

  • Column: C18 UPLC column (e.g., Waters Symmetry C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient is used to separate the vitamers within a short run time (e.g., 4.7 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for each vitamer and its internal standard.

Visualizations

Vitamin B6 Metabolic Pathway

The following diagram illustrates the interconversion of B6 vitamers in the body. The salvage pathway allows the conversion of dietary forms of vitamin B6 into the active coenzyme, PLP.[1][5][6]

VitaminB6_Metabolism cluster_unphosphorylated Unphosphorylated Vitamers cluster_phosphorylated Phosphorylated Vitamers PN Pyridoxine (PN) PNP Pyridoxine-5'-P (PNP) PN->PNP ATP -> ADP PL Pyridoxal (PL) PLP Pyridoxal-5'-P (PLP) (Active Coenzyme) PL->PLP ATP -> ADP PA This compound (4-PA) (Excretory Product) PL->PA PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P (PMP) PM->PMP ATP -> ADP PNP->PN PNP->PLP PLP->PL PMP->PM PMP->PLP PK Pyridoxal Kinase PK->PN PK->PL PK->PM PNPO PNP Oxidase PNPO->PNP PNPO->PMP Phosphatase Phosphatase Phosphatase->PNP Phosphatase->PLP Phosphatase->PMP AldehydeOxidase Aldehyde Oxidase AldehydeOxidase->PL

Vitamin B6 Metabolic Pathway
Experimental Workflow for HPLC Analysis

This diagram outlines the major steps involved in the HPLC-based analysis of B6 vitamers in a biological sample.

HPLC_Workflow start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep filtration Filtration (0.22 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (Reversed-Phase C18 Column) hplc_injection->separation post_column Post-Column Derivatization (e.g., with Sodium Bisulfite) separation->post_column detection Fluorescence Detection post_column->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End: Results data_analysis->end

HPLC Experimental Workflow

References

Application of 4-Pyridoxic Acid Measurement in Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol

Introduction

Vitamin B6, a crucial co-factor in numerous metabolic pathways, has been increasingly implicated in the pathophysiology of diabetes mellitus. Its biologically active form, pyridoxal 5'-phosphate (PLP), is essential for glucose, amino acid, and lipid metabolism.[1][2][3] 4-Pyridoxic Acid (4-PA) is the primary catabolite of vitamin B6, excreted in the urine, and its measurement serves as a key indicator of vitamin B6 status and metabolism.[4][5] Emerging research suggests that alterations in vitamin B6 metabolism, reflected by changes in 4-PA levels, are associated with diabetes and its complications.[6][7] This document provides detailed application notes and protocols for the measurement of 4-PA in diabetes research, aimed at facilitating further investigation into its role as a potential biomarker and therapeutic target.

Scientific Background

In individuals with diabetes, there is evidence of altered vitamin B6 metabolism.[6][7] Several studies have reported an inverse association between vitamin B6 levels and the risk of developing diabetes.[1][2] Furthermore, diabetic patients often exhibit lower plasma PLP levels.[6] The measurement of 4-PA, in conjunction with other vitamin B6 vitamers, can provide a more comprehensive picture of this metabolic dysregulation. For instance, an elevated ratio of 4-PA to pyridoxine has been identified as a potential marker for increased cardiovascular risk in patients with type 2 diabetes.[8][9][10][11] The underlying mechanisms are thought to involve the role of vitamin B6 in mitigating the formation of advanced glycation end-products (AGEs) and reducing oxidative stress, both of which are central to the pathology of diabetic complications.[1][3][6]

Key Applications in Diabetes Research

  • Biomarker of Altered Vitamin B6 Metabolism: Measuring urinary and plasma 4-PA levels can help identify disturbances in vitamin B6 catabolism associated with diabetes.[7][8]

  • Risk Stratification for Diabetic Complications: The ratio of 4-PA to other vitamin B6 vitamers (e.g., pyridoxine) may serve as a prognostic marker for cardiovascular complications in diabetic patients.[8][9][10][11]

  • Monitoring Therapeutic Interventions: 4-PA measurement can be used to assess the metabolic response to vitamin B6 supplementation or other therapeutic strategies aimed at correcting metabolic imbalances in diabetes.

  • Investigating Pathophysiological Mechanisms: Studying the dynamics of 4-PA and other vitamers can provide insights into the role of vitamin B6 in pathways related to inflammation, oxidative stress, and AGE formation in diabetes.[1][3][8]

Data Presentation

Table 1: Plasma Vitamin B6 Vitamers in Type 2 Diabetes Patients Stratified by Cardiovascular Risk
VitamerLow Cardiovascular Risk (n=61)High Cardiovascular Risk (n=61)p-value
This compound (nmol/L) 31.9 (15.0)48.2 (63.7)0.031
Pyridoxine (nmol/L) 38.1 (127.8)2.8 (28.4)0.003
Pyridoxal 5'-phosphate (PLP) (nmol/L) Not significantly differentNot significantly different-
Pyridoxal (nmol/L) Not significantly differentNot significantly different-
4-PA / Pyridoxine Ratio 3.9 (3.2)7.0 (4.8)< 0.001
PAr Index* 0.84 (0.06)1.05 (0.07)0.017

Data are presented as mean (SD). Data sourced from Obeid et al. (2019).[8][9][10][11][12] *PAr Index = this compound/(pyridoxal + pyridoxal 5′-phosphate) ratio.[8]

Table 2: Urinary Vitamin B6 Forms in Type 2 Diabetes Patients Stratified by Cardiovascular Risk
VitamerLow Cardiovascular RiskHigh Cardiovascular Riskp-value
This compound/Creatinine Data not provided in a comparable formatData not provided in a comparable format-
4-PA / Pyridoxine Ratio Significantly lowerSignificantly higher0.022
PAr Index* Significantly lowerSignificantly higher0.041

Data trends sourced from Obeid et al. (2019).[8][13] *PAr Index = this compound/(pyridoxal + pyridoxal 5′-phosphate) ratio.

Experimental Protocols

Protocol 1: Measurement of this compound in Human Urine by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a validated method for the quantification of 4-PA in human urine.[4][14]

1. Materials and Reagents

  • This compound standard

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium heptanesulfonate

  • o-Phosphoric acid (85%)

  • Deionized water

  • Urine collection containers

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.45 µm)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm)

2. Sample Collection and Preparation

  • Collect spot urine samples from subjects. For longitudinal studies, 24-hour urine collection may be preferred to account for diurnal variations.[15]

  • Store urine samples at -80°C until analysis.

  • Thaw urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To deproteinize, add an equal volume of 6% perchloric acid to the urine sample (e.g., 500 µL urine + 500 µL perchloric acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and 35 mM sodium phosphate buffer (containing 2.5 mM sodium heptanesulfonate), adjusted to pH 3.5 with 85% o-phosphoric acid. The exact ratio of methanol to buffer should be optimized for the specific column and system but is typically around 10-15% methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 302 nm.

    • Column Temperature: Ambient or controlled at 25°C.

  • Calibration Curve:

    • Prepare a stock solution of 4-PA in deionized water.

    • Create a series of working standards by serially diluting the stock solution to cover a linear range (e.g., 0.0125 to 0.8 µM).[4]

    • Process the standards in the same manner as the urine samples (if using a matrix-matched calibration) or inject directly.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

4. Data Analysis

  • Identify the 4-PA peak in the chromatograms based on the retention time of the standard (approximately 8.0 minutes under the specified conditions).[4]

  • Quantify the concentration of 4-PA in the urine samples using the calibration curve.

  • Normalize the urinary 4-PA concentration to urinary creatinine to account for variations in urine dilution.[16]

Visualizations

Vitamin_B6_Metabolism_in_Diabetes cluster_0 Vitamin B6 Intake & Conversion cluster_1 Metabolic Functions & Diabetic Complications cluster_2 Catabolism & Excretion PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PN->PLP PL Pyridoxal (PL) PL->PLP Four_PA This compound (4-PA) (Urinary Metabolite) PL->Four_PA Oxidation PM Pyridoxamine (PM) PM->PLP PLP->PL Dephosphorylation Metabolism Glucose, Amino Acid, Lipid Metabolism PLP->Metabolism Cofactor AGEs Advanced Glycation End-products (AGEs) PLP->AGEs Inhibits ROS Reactive Oxygen Species (ROS) PLP->ROS Quenches Inflammation Inflammation AGEs->Inflammation ROS->Inflammation Complications Diabetic Complications (Neuropathy, Nephropathy, Retinopathy) Inflammation->Complications

Caption: Vitamin B6 metabolism and its role in diabetes.

Experimental_Workflow cluster_0 Sample Processing cluster_1 HPLC Analysis cluster_2 Data Analysis Sample_Collection 1. Urine Sample Collection (Spot or 24-hour) Deproteinization 2. Deproteinization (6% Perchloric Acid) Sample_Collection->Deproteinization Centrifugation 3. Centrifugation (10,000 x g, 10 min) Deproteinization->Centrifugation Filtration 4. Supernatant Filtration (0.45 µm filter) Centrifugation->Filtration HPLC_Injection 5. HPLC Injection (C18 Column) Filtration->HPLC_Injection UV_Detection 6. UV Detection (302 nm) HPLC_Injection->UV_Detection Peak_Quantification 7. Peak Area Quantification UV_Detection->Peak_Quantification Calibration 8. Concentration Calculation (vs. Calibration Curve) Peak_Quantification->Calibration Normalization 9. Normalization to Creatinine Calibration->Normalization

Caption: Workflow for this compound measurement in urine.

References

Application Notes and Protocols for Non-Invasive Monitoring of Vitamin B6 Status Using Urinary 4-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is involved in over 100 enzymatic reactions, primarily in amino acid metabolism. Assessing vitamin B6 status is essential in nutrition research, clinical diagnostics, and drug development, as deficiency can lead to various neurological and dermatological issues. Conversely, excessive intake can result in peripheral neuropathy. 4-Pyridoxic acid (4-PA) is the primary catabolic product of vitamin B6 and is excreted in the urine.[1] The measurement of urinary 4-PA offers a non-invasive method to assess recent vitamin B6 intake and status.[1][2] These application notes provide detailed protocols for the quantification of urinary 4-PA and interpretation of the results.

Principle

The principle of this non-invasive monitoring method is based on the direct correlation between vitamin B6 intake and the urinary excretion of its major metabolite, 4-PA.[2] Following ingestion, various forms of vitamin B6 are absorbed and metabolized in the liver to the active form, PLP. Excess PLP is converted to 4-PA and subsequently excreted in the urine.[3] Therefore, quantifying the concentration of 4-PA in urine provides a reliable indication of recent vitamin B6 intake and can be used to evaluate an individual's vitamin B6 status.

Data Presentation

Urinary 4-PA levels can vary based on recent dietary intake. The following table summarizes expected urinary 4-PA concentrations associated with different vitamin B6 statuses. It is often recommended to express 4-PA excretion relative to creatinine to account for variations in urine dilution.[4]

Vitamin B6 StatusUrinary this compound (4-PA) ExcretionReference
Deficient Low levels, though a specific universal cutoff is not well-established. Levels are significantly lower than in sufficient individuals.[1]
Sufficient (Adequate) > 3.0 µmol/day[5]
Supplemented Significantly elevated levels that respond within 1-2 weeks of initiating supplementation. Plasma 4-PA can increase about 50-fold with a daily supplement of 40 mg of pyridoxine.[2]

Note: Urinary 4-PA levels can be influenced by factors such as gender (lower in females) and riboflavin (vitamin B2) deficiency (reduced levels).[1]

Signaling Pathway

The metabolic conversion of dietary vitamin B6 to its excretory product, this compound, is a multi-step process primarily occurring in the liver. The key steps are outlined in the diagram below.

VitaminB6_Metabolism Metabolic Pathway of Vitamin B6 to this compound cluster_ingestion Dietary Intake cluster_liver Liver Metabolism cluster_excretion Excretion PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PN->PLP Pyridoxal kinase PL Pyridoxal (PL) PL->PLP Pyridoxal kinase PM Pyridoxamine (PM) PM->PLP Pyridoxal kinase & PNP Oxidase PL_met Pyridoxal PLP->PL_met Alkaline phosphatase PA This compound (4-PA) PL_met->PA Aldehyde oxidase Urine Urine PA->Urine Renal Excretion

Vitamin B6 metabolic pathway to this compound.

Experimental Protocols

Protocol 1: Quantification of Urinary this compound by HPLC-UV

This protocol details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 4-PA in human urine.

1. Sample Collection and Preparation

  • 24-Hour Urine Collection: For accurate assessment of daily excretion, a 24-hour urine sample is recommended.[6] Instruct the subject to discard the first-morning void on day one and collect all subsequent urine for the next 24 hours, including the first-morning void on day two.[7][8][9] The collection container should be kept refrigerated or on ice during the collection period.[7][8]

  • Random Urine Sample: For a more convenient, though less precise, assessment, a random urine sample can be used. The 4-PA concentration should be normalized to the creatinine concentration in the same sample.[4][10]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the urine sample to ensure homogeneity.

    • To precipitate proteins, mix the urine sample 1:1 with 6% perchloric acid.[11][12]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.

    • Transfer the final supernatant to an HPLC vial for analysis.

2. HPLC-UV System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size, or equivalent.[11][12]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 302 nm.[11][12]

  • Run Time: Approximately 10 minutes.

3. Calibration and Quality Control

  • Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution in charcoal-pre-treated blank urine to cover a linear range (e.g., 0.0125 µM to 0.8 µM).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range from a separate weighing of 4-PA.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting the peak area of 4-PA against its concentration. A linear regression with a correlation coefficient (r²) of >0.99 is acceptable.

  • Analysis of Samples: Inject the prepared urine samples and QC samples. The concentration of 4-PA in the samples is determined by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Urinary this compound by LC-MS/MS

This protocol provides a general workflow for a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

1. Sample Collection and Preparation

  • Follow the same urine collection procedures as described in Protocol 1.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature and vortex.

    • Spike the urine sample with a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d2).

    • Precipitate proteins by adding a precipitating agent such as trichloroacetic acid or acetonitrile.[13][14]

    • Vortex and centrifuge at high speed (e.g., 20,000 x g for 10 minutes).

    • Transfer the supernatant to an LC-MS/MS vial for analysis.

2. LC-MS/MS System and Conditions

  • LC-MS/MS System: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as an Acquity HSS-T3 or equivalent.[13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 2.5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[15]

  • Flow Rate: A typical flow rate for UPLC is 0.3-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Transitions: Monitor specific precursor-to-product ion transitions for 4-PA and its internal standard.

3. Calibration and Quality Control

  • Stock and Working Solutions: Prepare stock and working standard solutions of 4-PA and the internal standard.

  • Calibration Standards: Prepare calibration standards by spiking blank urine with known concentrations of 4-PA and a fixed concentration of the internal standard.

  • Quality Control Samples: Prepare QC samples at multiple concentration levels in blank urine.

  • Data Analysis: Quantify 4-PA by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of urinary this compound.

Experimental_Workflow General Workflow for Urinary 4-PA Analysis cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Collection 24-Hour or Random Urine Collection Spiking Spike with Internal Standard (for LC-MS/MS) Collection->Spiking Precipitation Protein Precipitation (e.g., Perchloric Acid) Collection->Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC-UV Analysis Supernatant->HPLC LCMS LC-MS/MS Analysis Supernatant->LCMS Calibration Generate Calibration Curve HPLC->Calibration LCMS->Calibration Quantification Quantify 4-PA Concentration Calibration->Quantification Normalization Normalize to Creatinine (for random samples) Quantification->Normalization Interpretation Interpret Vitamin B6 Status Quantification->Interpretation Normalization->Interpretation

Workflow for urinary this compound analysis.

References

Application Notes and Protocols for Studying 4-Pyridoxic Acid in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxic Acid (4-PA) is the primary catabolic product of vitamin B6 metabolism.[1] Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for a vast array of enzymatic reactions, particularly in amino acid metabolism.[2] The quantification of 4-PA in biological fluids serves as a crucial biomarker for assessing vitamin B6 status and investigating its association with various metabolic disorders, including type 2 diabetes and renal insufficiency.[1][3] Altered levels of 4-PA can indicate disturbances in vitamin B6 intake, absorption, or metabolism, providing valuable insights into disease pathogenesis and potential therapeutic interventions.[3]

These application notes provide detailed protocols for the quantification of 4-PA in human plasma and urine, summarize key quantitative data, and illustrate the relevant biochemical pathway and experimental workflow.

Data Presentation

Table 1: Concentration of this compound in Human Plasma in Healthy and Disease States
Population/ConditionNMean ± SD (nmol/L)Range (nmol/L)Reference
Healthy Controls4646 ± 49-[4]
Healthy Subjects16817.5 (median)3.7 - 114.79[5]
Healthy Controls52--[6]
Type 2 Diabetes (Low Cardiovascular Risk)12231.9 ± 15.0-[3]
Type 2 Diabetes (High Cardiovascular Risk)12248.2 ± 63.7-[3]
Type 2 Diabetes Mellitus257428.1 (median)17.6 - 56.0 (IQR)[7]
Chronic Kidney Disease (Stage 2-4)48435 ± 441-[4]
Hemodialysis Patients7211,667 ± 17,871-[4]
Renal Transplant Recipients38583 ± 668-[4]

Note: IQR = Interquartile Range.

Table 2: Performance Characteristics of HPLC Methods for this compound Quantification
MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)RecoveryReference
HPLC-UVUrine0.0125 - 0.8 µM0.0125 µM76% (QCL), ~100% (QCH)[8]
HPLC-FluorescencePlasma8 - 60 nM--[9]
HPLC-FluorescenceSerum-0.9 nmol/L97 - 102%[10]
UHPLC-FluorescencePlasma3.3 - 339 nmol/L3.3 nmol/L-[11]

Note: QCL = Quality Control Low, QCH = Quality Control High.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by HPLC-UV

This protocol is based on a validated method for the simple and robust quantification of 4-PA in urine samples.[8]

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic (analytical grade)

  • Sodium heptanesulfonate (ion-pairing agent)

  • Orthophosphoric acid (85%)

  • Ultrapure water

  • Human urine (for standards and quality controls)

  • Charcoal (for preparing blank urine)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., Symmetry® C18, 250 mm × 4.6 mm, 5 µm)

  • Vortex mixer

  • Microcentrifuge (capable of 10,000 x g)

  • Analytical balance

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: Prepare a 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate. Adjust the pH to 3.5 with 85% orthophosphoric acid. The final mobile phase is a mixture of this buffer and methanol. The exact ratio should be optimized for the specific column and system but a good starting point is 85:15 (buffer:methanol, v/v). Degas the mobile phase before use.

  • Stock Solution (1 mM 4-PA): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standards ranging from 0.0125 µM to 0.8 µM by diluting the stock solution with charcoal-treated blank urine.

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in charcoal-treated blank urine from a separate weighing of the 4-PA standard.

4. Sample Preparation

  • Collect urine samples and store at -80°C until analysis.

  • Thaw samples on ice.

  • To 500 µL of urine, add 500 µL of 6% perchloric acid.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Centrifuge the supernatant again at 10,000 x g for 5 minutes at 4°C.

  • Transfer 100 µL of the final supernatant to an HPLC vial.

5. HPLC Analysis

  • Column: Symmetry® C18, 250 mm × 4.6 mm, 5 µm

  • Mobile Phase: As prepared in step 3.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 302 nm

  • Run Time: Approximately 10 minutes (retention time for 4-PA is around 8.0 min).[8]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the 4-PA standards against their known concentrations.

  • Determine the concentration of 4-PA in the unknown samples and QC samples by interpolating their peak areas from the calibration curve.

  • The accuracy and precision of the assay should be within ±15% for the QC samples.

Protocol 2: Quantification of this compound in Human Plasma by HPLC-Fluorescence

This protocol is a synthesized method based on common practices for detecting 4-PA in plasma with high sensitivity.[2][9][11]

1. Materials and Reagents

  • This compound standard

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution (e.g., 10% w/v)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • 1-Octanesulfonic acid sodium salt (ion-pairing reagent)

  • Triethylamine

  • Sodium bisulfite (for post-column derivatization, if required)

  • Ultrapure water

  • Human plasma (for standards and QCs)

2. Equipment

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Analytical balance

  • pH meter

3. Preparation of Solutions

  • Mobile Phase: An example of a suitable mobile phase is a gradient of acetonitrile in a potassium phosphate buffer containing an ion-pairing agent. For instance, Buffer A: 0.1 M potassium phosphate with 5 mM 1-octanesulfonic acid and 0.1% triethylamine, pH adjusted to 2.2. Buffer B: Acetonitrile. A gradient elution can be optimized to separate 4-PA from other plasma components.

  • Stock and Working Solutions: Prepare as described in Protocol 1, using charcoal-stripped plasma as the diluent for working standards and QCs.

4. Sample Preparation

  • Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma. Store plasma at -80°C.

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 200 µL of cold 10% TCA or PCA to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a phosphate buffer and acetonitrile.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Fluorescence Detection: Excitation at 328 nm and emission at 393 nm.[2] A post-column derivatization with sodium bisulfite can be used to enhance the fluorescence signal.[5]

6. Data Analysis

  • Follow the same procedure as outlined in Protocol 1 for data analysis.

Mandatory Visualizations

VitaminB6_Metabolism cluster_activation Hepatic Activation (Salvage Pathway) cluster_catabolism Catabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-P PN->PNP Pyridoxal Kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-P (Active Coenzyme) PL->PLP Pyridoxal Kinase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P PM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase PL_cat Pyridoxal PLP->PL_cat Alkaline Phosphatase PA This compound (Excreted in Urine) PL_cat->PA Aldehyde Oxidase Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma) Precipitation Protein Precipitation (e.g., Perchloric Acid) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Transfer Centrifugation1->Supernatant Centrifugation2 Second Centrifugation Supernatant->Centrifugation2 FinalSupernatant Final Supernatant to Vial Centrifugation2->FinalSupernatant Injection HPLC Injection FinalSupernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Peak Peak Integration Detection->Peak Calibration Calibration Curve Peak->Calibration Quantification Quantification of 4-PA Calibration->Quantification

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Serum 4-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, in human serum using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The described method is sensitive, precise, and suitable for clinical research and drug development applications where monitoring vitamin B6 status is crucial. The protocol includes procedures for sample preparation, chromatographic separation, and detection, along with performance characteristics compiled from published literature.

Introduction

Vitamin B6 is a water-soluble vitamin that plays a vital role in numerous metabolic processes. Its deficiency is associated with a range of clinical conditions. This compound is the main urinary metabolite of vitamin B6 and its concentration in serum and plasma is a reliable indicator of recent vitamin B6 intake and status. Accurate and precise measurement of 4-PA is therefore essential for nutritional assessment and in clinical studies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a robust and sensitive method for the quantification of 4-PA in biological matrices. This document outlines a comprehensive protocol for this application.

Experimental Protocols

Principle

This method involves the precipitation of serum proteins followed by the separation of 4-PA from other endogenous components using reversed-phase HPLC. The native fluorescence of 4-PA allows for its sensitive detection and quantification.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Perchloric acid (PCA), 6% (v/v)

  • Trichloroacetic acid (TCA), 0.6 M

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate

  • Sodium perchlorate

  • Sodium bisulfite

  • 1-Octanesulfonic acid

  • Triethylamine

  • Ultrapure water

  • Serum samples (store at -80°C until analysis)

Equipment
  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Symmetry® C18, 250 mm × 4.6 mm, 5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Sample Preparation (Protein Precipitation)
  • Thaw frozen serum samples on ice.

  • To 150 µL of serum, add an equal volume of ice-cold 6% perchloric acid or 0.6 M trichloroacetic acid.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an autosampler vial for HPLC analysis.

Chromatographic Conditions

The following are representative chromatographic conditions. Optimization may be required depending on the specific HPLC system and column used.

ParameterCondition
Column Symmetry® C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.[1][2]
Flow Rate 1.0 mL/min
Injection Volume 10 - 50 µL
Column Temperature 25°C
Fluorescence Detection Excitation: 328 nm, Emission: 393 nm[3]
Run Time Approximately 15 minutes
Calibration and Quantification
  • Prepare a stock solution of this compound (1 mM) in ultrapure water.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.01 µM to 1.0 µM.

  • Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Quantify the 4-PA concentration in the serum samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize the quantitative data from various published HPLC methods for 4-PA analysis in serum or plasma.

Table 1: Method Performance Characteristics for this compound Analysis

ParameterMethod 1Method 2Method 3
Sample Type SerumPlasmaPlasma
Linearity Range (nmol/L) 3.3 - 339[4]8 - 60[3]N/A
Limit of Detection (LOD) (nmol/L) 0.3[5][6]N/AN/A
Limit of Quantification (LOQ) (nmol/L) 0.9[5][6]N/AN/A
Within-run Precision (%CV) 0.9 - 1.8[5][6][7]< 5[4]12[3]
Run-to-run Precision (%CV) 3.7 - 5.6[5][6]N/A7[3]
Recovery (%) 97 - 102[5][6]~100[8][9]N/A

N/A: Not Available in the cited literature.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Serum Serum Sample Collection Precipitation Protein Precipitation (e.g., with TCA or PCA) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration (nmol/L) Quantification->Result

Caption: Workflow for the HPLC analysis of serum this compound.

Conclusion

The HPLC method with fluorescence detection detailed in this application note is a reliable and sensitive approach for the quantification of this compound in human serum. The provided protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in vitamin B6 analysis. Adherence to the described procedures will enable the acquisition of accurate and reproducible data for clinical and research applications.

References

Application Notes and Protocols for the Microdetermination of 4-Pyridoxic Acid in Urine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed microprocedure for the quantitative determination of 4-Pyridoxic Acid (4-PA), the primary catabolic product of vitamin B6, in human urine.[1][2] The described method is a simple, stable, and reproducible HPLC-UV technique suitable for researchers, scientists, and drug development professionals assessing vitamin B6 status.[3][4][5]

Introduction

Vitamin B6 is a crucial water-soluble vitamin that, in its active form, pyridoxal 5'-phosphate (PLP), participates in over 140 biochemical reactions.[2][3] The final product of vitamin B6 catabolism is this compound, which is excreted in the urine.[1][2][3] Therefore, the quantification of urinary 4-PA serves as a reliable indicator of recent dietary intake and overall vitamin B6 status.[1] This document outlines a validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for this purpose.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated HPLC-UV method for the determination of this compound in urine.[3][4][5]

ParameterValue
Linearity Range0.0125 - 0.8 µM
Limit of Quantification (LOQ)0.0125 µM
Retention Time8.0 minutes
Detection Wavelength (UV)302 nm
Recovery (QCL from urine)~76%
Recovery (QCH from urine)~100%
Accuracy and PrecisionWithin ±15% (as per FDA guidelines)

Experimental Protocols

This section details the methodologies for the key experiments in the determination of this compound in urine.

1. Reagents and Materials

  • This compound standard

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate buffer (35 mM)

  • Sodium heptane polysulfonate (2.5 mM)

  • O-phosphoric acid (85%)

  • Ultrapure water

  • Charcoal (for preparing blank urine)

  • Urine samples

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate. Adjust the pH to 3.5 with 85% O-phosphoric acid.[3][4]

  • Stock Solution (1 mM): Dissolve an appropriate amount of this compound in ultrapure water to achieve a final concentration of 1 mM.[3][4]

  • Working Standard Solutions (0.0125 µM to 0.8 µM): Prepare a series of working standard solutions by diluting the stock solution with charcoal-pretreated urine.[3][4]

  • Quality Control (QC) Samples: Prepare QC samples at low and high concentrations (QCL and QCH) from a separate weighing of the 4-PA standard.[3]

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • To precipitate proteins and other impurities, add an equal volume of 6% perchloric acid to the urine sample (1:1 ratio).[3][4]

  • Vortex the mixture thoroughly.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.[4]

  • Transfer 100 µL of the final supernatant to an HPLC vial for analysis.[4]

4. HPLC-UV Analysis

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Waters Symmetry® C18 column (250 mm × 4.6 mm i.d., 5 µM particle size).[3][4]

  • Column Temperature: Maintain the column at 25°C.[3]

  • Injection Volume: Inject 50 µL of the prepared sample into the HPLC system.[3][4]

  • Detection: Set the UV detector to a wavelength of 302 nm.[3][4][5]

  • Data Analysis: Measure the peak area of this compound at its retention time of approximately 8.0 minutes.[3][4][5] Use a calibration curve generated from the working standard solutions to determine the concentration of 4-PA in the urine samples.

5. Stability Assessment

The stability of this compound in urine was evaluated under various conditions:

  • Short-term stability: Samples were kept at room temperature before extraction.

  • Autosampler stability: Samples were left in the autosampler for 24 hours.

  • Long-term stability: Samples were stored at -80°C for 3 months.

  • Freeze-thaw stability: Samples underwent three freeze-thaw cycles.

The results indicated that this compound is stable under these tested conditions.[3]

Visualizations

Vitamin B6 Metabolism to this compound

Pyridoxine Pyridoxine (Vitamin B6) PLP Pyridoxal 5'-phosphate (PLP) (Active Form) Pyridoxine->PLP Metabolic Conversion 4PA This compound (Inactive Metabolite) PLP->4PA Catabolism Urine Excreted in Urine 4PA->Urine Excretion

Caption: Metabolic pathway of Vitamin B6 to this compound for excretion.

Experimental Workflow for this compound Determination

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Collection Add_PCA Add 6% Perchloric Acid (1:1) Urine_Sample->Add_PCA Vortex Vortex Mixture Add_PCA->Vortex Centrifuge1 Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge Supernatant Again Supernatant1->Centrifuge2 Supernatant2 Transfer to HPLC Vial Centrifuge2->Supernatant2 Injection Inject 50 µL into HPLC Supernatant2->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 302 nm Separation->Detection Peak_Integration Integrate Peak at ~8.0 min Detection->Peak_Integration Quantification Quantify 4-PA Concentration Peak_Integration->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for the determination of this compound in urine samples.

References

Application Notes and Protocols for Fluorescence-Based Analysis of 4-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, using fluorescence detection methods. The high sensitivity and selectivity of fluorescence make it a powerful technique for determining 4-PA levels in biological matrices, which is crucial for assessing vitamin B6 status and in various clinical and research settings.

Introduction to this compound and Fluorescence Detection

This compound is the main urinary metabolite of the B6 vitamers. Its quantification in biological fluids such as urine and plasma is a key indicator of vitamin B6 nutritional status.[1][2][3] Fluorescence spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), offers a robust analytical approach for 4-PA analysis. 4-PA exhibits native fluorescence, and its detection can be enhanced through derivatization techniques, enabling precise and sensitive measurements.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of 4-PA using HPLC with fluorescence detection, compiled from various validated methods.

ParameterValueMatrixDerivatizationCitation
Excitation Wavelength (λex) 320 - 328 nmUrine, Plasma/SerumNone/Post-column[5][6][7]
Emission Wavelength (λem) 393 - 422 nmUrine, Plasma/SerumNone/Post-column[5][6][7]
Linear Range 8 - 60 nmol/LPlasmaPost-column (sodium bisulfite)[5]
3.3 - 339 nmol/LPlasmaPre-column (semicarbazide)[8]
0.0125 - 0.8 µmol/LUrineNone (UV detection)[1]
Limit of Detection (LOD) 0.3 nmol/LSerumPost-column (chlorite)[9]
0.2 nmol/LPlasmaPre-column (semicarbazide)[4]
Limit of Quantitation (LOQ) 0.9 nmol/LSerumPost-column (chlorite)[9]
0.4 nmol/LPlasmaPre-column (semicarbazide)[4]
0.0125 µmol/LUrineNone (UV detection)[10]
Analytical Recovery 97 - 102%SerumPost-column (chlorite)[9]

Signaling Pathway: Vitamin B6 Metabolism to this compound

The following diagram illustrates the metabolic conversion of various vitamin B6 vitamers into the excretable end-product, this compound. This pathway primarily occurs in the liver.[2][3][11][12]

VitaminB6_Metabolism cluster_intake Dietary Intake cluster_activation Hepatic Activation cluster_catabolism Catabolism & Excretion PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal kinase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PLP PNP Oxidase PMP->PLP PNP Oxidase PA This compound (4-PA) PLP->PA Aldehyde oxidase Urine Urinary Excretion PA->Urine

Metabolic pathway of Vitamin B6 to this compound.

Experimental Workflow for 4-PA Analysis

The general workflow for the analysis of 4-PA in biological samples using HPLC with fluorescence detection is depicted below.

HPLCFluorescence_Workflow Sample Biological Sample (Urine, Plasma, Serum) Preparation Sample Preparation (Deproteinization, Dilution, Filtration) Sample->Preparation Derivatization Derivatization (Optional) (Pre- or Post-column) Preparation->Derivatization If required HPLC HPLC Separation (Reversed-Phase C18 Column) Preparation->HPLC Direct injection Derivatization->HPLC Detection Fluorescence Detection (Set λex and λem) HPLC->Detection Analysis Data Analysis (Quantification against Standards) Detection->Analysis

General workflow for 4-PA analysis by HPLC-FLD.

Protocol 1: Sample Preparation from Human Urine

This protocol is adapted from methods described for the preparation of urine samples for HPLC analysis.[7][10]

Materials:

  • Human urine samples

  • 60 mmol/L Phosphate buffer (pH 7.0)

  • 0.2 µm syringe filters

  • Vortex mixer

  • Centrifuge (optional, for samples with high particulate matter)

  • HPLC vials

Procedure:

  • Allow frozen urine samples to thaw completely at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For samples with visible precipitates, centrifuge at 10,000 x g for 5 minutes and collect the supernatant.

  • Dilute the urine sample tenfold with 60 mmol/L phosphate buffer (pH 7.0). For example, mix 100 µL of urine with 900 µL of phosphate buffer.

  • Vortex the diluted sample thoroughly.

  • Filter the diluted sample through a 0.2 µm syringe filter directly into an HPLC vial.

  • The sample is now ready for injection into the HPLC system. If analysis is not immediate, store the vials at 4°C.

Protocol 2: HPLC Analysis of this compound with Fluorescence Detection

This protocol provides a general method for the chromatographic separation and fluorescence detection of 4-PA, based on common parameters found in the literature.[5][6][7]

Instrumentation and Columns:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Column oven

Reagents:

  • Mobile Phase A: Methanol

  • Mobile Phase B: 60 mM Phosphate buffer (pH 7.0) containing 0.05% EDTA-2Na

  • This compound standard stock solution (e.g., 250 µmol/L in ultrapure water)

Chromatographic Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 0.8 - 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 320 nm

    • Emission Wavelength (λem): 422 nm

  • Gradient Elution (Example): A gradient may be optimized for baseline separation from other urine components. A starting point could be 5% Mobile Phase A, increasing to 30% over 15 minutes.

Procedure:

  • Prepare a series of standard solutions of 4-PA by diluting the stock solution with the mobile phase or a suitable buffer to create a calibration curve (e.g., 0, 1, 5, 10, 25, 50, 100 nmol/L).

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standards, quality control samples, and unknown samples.

  • Record the chromatograms and integrate the peak area corresponding to 4-PA.

  • Construct a calibration curve by plotting the peak area versus the concentration of the 4-PA standards.

  • Determine the concentration of 4-PA in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 3: Pre-column Derivatization with Semicarbazide for Enhanced Sensitivity

For applications requiring higher sensitivity, pre-column derivatization can be employed. This protocol is based on the use of semicarbazide.[4][8][13]

Additional Materials:

  • Semicarbazide solution (100 mg/mL in glycine buffer)

  • Meta-phosphoric acid (20%)

Procedure:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 200 µL of 0.6 M trichloroacetic acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant (or a prepared urine sample), add 30 µL of the 100 mg/mL semicarbazide solution.

    • Vortex for 15 seconds.

    • Incubate in the dark at room temperature for 30 minutes.

  • Reaction Quenching:

    • Add 25 µL of 20% meta-phosphoric acid to stop the reaction.

    • Vortex for 30 seconds.

  • Final Preparation:

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: Proceed with HPLC analysis as described in Protocol 2, adjusting the mobile phase and gradient as necessary for the derivatized product. The fluorescence detector wavelengths may also need to be optimized for the semicarbazide derivative.

References

4-Pyridoxic Acid as a biomarker for renal transporter activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

4-Pyridoxic acid (4-PA), the primary catabolite of vitamin B6, has emerged as a sensitive endogenous biomarker for the activity of renal Organic Anion Transporters (OATs), particularly OAT1 and OAT3.[1][2][3] These transporters play a crucial role in the secretion of a wide range of endogenous and exogenous substances, including many drugs. Therefore, monitoring the activity of OAT1 and OAT3 is critical in drug development to assess the potential for drug-drug interactions (DDIs). This document provides a comprehensive overview of 4-PA as a biomarker, including its physiological relevance, methodologies for its quantification, and protocols for its application in assessing renal transporter function.

The renal clearance of 4-PA is approximately twice that of creatinine, indicating significant active tubular secretion.[4][5][6][7] Inhibition of OAT1 and OAT3 by drugs can lead to a decrease in 4-PA renal clearance and a corresponding increase in its plasma concentrations.[2][8] This response makes 4-PA a valuable tool for evaluating the inhibitory potential of new chemical entities on these transporters in early-phase clinical studies.[1]

Physiological and Clinical Significance

This compound is formed in the liver from the metabolism of pyridoxal, a form of vitamin B6.[2] It is then transported to the kidneys for excretion. In the renal proximal tubules, OAT1 and OAT3 mediate the active transport of 4-PA from the blood into the tubular cells.[2] Subsequently, it is secreted into the tubular lumen.

In individuals with renal insufficiency, plasma concentrations of 4-PA are markedly elevated.[4][5] This elevation is consistent with impaired renal function and reduced transporter activity.[4] Clinical studies have demonstrated that the administration of probenecid, a potent OAT1/3 inhibitor, leads to a significant increase in plasma 4-PA levels, confirming its utility as a biomarker for OAT1/3-mediated transport.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound as a biomarker for renal transporter activity.

Table 1: Renal Clearance of this compound in Different Populations

PopulationRenal Clearance (mL/min)Reference
Nonpregnant Women232 ± 94[5][6][7]
Pregnant Women337 ± 140[5][6][7]
Lactating Women215 ± 103[5][6][7]

Table 2: In Vitro Inhibition of this compound Uptake by Probenecid

TransporterIC50 (μM)Reference
OAT115.1 ± 1.1[8]
OAT33.2 ± 0.16[8]

Table 3: Performance of an HPLC-UV Method for this compound Quantification in Urine

ParameterValueReference
Linearity Range0.0125 to 0.8 µM[9]
Limit of Quantification (LOQ)0.0125 µM[9]
Accuracy and PrecisionWithin ±15% (FDA guidelines)[9]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by HPLC-UV

This protocol is based on the method described by Shawaqfeh et al.[9][10]

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Precipitate proteins and impurities by adding an equal volume of 6% perchloric acid to the urine sample (1:1 ratio). c. Vortex the mixture and centrifuge to pellet the precipitate. d. Collect the supernatant for HPLC analysis.

2. HPLC System and Conditions: a. Column: Waters Symmetry® C18 (250 mm × 4.6 mm i.d., 5 µM) b. Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid. c. Flow Rate: As optimized for the specific system. d. Injection Volume: 50 µL e. Column Temperature: 25°C f. Detection: UV at 302 nm

3. Calibration and Quantification: a. Prepare a stock solution of this compound (1 mM) in water. b. Prepare working standard solutions by diluting the stock solution with charcoal-pretreated urine to achieve a concentration range of 0.0125 µM to 0.8 µM. c. Prepare quality control (QC) samples at low, medium, and high concentrations. d. Construct a calibration curve by plotting the peak area of 4-PA against its concentration. e. Quantify 4-PA in unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: In Vitro Assessment of this compound as an OAT1/3 Substrate

This protocol outlines a general procedure for determining if 4-PA is a substrate of OAT1 and OAT3 using transfected cell lines.

1. Cell Culture: a. Culture human embryonic kidney (HEK293) cells stably expressing human OAT1 or OAT3, and a mock-transfected control cell line. b. Maintain cells in appropriate culture medium supplemented with antibiotics to maintain plasmid selection.

2. Uptake Assay: a. Seed the cells in 24-well plates and grow to confluence. b. On the day of the experiment, wash the cells with pre-warmed Krebs-Henseleit buffer. c. Initiate the uptake by adding buffer containing a known concentration of this compound (and a trace amount of radiolabeled 4-PA if using a radiometric method). d. Incubate for a specified time (e.g., 5 minutes) at 37°C. e. Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-cold buffer. f. Lyse the cells with a suitable lysis buffer. g. Quantify the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS/MS) or by scintillation counting if a radiolabeled substrate is used. h. Normalize the uptake to the protein concentration in each well.

3. Data Analysis: a. Subtract the uptake in mock-transfected cells from the uptake in OAT1- and OAT3-expressing cells to determine the transporter-specific uptake. b. A significantly higher uptake in the transporter-expressing cells compared to the mock cells indicates that 4-PA is a substrate.

Protocol 3: Clinical Drug-Drug Interaction (DDI) Study Design

This protocol provides a framework for a clinical study to evaluate the effect of an investigational drug on OAT1/3 activity using this compound as a biomarker.

1. Study Population: a. Recruit healthy volunteers who meet predefined inclusion and exclusion criteria.

2. Study Design: a. Employ a crossover or parallel-group design. b. Baseline Phase: Collect plasma and urine samples over a 24-hour period to determine baseline this compound concentrations and renal clearance. c. Treatment Phase: Administer the investigational drug at the desired dose and regimen. d. Post-dose Phase: Repeat the collection of plasma and urine samples at steady-state of the investigational drug to measure changes in this compound levels.

3. Sample Analysis: a. Quantify this compound concentrations in all plasma and urine samples using a validated bioanalytical method (e.g., HILIC-LC/MS/MS).[11]

4. Pharmacokinetic and Statistical Analysis: a. Calculate pharmacokinetic parameters for this compound, including area under the plasma concentration-time curve (AUC) and renal clearance, before and after administration of the investigational drug. b. Perform statistical analysis to determine if there is a significant change in 4-PA exposure and clearance in the presence of the investigational drug. A significant increase in plasma AUC and a decrease in renal clearance of 4-PA would suggest inhibition of OAT1/3.

Visualizations

cluster_0 Vitamin B6 Metabolism and 4-PA Formation cluster_1 Renal Excretion of 4-PA Vitamin B6 (Pyridoxal) Vitamin B6 (Pyridoxal) Liver Liver Vitamin B6 (Pyridoxal)->Liver Metabolism This compound (4-PA) This compound (4-PA) Liver->this compound (4-PA) Bloodstream Bloodstream This compound (4-PA)->Bloodstream Proximal Tubule Cell Proximal Tubule Cell Bloodstream->Proximal Tubule Cell OAT1/3 Urine Urine Proximal Tubule Cell->Urine Apical Efflux

Caption: Metabolic pathway and renal excretion of this compound.

Urine Sample Collection Urine Sample Collection Protein Precipitation (6% Perchloric Acid) Protein Precipitation (6% Perchloric Acid) Urine Sample Collection->Protein Precipitation (6% Perchloric Acid) Centrifugation Centrifugation Protein Precipitation (6% Perchloric Acid)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC-UV Analysis HPLC-UV Analysis Supernatant Collection->HPLC-UV Analysis Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis

Caption: Workflow for 4-PA quantification in urine by HPLC-UV.

cluster_0 Baseline Assessment cluster_1 Intervention cluster_2 Post-Dose Assessment cluster_3 Outcome Baseline 4-PA Plasma & Urine Levels Baseline 4-PA Plasma & Urine Levels Administer Investigational Drug (Potential OAT1/3 Inhibitor) Administer Investigational Drug (Potential OAT1/3 Inhibitor) Baseline 4-PA Plasma & Urine Levels->Administer Investigational Drug (Potential OAT1/3 Inhibitor) Post-dose 4-PA Plasma & Urine Levels Post-dose 4-PA Plasma & Urine Levels Administer Investigational Drug (Potential OAT1/3 Inhibitor)->Post-dose 4-PA Plasma & Urine Levels Increased Plasma 4-PA Increased Plasma 4-PA Post-dose 4-PA Plasma & Urine Levels->Increased Plasma 4-PA Decreased Renal Clearance of 4-PA Decreased Renal Clearance of 4-PA Post-dose 4-PA Plasma & Urine Levels->Decreased Renal Clearance of 4-PA No Significant Change No Significant Change Post-dose 4-PA Plasma & Urine Levels->No Significant Change OAT1/3 Inhibition OAT1/3 Inhibition Increased Plasma 4-PA->OAT1/3 Inhibition Decreased Renal Clearance of 4-PA->OAT1/3 Inhibition No OAT1/3 Inhibition No OAT1/3 Inhibition No Significant Change->No OAT1/3 Inhibition

Caption: Logic diagram for a clinical DDI study using 4-PA.

References

Troubleshooting & Optimization

troubleshooting 4-Pyridoxic Acid HPLC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in 4-Pyridoxic Acid (4-PA) HPLC assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in the this compound HPLC assay?

A1: Variability in the 4-PA HPLC assay can stem from several factors, including:

  • Mobile Phase Preparation: Inconsistent pH, improper degassing, or inaccurate composition of the mobile phase.

  • Column Performance: Degradation of the stationary phase, column contamination, or inconsistent temperature.

  • Sample Preparation: Incomplete protein precipitation, matrix effects from biological samples (e.g., urine, plasma), or variability in extraction recovery.[1]

  • System and Detector Settings: Fluctuations in flow rate, inconsistent injection volumes, or lamp instability in the detector.[2]

Q2: My retention times for 4-PA are shifting between runs. What should I investigate?

A2: Retention time shifts are a common issue in HPLC. Here’s a step-by-step troubleshooting guide:

  • Check the Mobile Phase:

    • pH: The pH of the mobile phase is critical for consistent retention of ionizable compounds like 4-PA.[3] Ensure the pH is measured and adjusted accurately before the addition of any organic solvent.[3]

    • Composition: Verify the correct proportions of aqueous buffer and organic solvent. Use a gravimetric approach for preparing the mobile phase to improve accuracy.[4]

    • Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.[4]

  • Inspect the HPLC System:

    • Leaks: Check for any leaks in the system, from the solvent reservoirs to the detector.

    • Pump Performance: Ensure the pump is delivering a consistent flow rate. A malfunctioning pump or worn seals can cause pressure fluctuations and affect retention times.[3]

  • Evaluate the Column:

    • Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run.

    • Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can significantly impact retention times.[1]

Q3: I am observing peak tailing for my 4-PA peak. What could be the cause?

A3: Peak tailing can compromise the accuracy of quantification. Potential causes include:

  • Secondary Interactions: Interactions between 4-PA and active sites on the column packing material can cause tailing. This can be due to column degradation or the presence of metal contaminants.[2]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of 4-PA, it can lead to mixed ionization states and result in peak tailing or split peaks.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample.

Q4: My results show poor reproducibility from day to day. What should I focus on?

A4: Day-to-day variability often points to inconsistencies in the preparation of reagents and standards.

  • Mobile Phase Preparation: As mentioned, the mobile phase is a primary suspect. Prepare it fresh daily and ensure consistency in its preparation.[4]

  • Standard Solutions: 4-PA standard solutions should be prepared fresh and stored properly to avoid degradation. Long-term storage conditions should be validated.[1]

  • Sample Preparation: Ensure the sample preparation protocol is followed precisely each time. Variations in steps like vortexing time or centrifugation speed can impact recovery.[1]

Troubleshooting Guides

Issue 1: Inconsistent Peak Area and Poor Precision

Symptoms:

  • High coefficient of variation (%CV) for replicate injections of the same standard or sample.

  • Inconsistent peak areas for quality control (QC) samples.

Possible Causes and Solutions:

CauseSolution
Inaccurate Injection Volume Inspect the autosampler for air bubbles in the syringe. Check for leaks in the injection port or rotor seal. Perform an injection precision test.
Sample Degradation 4-PA can be sensitive to light and temperature. Protect samples and standards from light and store them at appropriate temperatures (e.g., -80°C for long-term storage).[1] Evaluate autosampler stability to ensure no degradation occurs during the analytical run.[5]
Inconsistent Sample Preparation Ensure consistent and thorough mixing during extraction. Use a calibrated pipette for all liquid handling steps. Validate the sample preparation method for recovery and matrix effects.[1]
Detector Lamp Instability Allow the detector lamp to warm up sufficiently before starting the analysis. If the baseline is noisy, the lamp may need replacement.[2]
Issue 2: Ghost Peaks in the Chromatogram

Symptoms:

  • Unexpected peaks appearing in the chromatogram, often in blank injections.

Possible Causes and Solutions:

CauseSolution
Carryover from Previous Injection Implement a needle wash step in the autosampler method. Inject a blank after a high-concentration sample to check for carryover. If carryover persists, a more rigorous wash solvent may be needed.[2]
Contaminated Mobile Phase or System Filter all mobile phase components before use.[1] Flush the system with a strong solvent to remove any contaminants.
Column Contamination Use a guard column to protect the analytical column from strongly retained sample components.[4] If the column is contaminated, it may need to be flushed with a strong solvent or replaced.

Experimental Protocols

Standard Mobile Phase Preparation for this compound Analysis

This protocol is based on a validated HPLC-UV method for 4-PA in human urine.[1][5][6]

Reagents:

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium heptane sulfonate

  • Orthophosphoric acid (85%)

  • Reagent-grade water

Procedure:

  • Prepare a 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate in reagent-grade water.

  • Adjust the pH of the buffer to 3.5 using 85% orthophosphoric acid.

  • The mobile phase is a mixture of the prepared buffer and methanol. The exact ratio should be optimized for your specific column and system, but a common starting point is a mixture that results in a retention time of approximately 8 minutes for 4-PA.[1]

  • Filter the final mobile phase through a 0.45 µm filter.

  • Degas the mobile phase by sonicating or helium sparging before use.[1][4]

Sample Preparation from Urine

This protocol describes a protein precipitation method for preparing urine samples for 4-PA analysis.[1][5]

Reagents:

  • Perchloric acid (6%)

Procedure:

  • To your urine sample, add an equal volume of 6% perchloric acid (1:1 ratio).

  • Vortex the mixture for 30 seconds to precipitate proteins and other impurities.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.

  • Transfer an aliquot of the final supernatant to an HPLC vial for injection.

Visualizations

HPLC_Troubleshooting_Workflow start_node Assay Variability Observed decision_node decision_node start_node->decision_node Identify Symptom process_node_retention Check Mobile Phase (pH, Composition, Degassing) decision_node->process_node_retention Retention Time Shift process_node_peak_shape Check for Column Overload decision_node->process_node_peak_shape Poor Peak Shape process_node_precision Check Injection Precision decision_node->process_node_precision Poor Precision process_node process_node solution_node Problem Resolved decision_node_retention decision_node_retention process_node_retention->decision_node_retention Issue Persists? decision_node_peak_shape decision_node_peak_shape process_node_peak_shape->decision_node_peak_shape Issue Persists? decision_node_precision decision_node_precision process_node_precision->decision_node_precision Issue Persists? decision_node_retention->solution_node No process_node_system Inspect HPLC System (Leaks, Pump) decision_node_retention->process_node_system Yes decision_node_system decision_node_system process_node_system->decision_node_system Issue Persists? decision_node_system->solution_node No process_node_column Evaluate Column (Equilibration, Temp) decision_node_system->process_node_column Yes process_node_column->solution_node decision_node_peak_shape->solution_node No process_node_mobile_phase_ph Verify Mobile Phase pH decision_node_peak_shape->process_node_mobile_phase_ph Yes decision_node_mobile_phase_ph decision_node_mobile_phase_ph process_node_mobile_phase_ph->decision_node_mobile_phase_ph Issue Persists? decision_node_mobile_phase_ph->solution_node No process_node_column_degradation Inspect Column for Degradation decision_node_mobile_phase_ph->process_node_column_degradation Yes process_node_column_degradation->solution_node decision_node_precision->solution_node No process_node_sample_prep Review Sample Prep Protocol decision_node_precision->process_node_sample_prep Yes decision_node_sample_prep decision_node_sample_prep process_node_sample_prep->decision_node_sample_prep Issue Persists? decision_node_sample_prep->solution_node No process_node_stability Evaluate Sample/Standard Stability decision_node_sample_prep->process_node_stability Yes process_node_stability->solution_node

Caption: A logical workflow for troubleshooting common HPLC assay variability issues.

Sample_Preparation_Workflow start_node Start: Urine Sample step_node1 Add 6% Perchloric Acid (1:1) start_node->step_node1 Step 1 step_node step_node end_node Inject into HPLC step_node2 Vortex for 30 seconds step_node1->step_node2 Step 2 step_node3 Centrifuge at 10,000 x g for 5 min step_node2->step_node3 Step 3 step_node4 Transfer Supernatant step_node3->step_node4 Step 4 step_node5 Centrifuge again at 10,000 x g for 5 min step_node4->step_node5 Step 5 step_node6 Transfer Supernatant to HPLC Vial step_node5->step_node6 Step 6 step_node6->end_node

Caption: A typical sample preparation workflow for the analysis of 4-PA in urine.

References

Technical Support Center: Optimizing 4-Pyridoxic Acid (4-PA) Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, from plasma samples. This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction and analysis of 4-PA from plasma.

Question: Why am I seeing low recovery of 4-PA in my samples?

Answer: Low recovery of 4-PA can stem from several factors throughout the extraction and analysis process. Consider the following potential causes and solutions:

  • Inefficient Protein Precipitation: Incomplete removal of plasma proteins can lead to co-precipitation of 4-PA or interference during analysis.

    • Solution: Ensure the correct ratio of precipitating agent to plasma is used. Trichloroacetic acid (TCA) and perchloric acid are commonly used. For instance, a ratio of 1:2 (v/v) plasma to 0.6 M TCA has been shown to be effective.[1] Some protocols may require further optimization, such as adjusting the concentration of the acid or the incubation time and temperature.

  • Suboptimal pH: The pH of the extraction solvent can influence the stability and solubility of 4-PA.

    • Solution: Maintain a consistent and optimal pH throughout the extraction process. Acidic conditions are generally preferred for the stability of 4-PA.

  • Degradation of 4-PA: 4-PA can be sensitive to light and temperature.

    • Solution: Protect samples from light by using amber vials and minimize exposure to ambient light. Keep samples on ice or at 4°C during processing and store them at appropriate temperatures (e.g., -80°C) for long-term stability. While pyridoxal 5'-phosphate (PLP) is known to be photolabile, it is good practice to handle all vitamin B6 metabolites with care.[2]

  • Issues with Analytical Method: Problems with the HPLC system, such as column degradation or improper mobile phase composition, can lead to poor peak shape and low signal intensity.

    • Solution: Regularly maintain and calibrate your HPLC system. Ensure the mobile phase is correctly prepared and filtered. A C18 analytical column is often used for the separation of 4-PA.[3][4]

Question: My chromatograms show interfering peaks. What could be the cause?

Answer: The presence of interfering peaks in your chromatograms can be due to several factors related to sample collection and preparation.

  • Anticoagulant Interference: The choice of anticoagulant can affect the analytical results.

    • Solution: Heparinized plasma is often preferred as it tends to have minimal interference.[5] EDTA plasma has been reported to cause chromatographic interference for other vitamin B6 vitamers, which could potentially affect 4-PA analysis.[5]

  • Incomplete Protein Removal: Residual proteins can interfere with the chromatographic separation.

    • Solution: Optimize the protein precipitation step as described above. Centrifugation at a sufficient speed and for an adequate duration is crucial to pellet all precipitated proteins.

  • Contamination: Contaminants from reagents, solvents, or labware can introduce extraneous peaks.

    • Solution: Use high-purity solvents and reagents (e.g., HPLC grade). Ensure all labware is thoroughly cleaned. Running a blank (a sample without the analyte) can help identify sources of contamination.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of 4-PA from plasma.

Question: What is the most common method for extracting 4-PA from plasma?

Answer: Protein precipitation is the most widely used method for extracting 4-PA from plasma due to its simplicity and effectiveness.[6] This technique involves adding a precipitating agent, such as trichloroacetic acid (TCA) or perchloric acid, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing 4-PA is collected for analysis.

Question: What are the expected recovery rates for 4-PA extraction?

Answer: The recovery of 4-PA from plasma can vary depending on the specific method used. However, with optimized protocols, recovery rates are generally high. For example, methods using perchloric acid for protein precipitation have reported recoveries ranging from 90.4% to 98.4%.[7] A simple HPLC method reported a recovery of about 100%.[8]

Question: What are the typical concentrations of 4-PA in human plasma?

Answer: The concentration of 4-PA in plasma can vary among individuals. In healthy subjects, median concentrations have been reported to be around 17.5 nmol/L, with a range of 3.7-114.79 nmol/L.[8] Another study reported a geometric mean of 27.3 nmol/L.[5] It is important to note that plasma 4-PA concentrations can be significantly elevated in individuals with renal insufficiency.[9]

Question: How should I store my plasma samples before 4-PA extraction?

Answer: Proper storage of plasma samples is critical to ensure the stability of 4-PA. For short-term storage, samples should be kept at 4-8°C. For long-term storage, freezing at -20°C or, preferably, -80°C is recommended to prevent degradation. It is also advisable to protect samples from light during storage and handling.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 4-PA extraction and analysis.

Table 1: Comparison of Protein Precipitation Methods

Precipitating AgentPlasma to Agent Ratio (v/v)Reported RecoveryReference
Trichloroacetic Acid (0.6 M)1:2Good[1]
Perchloric Acid (0.8 M)Not Specified90.4% - 98.4%[7]
Not specifiedNot specified~100%[8]

Table 2: Analytical Method Performance

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Within-run Precision (%RSD)Between-run Precision (%RSD)Reference
HPLC-UVNot Specified0.0125 µM<2.7%<7.7%[7]
HPLC with Fluorescence Detection0.3 nmol/L0.9 nmol/L0.9-1.8%3.7-5.6%[5]
2D-LC-UV0.2 nmol/L0.4 nmol/L<4%Not Specified[1]

Experimental Protocols

Below are detailed methodologies for common experiments related to 4-PA extraction.

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 200 µL of ice-cold 0.6 M TCA to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the mixture on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the 4-PA, without disturbing the protein pellet.

  • Analysis: The supernatant can be directly injected into the HPLC system or stored at -80°C until analysis.

Protocol 2: HPLC Analysis of 4-PA

This is a general protocol and may require optimization based on the specific HPLC system and column used.

  • HPLC System: An HPLC system equipped with a fluorescence or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A common mobile phase consists of a potassium dihydrogen phosphate buffer containing a suitable ion-pairing agent like sodium perchlorate, with the pH adjusted to be acidic (e.g., pH 3).[7] A gradient of an organic solvent like acetonitrile may be used for elution.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • Fluorescence: Excitation at approximately 328 nm and emission at 393 nm.[4]

    • UV: Detection at approximately 302 nm.[7]

  • Injection Volume: Typically 10-20 µL.

  • Standard Curve: Prepare a series of 4-PA standards of known concentrations to generate a standard curve for quantification.

Visualizations

Experimental Workflow for 4-PA Extraction

G cluster_0 Sample Preparation cluster_1 Protein Precipitation cluster_2 Analysis Thaw Plasma Thaw Plasma Add TCA Add TCA Thaw Plasma->Add TCA 1:2 ratio (Plasma:TCA) Vortex Vortex Add TCA->Vortex Incubate on Ice Incubate on Ice Vortex->Incubate on Ice Centrifuge Centrifuge Incubate on Ice->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC Analysis HPLC Analysis Collect Supernatant->HPLC Analysis

Caption: A typical workflow for the extraction of this compound from plasma samples using protein precipitation.

Troubleshooting Decision Tree for Low 4-PA Recovery

G Low 4-PA Recovery Low 4-PA Recovery Check Protein Precipitation Check Protein Precipitation Low 4-PA Recovery->Check Protein Precipitation Check Sample Handling Check Sample Handling Check Protein Precipitation->Check Sample Handling Efficient Optimize TCA concentration Optimize TCA concentration Check Protein Precipitation->Optimize TCA concentration Inefficient? Ensure correct ratio Ensure correct ratio Check Protein Precipitation->Ensure correct ratio Inefficient? Check HPLC System Check HPLC System Check Sample Handling->Check HPLC System Proper Protect from light Protect from light Check Sample Handling->Protect from light Degradation? Maintain cold chain Maintain cold chain Check Sample Handling->Maintain cold chain Degradation? Calibrate system Calibrate system Check HPLC System->Calibrate system Issue? Check column Check column Check HPLC System->Check column Issue?

Caption: A decision tree to troubleshoot common causes of low this compound recovery.

Chemical Structure of this compound

Caption: The chemical structure of this compound.

References

Technical Support Center: 4-Pyridoxic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Pyridoxic Acid (4-PA) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound (4-PA) mass spectrometry analysis?

A1: The most prevalent interferences in 4-PA mass spectrometry, particularly when using LC-MS/MS, are:

  • Matrix Effects: Co-eluting endogenous compounds from biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of 4-PA, leading to inaccurate quantification.[1][2] These effects can also alter chromatographic peak shape and retention time.[1]

  • Isobaric Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as 4-PA or its fragments can lead to false positive signals. While specific isobaric interferents for 4-PA are not extensively documented in routine analyses, the complexity of biological samples makes this a potential issue.

  • Interference from Other Vitamin B6 Vitamers: In methods analyzing multiple B6 vitamers simultaneously, incomplete chromatographic separation could potentially lead to crosstalk or in-source fragmentation from other vitamers, although modern LC-MS/MS methods are designed to minimize this.[3][4][5][6]

  • Dietary and Environmental Contaminants: Certain compounds from diet or the environment can interfere with 4-PA measurement. For instance, a metabolite of coumarin, found in vanilla flavoring, was reported to cause artificially high 4-PA readings in some studies.[7]

Q2: How can I detect the presence of matrix effects in my 4-PA analysis?

A2: Matrix effects can be identified using a post-extraction addition method. This involves comparing the signal response of a pure 4-PA standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference in signal intensity indicates the presence of matrix effects (ion suppression or enhancement).

Q3: What is the typical fragmentation pattern of this compound in tandem mass spectrometry (MS/MS)?

A3: While the provided search results do not explicitly detail the fragmentation of this compound, they do mention the mass transitions used for other B6 vitamers like pyridoxal 5'-phosphate (PLP), which has a mass transition of 247.9 > 149.9.[8] The fragmentation of 4-PA would be determined by its chemical structure and would be specific to the instrument and conditions used. Generally, in positive ion mode, fragmentation would involve the loss of small neutral molecules like H₂O, CO, and CO₂ from the protonated molecule.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Variability for 4-PA

This issue is often linked to matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of 4-PA.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Protocol: Perform a post-extraction spike experiment.

      • Prepare a blank sample matrix by performing your standard extraction procedure on a matrix sample known to be free of 4-PA.

      • Spike a known concentration of 4-PA analytical standard into the extracted blank matrix.

      • Prepare a corresponding standard of 4-PA at the same concentration in the mobile phase or a clean solvent.

      • Analyze both samples by LC-MS/MS.

      • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.

    • Interpretation: A value significantly lower than 100% indicates ion suppression, while a value significantly higher suggests ion enhancement.

  • Improve Chromatographic Separation:

    • Rationale: Increasing the separation between 4-PA and co-eluting matrix components can mitigate their impact on ionization.

    • Actions:

      • Optimize the gradient elution profile of your liquid chromatography method.

      • Consider using a different stationary phase (e.g., a column with a different chemistry).

      • Due to the high polarity of 4-PA, hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing reagents in reversed-phase chromatography might improve retention and separation.[9]

  • Enhance Sample Preparation:

    • Rationale: A more rigorous sample clean-up can remove a larger portion of interfering matrix components.

    • Actions:

      • Incorporate a solid-phase extraction (SPE) step.

      • Use protein precipitation followed by liquid-liquid extraction.

  • Utilize an Internal Standard:

    • Rationale: A stable isotope-labeled internal standard (SIL-IS) of 4-PA is the most effective way to compensate for matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction of the signal.

Workflow for Diagnosing and Mitigating Matrix Effects

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_outcome Outcome start Poor/Variable Signal check_matrix Perform Post-Extraction Spike Experiment start->check_matrix decision Matrix Effect Present? check_matrix->decision improve_chrom Optimize Chromatography decision->improve_chrom Yes enhance_cleanup Improve Sample Cleanup decision->enhance_cleanup Yes use_is Use Stable Isotope-Labeled Internal Standard decision->use_is Yes no_effect Investigate Other Causes (e.g., Instrument Issues) decision->no_effect No end Accurate Quantification improve_chrom->end enhance_cleanup->end use_is->end

Caption: Troubleshooting workflow for poor signal intensity in 4-PA analysis.

Issue 2: Unexpected Peaks or High Background Noise

This can be caused by isobaric interferences, contamination, or issues with the LC-MS system.

Troubleshooting Steps:

  • Check for Contamination:

    • Action: Analyze a solvent blank (mobile phase) and a method blank (a blank matrix taken through the entire sample preparation process).

    • Interpretation: Peaks present in the method blank but not the solvent blank point to contamination from reagents or labware used during sample preparation. Peaks in the solvent blank suggest contamination of the mobile phase or the LC system itself.

  • Investigate Potential Isobaric Interferences:

    • Action: If a consistent interfering peak is observed, acquire a full scan mass spectrum of that peak to determine its m/z.

    • Action: Use high-resolution mass spectrometry (HRMS) if available. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

    • Action: Optimize chromatographic separation to resolve the interfering peak from the 4-PA peak.

  • System Health Check:

    • Action: Ensure the mass spectrometer is properly tuned and calibrated.[10]

    • Action: Check for leaks in the LC system or gas lines.[11]

    • Action: Clean the ion source, as a dirty source can lead to high background noise and poor signal.[11]

Logical Relationship of Troubleshooting Unexpected Peaks

cluster_checks Initial Checks cluster_causes Potential Causes start Unexpected Peaks/ High Background blank_analysis Analyze Blanks (Solvent & Method) start->blank_analysis system_check Perform System Health Check start->system_check isobaric Isobaric Interference start->isobaric contamination Contamination blank_analysis->contamination instrument_issue Instrument Malfunction system_check->instrument_issue

References

Technical Support Center: 4-Pyridoxic Acid (4-PA) Detection in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 4-Pyridoxic Acid (4-PA) detection in urine.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-PA) and why is its detection in urine important?

This compound is the primary catabolic product of vitamin B6 metabolism and is excreted in the urine.[1] Its measurement in urine serves as a key biomarker for assessing an individual's vitamin B6 status. Monitoring 4-PA levels is crucial in nutritional studies, clinical diagnostics to identify potential deficiencies, and in research settings to understand metabolic pathways.

Q2: What are the common analytical methods for detecting 4-PA in urine?

The most frequently employed methods for 4-PA detection in urine are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and cost-effective method, while HPLC-FLD and LC-MS/MS offer higher sensitivity and selectivity.

Q3: How can I improve the sensitivity of my 4-PA measurements?

Improving sensitivity can be achieved through several strategies:

  • Optimizing Sample Preparation: Proper cleanup of the urine matrix is critical to reduce interference and enhance signal.

  • Utilizing Derivatization: Chemical derivatization can significantly enhance the detectability of 4-PA, especially for UV and fluorescence detection.

  • Method Selection: Choosing a more sensitive detection method, such as switching from HPLC-UV to HPLC-FLD or LC-MS/MS, can dramatically lower the limit of quantification.

  • Instrument Optimization: Fine-tuning chromatographic and detector parameters can improve the signal-to-noise ratio.

Q4: What are the expected concentration ranges of 4-PA in urine?

Urinary 4-PA levels can vary based on dietary intake of vitamin B6. However, typical concentrations in healthy individuals are in the micromolar range. For instance, one HPLC-UV method demonstrated a linear range from 0.0125 to 0.8 µM.[2][3]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of 4-PA in urine.

Issue 1: Low Signal or Poor Sensitivity in HPLC-UV Analysis

Possible Causes & Solutions:

  • Suboptimal Wavelength: Ensure the UV detector is set to the absorbance maximum of 4-PA, which is approximately 302 nm.[3]

  • Insufficient Sample Cleanup: The urine matrix can contain interfering substances.

    • Action: Implement a protein precipitation step using 6% perchloric acid or trichloroacetic acid.[2][4]

  • Low Analyte Concentration: The native UV absorbance of 4-PA may be insufficient for detection at low concentrations.

    • Action: Consider using a derivatization technique to enhance the UV response. Pre-column derivatization with semicarbazide can improve the signal-to-noise ratio.

Issue 2: Inconsistent Results or Poor Reproducibility

Possible Causes & Solutions:

  • Incomplete Sample Preparation: Variability in protein precipitation or extraction can lead to inconsistent results.

    • Action: Ensure consistent and thorough mixing (e.g., vortexing for 30 seconds) and centrifugation (e.g., 5 minutes at 10,000 x g) for all samples.[3]

  • Standard and Sample Stability: 4-PA may degrade if not stored properly.

    • Action: Store stock solutions and urine samples at -80°C.[3] Studies have shown stability for at least 2 months under these conditions.[3]

  • Chromatographic Issues: Fluctuations in retention time and peak shape can affect quantification.

    • Action: Ensure the mobile phase is properly prepared, degassed, and that the column is equilibrated. Use an appropriate ion-pairing agent like sodium heptane sulfonate to improve peak shape.[3]

Issue 3: Low Sensitivity in LC-MS/MS Analysis (Ion Suppression)

Possible Causes & Solutions:

  • Matrix Effects: Co-eluting endogenous compounds from the urine matrix can interfere with the ionization of 4-PA in the mass spectrometer source, leading to a suppressed signal.

    • Action 1: Sample Dilution: A simple first step is to dilute the urine sample with the initial mobile phase. This reduces the concentration of interfering matrix components.

    • Action 2: Solid-Phase Extraction (SPE): Implement an SPE cleanup step to remove interfering substances. Mixed-mode strong anion exchange cartridges can be effective for polar analytes like 4-PA.[5]

    • Action 3: Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-PA will co-elute and experience similar matrix effects, allowing for accurate correction of the signal suppression.

    • Action 4: Chromatographic Separation: Optimize the chromatographic method to separate 4-PA from the regions of significant ion suppression. This can be assessed using a post-column infusion experiment.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection in Urine

MethodLimit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-UV 12.5 nM[2][3]Cost-effective, robust, widely available.Lower sensitivity compared to other methods.
HPLC-FLD 0.9 nM (in serum)High sensitivity, good selectivity.May require derivatization for optimal performance.
LC-MS/MS ~0.4 nM (in plasma)[6]Highest sensitivity and selectivity, high throughput.Higher equipment cost, susceptible to matrix effects.

Experimental Protocols

Protocol 1: HPLC-UV Method for 4-PA in Urine

This protocol is based on the method described by Shawaqfeh, et al.[3]

1. Reagents and Materials:

  • This compound (Sigma-Aldrich)

  • Perchloric Acid (6%)

  • Methanol (HPLC Grade)

  • Sodium Phosphate Monobasic

  • Sodium Heptane Sulfonate

  • Orthophosphoric Acid

  • Deionized Water

  • Waters Symmetry® C18 column (250 mm × 4.6 mm, 5 µm) or equivalent

2. Preparation of Standards and Quality Controls (QCs):

  • Stock Solution (1 mM): Dissolve an appropriate amount of 4-PA in deionized water.

  • Working Standards: Serially dilute the stock solution with charcoal-pre-treated urine to achieve concentrations ranging from 0.0125 µM to 0.8 µM.

  • QC Samples: Prepare low, medium, and high concentration QCs from a separate weighing of 4-PA.

3. Sample Preparation:

  • To 500 µL of urine sample, add 500 µL of 6% perchloric acid.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.

  • Transfer the final supernatant to an HPLC vial for analysis.

4. HPLC-UV Conditions:

  • Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer (containing 2.5 mM sodium heptane sulfonate, pH adjusted to 3.5 with orthophosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50 µL

  • Detection: UV at 302 nm

  • Run Time: 10 minutes

Protocol 2: Enhancing Sensitivity with Pre-column Semicarbazide Derivatization for HPLC-FLD

This protocol is adapted from methods described for related vitamin B6 compounds.

1. Derivatization Reagent Preparation:

  • Prepare a solution containing 250 mg/mL of semicarbazide hydrochloride and 250 mg/mL of glycine.

2. Derivatization Procedure:

  • To 100 µL of the prepared urine supernatant (from Protocol 1, step 4), add 8 µL of the derivatization reagent.

  • Incubate the mixture on ice for 30 minutes.

  • The sample is then ready for injection into the HPLC system.

3. HPLC-FLD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer.

  • Detection: Fluorescence detector with excitation at ~328 nm and emission at ~393 nm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample precipitation Protein Precipitation (6% Perchloric Acid) urine->precipitation centrifuge1 Centrifugation (10,000 x g, 5 min) precipitation->centrifuge1 supernatant1 Transfer Supernatant centrifuge1->supernatant1 centrifuge2 Second Centrifugation supernatant1->centrifuge2 supernatant2 Final Supernatant centrifuge2->supernatant2 derivatization Optional Derivatization (e.g., Semicarbazide) supernatant2->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Detection (UV, FLD, or MS/MS) hplc->detection data Data Analysis detection->data troubleshooting_sensitivity start Low Sensitivity Issue method Detection Method? start->method uv HPLC-UV method->uv UV fld HPLC-FLD method->fld FLD ms LC-MS/MS method->ms MS/MS uv_solution Optimize Wavelength Consider Derivatization uv->uv_solution fld_solution Optimize Derivatization Check Lamp Intensity fld->fld_solution ms_solution Address Ion Suppression: - Sample Dilution - SPE Cleanup - Use SIL-IS ms->ms_solution

References

Technical Support Center: Resolving Peak Tailing in 4-Pyridoxic Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 4-Pyridoxic Acid. Below you will find frequently asked questions and troubleshooting guides to help you identify and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound chromatography?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, all of which compromise the quantitative accuracy and precision of the analysis.[1]

Q2: What are the common causes of peak tailing for this compound?

A2: The most common causes of peak tailing for polar, ionizable compounds like this compound in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the surface charge of the stationary phase, influencing peak shape.[4][5]

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak distortion.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[3]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings can cause band broadening and peak tailing.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter in the chromatography of ionizable compounds like this compound.[4][5] For acidic compounds, a mobile phase pH below the analyte's pKa will keep it in its non-ionized form, which generally results in better retention and peak shape in reversed-phase chromatography.[9] Operating at a pH close to the pKa can result in the presence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting.[4] For this compound, which is acidic, using a mobile phase with a pH in the range of 2.5 to 4.0 is often recommended to ensure good peak symmetry.[10]

Q4: Can the choice of column affect peak tailing for this compound?

A4: Yes, the choice of column is crucial. Modern, high-purity silica columns with end-capping are designed to minimize the number of accessible residual silanol groups, which are a primary cause of peak tailing for polar analytes.[2] Using a column that is specifically designed for the analysis of polar compounds or one that is base-deactivated can significantly improve the peak shape of this compound.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH Appropriate? (e.g., pH 2.5-4.0) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient? (e.g., 25-50 mM) check_ph->check_buffer Yes adjust_ph->check_buffer end_good Peak Shape Improved adjust_ph->end_good increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_load Is Column Overloaded? check_buffer->check_load Yes increase_buffer->check_load increase_buffer->end_good reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_column Is the Column Contaminated or Degraded? check_load->check_column No reduce_load->check_column reduce_load->end_good flush_column Flush or Replace Column check_column->flush_column Yes check_system Check for Extra-Column Volume check_column->check_system No flush_column->check_system flush_column->end_good optimize_system Optimize Tubing and Connections check_system->optimize_system Yes end_bad Issue Persists - Consult Manufacturer check_system->end_bad No optimize_system->end_good

Troubleshooting workflow for resolving this compound peak tailing.

Data Presentation

The following table illustrates the expected qualitative impact of key chromatographic parameters on the peak tailing of this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 suggest significant tailing.[2]

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Expected Outcome
Mobile Phase pH pH 5.5> 1.5pH 3.01.0 - 1.2Lowering the pH suppresses silanol interactions and improves peak shape.[11]
Buffer Concentration 10 mM> 1.450 mM1.0 - 1.2Increasing buffer concentration improves pH stability on the column.[3][7]
Injection Volume 20 µL> 1.65 µL1.0 - 1.2Reducing the injection volume can prevent column overload.[12]
Column Type Standard C18> 1.5End-capped, high-purity C181.0 - 1.2End-capping reduces the number of active silanol sites.[2][3]

Note: The asymmetry factor values presented in this table are illustrative and intended to demonstrate general trends. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH

This protocol describes the preparation of a mobile phase with a controlled pH, which is crucial for achieving symmetrical peaks for ionizable compounds like this compound.

Objective: To prepare a buffered mobile phase at a specific pH to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., methanol or acetonitrile)

  • Buffer salt (e.g., sodium phosphate monobasic)

  • Acid or base for pH adjustment (e.g., phosphoric acid)

  • Calibrated pH meter

  • Sterile-filtered flasks and graduated cylinders

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 25 mM solution, dissolve the corresponding mass in 1 L of HPLC-grade water).[6]

    • Stir the solution until the salt is completely dissolved.

  • Adjust the pH:

    • Place the aqueous buffer solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Slowly add the acid (e.g., phosphoric acid) dropwise while monitoring the pH.[13]

    • Continue adding acid until the target pH (e.g., pH 3.0) is reached and stable.

  • Mix the Mobile Phase:

    • Measure the required volumes of the pH-adjusted aqueous buffer and the organic solvent using graduated cylinders.

    • Combine the aqueous and organic phases in a clean, labeled mobile phase reservoir.

    • Important: Always add the organic solvent to the aqueous buffer. Never adjust the pH after the organic solvent has been added.[13]

  • Degas and Filter:

    • Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.[14]

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.[14]

  • Equilibrate the System:

    • Flush the HPLC system with the newly prepared mobile phase until a stable baseline is achieved before injecting any samples.

Protocol 2: Column Flushing and Regeneration

This procedure is used to remove strongly retained contaminants from the column that may be causing peak tailing.

Objective: To clean a contaminated reversed-phase column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

Procedure:

  • Disconnect the Column from the Detector: This prevents contaminants from entering the detector cell.[15]

  • Flush with Water: Flush the column with at least 10-20 column volumes of HPLC-grade water to remove any buffer salts.[3][15]

  • Flush with Isopropanol: Flush the column with 10-20 column volumes of isopropanol to remove strongly retained non-polar compounds.[15]

  • Flush with a Weaker Solvent: Flush the column with 10-20 column volumes of a solvent weaker than the strong flush but stronger than the mobile phase (e.g., methanol or acetonitrile).

  • Re-equilibrate with Mobile Phase: Flush the column with the mobile phase (without buffer) for 10-15 column volumes.[15]

  • Final Equilibration: Re-introduce the buffered mobile phase and equilibrate the column until a stable baseline is achieved.

  • Backflushing (Optional): If the peak tailing persists and you suspect a blockage at the column inlet, you can try backflushing the column (reversing the flow direction). Always disconnect the column from the detector before backflushing and consult the column manufacturer's instructions, as not all columns are designed to be backflushed.[3]

Protocol 3: Evaluating Column Overload

This protocol helps determine if peak tailing is caused by injecting too much sample mass or volume.

Objective: To assess if column overload is the cause of peak tailing.

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

  • Inject the Dilutions: Inject the same volume of each dilution onto the column, starting with the most dilute sample.

  • Analyze the Peak Shape: Observe the peak shape for each injection. If the peak tailing decreases or is eliminated with the more dilute samples, it is a strong indication of mass overload.[3]

  • Vary the Injection Volume: If mass overload is not the issue, try reducing the injection volume of the original sample (e.g., from 10 µL to 5 µL and then to 2 µL).

  • Observe the Peak Shape: If the peak shape improves with a smaller injection volume, volume overload is the likely cause.[12] The general recommendation is to keep the injection volume to less than 5% of the column's total volume.[2]

References

Technical Support Center: 4-Pyridoxic Acid Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of 4-Pyridoxic Acid (4-PA) in stored biological samples. Accurate quantification of 4-PA, the primary catabolite of vitamin B6, is crucial for assessing vitamin B6 status and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound (4-PA) is the main breakdown product of vitamin B6 and is excreted in the urine.[1] Measuring 4-PA levels in plasma, serum, or urine is a key indicator of vitamin B6 nutritional status.[2] Instability of 4-PA in stored samples can lead to inaccurate measurements, potentially resulting in misinterpretation of clinical or research data.

Q2: What are the primary factors that can affect the stability of 4-PA in biological samples?

A2: The main factors influencing 4-PA stability are storage temperature, duration of storage, exposure to light, and the number of freeze-thaw cycles. Improper handling and storage can lead to the degradation of 4-PA, compromising sample integrity.

Q3: What are the recommended storage conditions for biological samples intended for 4-PA analysis?

A3: For long-term storage, freezing is recommended. Specifically, storing urine samples at -80°C has been shown to maintain 4-PA stability for at least 3 months.[1] For plasma, freezing at -20°C is generally acceptable for up to 29 days, provided the sample is protected from light.[3][4] One study has shown good stability of this compound in serum at -20°C for up to 12 months.[5]

Q4: How should I handle samples for short-term storage or during processing?

A4: Samples should be protected from light as vitamin B6 and its metabolites can be light-sensitive.[6] For short-term stability, urine samples containing 4-PA have been shown to be stable at room temperature for up to 4 hours.[1] It is also crucial to minimize the time samples spend at room temperature before analysis or long-term storage. After collection, plasma samples should be centrifuged at 4°C within 2 hours.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 4-PA in biological samples, with a focus on stability-related problems.

Problem Potential Cause Recommended Solution
Low or undetectable 4-PA levels in stored samples. Sample degradation due to improper storage temperature.Verify that samples were consistently stored at the recommended temperature (-20°C for plasma, -80°C for urine).[1][3] Implement a sample tracking system to monitor storage conditions.
Degradation due to repeated freeze-thaw cycles.Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.[1] Studies have shown that 4-PA is stable for at least three freeze-thaw cycles in urine.[1]
Exposure to light during handling or storage.Handle and store all samples in amber vials or tubes, or wrap them in aluminum foil to protect from light.[3][4]
High variability in 4-PA concentrations between replicate samples. Inconsistent sample handling procedures.Standardize all sample handling and processing steps, including centrifugation time and temperature. Ensure consistent timing between sample collection and processing.
Partial degradation in some aliquots.Review the storage history of each aliquot. Discard any aliquots that may have been compromised (e.g., left at room temperature for an extended period).
Unexpectedly high 4-PA levels. In patients with renal insufficiency, 4-PA clearance is reduced, leading to elevated plasma concentrations.[7]Correlate 4-PA levels with markers of renal function, such as creatinine clearance. The ratio of this compound to pyridoxal (PA:PL) can help distinguish between high intake and renal insufficiency.[7]

Quantitative Data Summary

The stability of this compound is dependent on the biological matrix and storage conditions. The following tables summarize findings from various studies.

Table 1: Long-Term Stability of this compound in Urine

Storage TemperatureDurationStabilityCitation
-80°C3 monthsStable[1]

Table 2: Stability of this compound in Plasma/Serum

Storage TemperatureDurationStabilityCitation
-20°C29 daysStable (light protected)[3][4]
-20°C12 monthsGood stability[5]
5°C12 monthsShowed significant changes[5]

Table 3: Short-Term and Freeze-Thaw Stability of this compound in Urine

ConditionDurationStabilityCitation
Room Temperature4 hoursStable[1]
Freeze-Thaw Cycles3 cyclesStable[1]

Experimental Protocols

Methodology for this compound Analysis by HPLC

This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-PA in urine, based on established protocols.[1]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • To precipitate proteins and other impurities, mix the urine sample 1:1 with 6% perchloric acid.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and centrifuge again under the same conditions.

  • Transfer 100 µL of the final supernatant to an HPLC vial for injection.

2. HPLC System and Conditions:

  • HPLC System: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.[1]

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 50 µL.[1]

  • Detection: UV at 302 nm.[1]

3. Preparation of Standards and Quality Controls:

  • Prepare a 1 mM stock solution of 4-PA by dissolving it in water.

  • Further dilute the stock solution with charcoal-pretreated urine to create working standards with concentrations ranging from 0.0125 µM to 0.8 µM.[1]

  • Store all standard solutions at -80°C; they are stable for at least 2 months.[1]

  • Prepare Quality Control (QC) samples at low and high concentrations in a similar manner from a separate weighing of 4-PA.[1]

Visualizations

VitaminB6_Metabolism Pyridoxal Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active form) Pyridoxal->PLP Pyridoxal Kinase PA This compound (4-PA) (Inactive catabolite) PLP->PA Aldehyde Oxidase Excretion Urinary Excretion PA->Excretion

Vitamin B6 metabolism to this compound.

Experimental_Workflow cluster_collection Sample Collection & Handling cluster_storage Storage cluster_analysis Sample Analysis Collect Collect Biological Sample (Urine, Plasma) Protect Protect from Light (Amber Tubes) Collect->Protect Centrifuge Centrifuge (if plasma) within 2h at 4°C Protect->Centrifuge Aliquot Aliquot to Avoid Freeze-Thaw Cycles Centrifuge->Aliquot Store Store at Appropriate Temp (-20°C or -80°C) Aliquot->Store Prepare Sample Preparation (e.g., Protein Precipitation) Store->Prepare Analyze HPLC or LC-MS/MS Analysis Prepare->Analyze Quantify Quantify 4-PA Analyze->Quantify Troubleshooting_Guide Start Inaccurate 4-PA Results? CheckStorage Storage Temp Correct? Start->CheckStorage CheckLight Light Exposure? CheckStorage->CheckLight Yes SolutionTemp Solution: Verify & monitor temp. Use -80°C for long-term. CheckStorage->SolutionTemp No CheckFreezeThaw Multiple Freeze-Thaws? CheckLight->CheckFreezeThaw No SolutionLight Solution: Use amber tubes. Wrap in foil. CheckLight->SolutionLight Yes CheckHandling Consistent Handling? CheckFreezeThaw->CheckHandling No SolutionFreezeThaw Solution: Aliquot samples before freezing. CheckFreezeThaw->SolutionFreezeThaw Yes SolutionHandling Solution: Standardize protocols. Minimize time at RT. CheckHandling->SolutionHandling No

References

Technical Support Center: Overcoming Matrix Effects in 4-Pyridoxic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Pyridoxic Acid (4-PA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in 4-PA analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analyses. In the context of 4-PA analysis in biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins can co-extract with 4-PA and interfere with its ionization in the mass spectrometer source, often leading to ion suppression.

Q2: How can I determine if my 4-PA analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a 4-PA standard solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal at the retention time of 4-PA indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative approach. The response of 4-PA in a spiked, extracted blank matrix is compared to the response of 4-PA in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is a suitable internal standard for 4-PA analysis?

A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d2 (PA-D2). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction inefficiencies. This co-behavior allows for effective compensation and more accurate quantification. If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue 1: Weak or inconsistent signal for 4-PA.

  • Possible Cause: Significant ion suppression from matrix components.

  • Recommended Actions:

    • Improve Sample Preparation: Enhance the removal of interfering substances. Protein precipitation is a common first step, but more rigorous methods like solid-phase extraction (SPE) can provide a cleaner extract.

    • Optimize Chromatography: Modify the LC method to separate 4-PA from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a different column with higher resolving power.

    • Dilute the Sample: If the 4-PA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[1]

    • Check Instrument Parameters: Ensure that the mass spectrometer source parameters (e.g., gas flows, temperature, and voltages) are optimized for 4-PA ionization.

Issue 2: Poor reproducibility and accuracy in quantitative results.

  • Possible Cause: Variable matrix effects between samples and calibrators.

  • Recommended Actions:

    • Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects and sample processing.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.

    • Evaluate and Refine Sample Preparation: Inconsistent sample preparation can lead to variable matrix effects. Ensure your protocol is robust and consider switching to a more effective cleanup technique like SPE. The table below compares the general effectiveness of common techniques.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for the analysis of 4-PA and related vitamin B6 compounds, providing an indication of their effectiveness in mitigating matrix effects.

Sample Preparation MethodAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Precision (RSD %)Reference
Protein Precipitation (TCA)PLP, 4-PA, PLPlasmaPLP: 85-115, 4-PA: 90-110, PL: 88-112Not explicitly stated, but good recovery suggests manageable effectsIntra-day: <12.6, Inter-day: <14.8[2]
Protein Precipitation (Acetonitrile)PLP, 4-PA, and other B6 vitamersCSFWithin 85.4 - 114.5Not explicitly stated, but improved chromatography suggests reductionIntra-day: 2.6 - 16.5, Inter-day: 1.7 - 19.0[3]
Protein Precipitation (Zinc Sulfate/Methanol)4-PA and other B vitaminsWhole Blood89 - 120Process efficiency: 65 - 108%0.5 - 13[4]
Solid-Phase Extraction (SPE)Various drugsPlasma>75<15<6[5]

Note: Data for SPE is for general drug compounds but illustrates the high efficiency of this technique in removing matrix interferences.

Experimental Protocols

Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)

This protocol is a common and effective method for removing proteins from plasma samples prior to 4-PA analysis.[2]

  • Sample Preparation:

    • Pipette 60 µL of fresh plasma into a 2 mL brown centrifuge tube.

  • Precipitation:

    • Add 120 µL of 0.6 M trichloroacetic acid solution to the plasma sample.

    • Vortex the mixture for 30 seconds.

  • Dilution and Incubation:

    • Add 180 µL of ultrapure water and mix well.

    • Incubate the mixture at 50°C for 5 minutes.

  • Centrifugation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for 4-PA

This protocol provides a general workflow for SPE, which can be optimized for 4-PA analysis. A mixed-mode or reversed-phase sorbent is often suitable.

  • Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat the plasma sample by protein precipitation (as in Protocol 1) or by dilution with an appropriate buffer to adjust the pH.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained, interfering compounds.

  • Elution:

    • Elute the 4-PA from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small volume of the initial mobile phase for injection into the LC-MS/MS system.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for 4-PA Analysis Start Start: Poor Signal or Reproducibility Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement a SIL-IS (e.g., 4-PA-d2) Check_IS->Implement_IS No Assess_ME Assess Matrix Effects (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME ME_Present Significant Matrix Effect? Assess_ME->ME_Present Optimize_SP Improve Sample Preparation (e.g., switch to SPE) ME_Present->Optimize_SP Yes Revalidate Re-evaluate and Validate Method ME_Present->Revalidate No Optimize_LC Optimize Chromatography (e.g., gradient, column) Optimize_SP->Optimize_LC Dilute_Sample Dilute Sample Optimize_LC->Dilute_Sample Dilute_Sample->Revalidate End End: Method Optimized Revalidate->End

Caption: A logical workflow for troubleshooting common issues in 4-PA LC-MS/MS analysis.

SamplePrepWorkflow Sample Preparation Workflow Comparison Start Start: Plasma Sample PPT Protein Precipitation (PPT) (e.g., TCA, Acetonitrile) Start->PPT SPE Solid-Phase Extraction (SPE) Start->SPE Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Supernatant_PPT Collect Supernatant Centrifuge_PPT->Supernatant_PPT Analyze_PPT Direct Injection or Evaporation/Reconstitution Supernatant_PPT->Analyze_PPT Condition Condition Cartridge SPE->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute 4-PA Wash->Elute Evap_Recon Evaporate and Reconstitute Elute->Evap_Recon Analyze_SPE Inject into LC-MS/MS Evap_Recon->Analyze_SPE

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

References

calibration curve issues in 4-Pyridoxic Acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Pyridoxic Acid (4-PA) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for 4-PA quantification are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its higher sensitivity and selectivity, especially in complex biological matrices like plasma and urine.[1][2][3][4][5]

Q2: I'm observing poor linearity in my calibration curve (R² < 0.99). What are the potential causes?

A2: Poor linearity can stem from several factors:

  • Inappropriate calibration range: The selected concentration range may not be linear for your method. Ensure your range is within the linear dynamic range of the instrument.

  • Matrix effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of 4-PA, leading to non-linearity.[6][7]

  • Detector saturation: At high concentrations, the detector response may become non-linear.

  • Improper sample preparation: Inconsistent extraction efficiency across the concentration range can affect linearity.

  • Standard solution instability: Degradation of your stock or working standard solutions can lead to inaccurate concentrations. 4-PA solutions are generally stable when stored at -80°C for at least two months.[1]

Q3: What is a suitable internal standard (IS) for 4-PA analysis?

A3: An ideal internal standard should be structurally and physicochemically similar to the analyte. For 4-PA, a stable isotope-labeled (e.g., deuterated) 4-PA is the best choice for LC-MS/MS analysis as it co-elutes and experiences similar matrix effects. If a stable isotope-labeled standard is unavailable, 4-deoxypyridoxine has been used as an internal standard in some HPLC methods.[8][9]

Q4: How can I minimize matrix effects in my 4-PA assay?

A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a common challenge.[6][7] To mitigate them:

  • Optimize sample preparation: Employ more selective sample clean-up techniques like solid-phase extraction (SPE) instead of simple protein precipitation.

  • Chromatographic separation: Ensure baseline separation of 4-PA from co-eluting matrix components by optimizing your HPLC method (e.g., gradient, column chemistry).

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Inject a lower concentration of your sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For 4-PA, a slightly acidic pH (e.g., 3.0-4.0) is often used.[3][4]
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions Add a competing agent to the mobile phase, such as an ion-pairing reagent, but be cautious of MS compatibility.[10]
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting and extraction.
Autosampler Issues Check the autosampler for air bubbles and ensure correct injection volume.
Unstable Instrument Allow the LC-MS/MS system to equilibrate sufficiently before starting the analysis. Monitor system suitability throughout the run.
Lack of Internal Standard Incorporate a suitable internal standard to account for variations in sample preparation and instrument response.[8][9]
Issue 3: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Step
Suboptimal Mass Spectrometry Parameters Tune the mass spectrometer for 4-PA to optimize parameters like collision energy and cone voltage.
Inefficient Ionization Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve ionization efficiency.
Sample Loss During Preparation Evaluate the recovery of your sample preparation method. Consider a different extraction technique if recovery is low.
Matrix Suppression Implement strategies to minimize matrix effects as described in the FAQs.[6][7]

Experimental Protocols

Protocol 1: this compound Quantification in Human Urine by HPLC-UV

This protocol is based on a validated method for the determination of 4-PA in human urine.[1]

  • Sample Preparation:

    • To 500 µL of urine, add 500 µL of 6% perchloric acid.[1]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and centrifuge again under the same conditions.

    • Transfer 100 µL of the final supernatant to an HPLC vial for injection.[11]

  • Chromatographic Conditions:

    • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm[1]

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, adjusted to pH 3.5 with orthophosphoric acid.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 50 µL[1]

    • Column Temperature: 25°C[1]

    • Detection: UV at 302 nm[1]

  • Calibration Curve:

    • Prepare stock solutions of 4-PA in water.

    • Prepare working standards by diluting the stock solution in charcoal-pre-treated urine to achieve concentrations ranging from 0.0125 µM to 0.8 µM.[1]

    • The calibration curve is generated by plotting the peak area against the nominal concentration. A correlation coefficient (R²) > 0.99 is considered acceptable.[1]

Protocol 2: this compound Quantification in Whole Blood by LC-MS/MS

This protocol is adapted from a method for the analysis of B vitamins and their derivatives in whole blood.[3][4]

  • Sample Preparation:

    • In a microcentrifuge tube, mix 300 µL of whole blood with 100 µL of water and 100 µL of the internal standard working solution.

    • Add 500 µL of a protein-precipitating agent (300 mM Zinc Sulfate in methanol, 3:7 v/v).[3][4]

    • Vortex for 10 seconds and place on ice for 15 minutes.

    • Centrifuge at 20,000 x g for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.[3][4]

  • LC-MS/MS Conditions:

    • Column: Thermo Acclaim C30, 150 x 2.1 mm, 3 µm[3][4]

    • Mobile Phase A: Ammonium formate buffer (pH 4.0) in water.[3][4]

    • Mobile Phase B: Ammonium formate buffer (pH 3.0) in water.[3][4]

    • Mobile Phase C: Acetonitrile with ammonium formate.[3][4]

    • A gradient elution program would be used to separate the analytes.

    • Mass Spectrometry: Operated in positive ion mode using Multiple Reaction Monitoring (MRM). The specific mass transitions for 4-PA would need to be optimized on the instrument.

  • Calibration Curve:

    • Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution) to mimic the biological matrix and account for matrix effects.

    • The concentration range should be selected to cover the expected concentrations in the samples.

Quantitative Data Summary

Method Matrix Linearity Range Limit of Quantification (LOQ) Accuracy (% Bias) Precision (%RSD) Reference
HPLC-UVUrine0.0125 - 0.8 µM0.0125 µMWithin ±15%< 17.5%[1]
2D-LC-UVPlasma0.4 - 300 nmol/L0.4 nmol/LNot Reported< 12.6%[2]
LC-MS/MSWhole BloodNot explicitly stated, but validated.0.42 - 5.0 µg/L (for various B vitamins)89 - 120%0.5 - 13%[3][4]
HPLC-FLDSerum11.5 - 34.8 nmol/L (for PLP)0.9 nmol/L97 - 102%< 6.7%[12]
HPLC-FLDPlasma3.3 - 339 nmol/L3.3 nmol/LWithin 3% of NIST values< 5%[9]

Visualizations

Troubleshooting_Calibration_Curve_Issues start Start: Poor Calibration Curve (R² < 0.99 or poor accuracy) check_linearity Is the curve non-linear at high concentrations? start->check_linearity check_low_end Is there high variability at low concentrations? check_linearity->check_low_end No dilute_samples Dilute high concentration samples or narrow the calibration range. check_linearity->dilute_samples Yes investigate_matrix Investigate Matrix Effects check_low_end->investigate_matrix No optimize_loq Optimize LOQ or increase injection volume. check_low_end->optimize_loq Yes investigate_prep Review Sample & Standard Preparation investigate_matrix->investigate_prep improve_cleanup Improve sample cleanup (e.g., use SPE). investigate_matrix->improve_cleanup use_is Use a stable isotope-labeled internal standard. investigate_matrix->use_is check_solutions Check for standard degradation. Prepare fresh solutions. investigate_prep->check_solutions verify_pipetting Verify pipetting accuracy and consistency. investigate_prep->verify_pipetting end_good Problem Resolved dilute_samples->end_good optimize_loq->end_good improve_cleanup->end_good use_is->end_good check_solutions->end_good verify_pipetting->end_good

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow cluster_prep cluster_processing sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation sample_collection->sample_prep protein_precipitation Protein Precipitation (e.g., Acid, Solvent) sample_prep->protein_precipitation Simple spe Solid-Phase Extraction (SPE) sample_prep->spe Advanced analysis LC-MS/MS or HPLC-UV Analysis protein_precipitation->analysis spe->analysis data_processing Data Processing analysis->data_processing calibration_curve Generate Calibration Curve data_processing->calibration_curve quantification Quantify 4-PA data_processing->quantification calibration_curve->quantification result Final Concentration quantification->result

Caption: General experimental workflow for 4-PA quantification.

References

minimizing degradation of 4-Pyridoxic Acid during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4-Pyridoxic Acid (4-PA) during sample preparation and analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (4-PA) and why is its stability important?

A1: this compound is the major catabolite of vitamin B6 metabolism and its measurement in biological fluids like urine and plasma is a key indicator of vitamin B6 status.[1] Ensuring the stability of 4-PA during sample preparation is crucial for accurate quantification, as degradation can lead to underestimation of its concentration, impacting clinical and research outcomes.

Q2: What are the main factors that can cause 4-PA degradation during sample preparation?

A2: The primary factors that can lead to the degradation of 4-PA include:

  • pH: 4-PA is susceptible to lactonization, the intramolecular esterification to form this compound lactone, particularly under acidic conditions.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of vitamin B6 compounds.[3][4]

  • Light: Exposure to light, especially UV light, can cause photodegradation of vitamin B6 vitamers and related compounds.[5][6][7]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification of 4-PA.

Q3: How can I minimize the degradation of 4-PA during sample collection and handling?

A3: To minimize degradation, it is recommended to:

  • Collect samples (urine, plasma) on ice.

  • Protect samples from light by using amber collection tubes or wrapping them in foil.

  • Process samples as quickly as possible. If immediate processing is not possible, store them at -80°C. Studies have shown 4-PA to be stable for at least 2 to 3 months at this temperature.[1]

Q4: What is the recommended pH for storing 4-PA samples?

A4: While acidic conditions are often used for protein precipitation, prolonged exposure to strong acids can promote the formation of this compound lactone. For storage, maintaining a pH closer to neutral (pH 6-8) is generally advisable for better stability of vitamin B6 compounds.[8] If acidic conditions are necessary for extraction, the exposure time should be minimized.

II. Troubleshooting Guide: 4-PA Degradation

This guide addresses common issues encountered during 4-PA analysis that may be related to its degradation.

Problem Possible Cause Recommended Solution
Low recovery of 4-PA Degradation during sample storage.Ensure samples are stored at -80°C immediately after collection and protected from light. Perform stability studies under your specific storage conditions.
Degradation during sample processing (e.g., prolonged exposure to acid or high temperatures).Minimize the time samples are exposed to harsh conditions. Keep samples on ice during processing.
Appearance of an unexpected peak in the chromatogram, often eluting near the 4-PA peak. Formation of this compound lactone due to acidic conditions.Confirm the identity of the peak by treating a 4-PA standard with acid to induce lactone formation.[2] To minimize lactonization, reduce the acid concentration or the duration of acid exposure during protein precipitation. Neutralize the sample extract promptly after precipitation.
Inconsistent results between replicate samples. Variable degradation due to inconsistent handling.Standardize the sample preparation protocol to ensure all samples are treated identically in terms of time, temperature, and light exposure.
Photodegradation from exposure to ambient light.Work in a dimly lit area or use amber vials and light-protective centrifuge tubes throughout the sample preparation process.
Gradual decrease in 4-PA concentration in QC samples over time. Instability in the autosampler.Run autosampler stability tests by reinjecting the same QC samples over a 24-hour period.[1] If degradation is observed, consider using a cooled autosampler or reducing the run time.

III. Quantitative Data on 4-PA Stability

The stability of 4-PA is influenced by several factors. The following table summarizes available data on its stability under various conditions.

Condition Matrix Duration Stability Reference
Storage Temperature
Room TemperatureUrine24 hoursStable for short-term analysis.[1]
-80°CUrine3 monthsStable.[1]
-80°CWater2 monthsStable.[1]
Freeze-Thaw Cycles Urine3 cyclesStable.[1]
Autosampler Stability Processed Urine24 hoursStable.[1]
Light Exposure Aqueous Solution4 hoursUnstable, significant degradation observed.[6][7]
pH Aqueous SolutionNot specifiedThe pKa of the 4-COOH group is 5.4, indicating its protonation state is pH-dependent. Acidic conditions can lead to lactonization.[8]

IV. Experimental Protocols

Protocol 1: Extraction of 4-PA from Human Urine

This protocol is adapted from a validated HPLC-UV method.[1]

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Protein Precipitation:

    • To 1 mL of urine, add 1 mL of 6% (v/v) perchloric acid.

    • Vortex the mixture for 30 seconds.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Centrifuge the supernatant again at 10,000 x g for 5 minutes at 4°C.

  • Sample Transfer for HPLC:

    • Transfer 100 µL of the final supernatant to an HPLC vial.

    • Inject 50 µL into the HPLC system.

Protocol 2: Extraction of 4-PA from Plasma

This protocol is a general method based on common techniques for plasma deproteinization.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 200 µL of plasma, add 200 µL of 10% (w/v) trichloroacetic acid.

    • Vortex for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Transfer for HPLC:

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

V. Visualizations

Vitamin B6 Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin B6, leading to the formation of this compound.

VitaminB6_Metabolism Vitamin B6 Metabolic Pathway PN Pyridoxine (PN) PNP Pyridoxine-5'-phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-phosphate (PLP) PL->PLP Pyridoxal kinase PA This compound (4-PA) PL->PA Aldehyde Oxidase PM Pyridoxamine (PM) PMP Pyridoxamine-5'-phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PN Phosphatase PNP->PLP PNP Oxidase PLP->PL Phosphatase PMP->PM Phosphatase PMP->PLP PMP Oxidase

Caption: Metabolic conversion of dietary Vitamin B6 to its active form and subsequent catabolism to this compound.

This compound Degradation Pathway

This diagram shows the primary degradation pathway of this compound to its lactone form.

Four_PA_Degradation This compound Lactonization Four_PA This compound Lactone This compound Lactone Four_PA->Lactone Acidic conditions (H+) Lactone->Four_PA Hydrolysis (H2O)

Caption: Reversible conversion of this compound to its lactone under acidic conditions.

Experimental Workflow for 4-PA Analysis from Urine

The following workflow outlines the key steps in preparing a urine sample for 4-PA analysis.

Sample_Prep_Workflow Urine Sample Preparation Workflow for 4-PA Analysis Start Start: Urine Sample Thaw Thaw Sample (Room Temperature) Start->Thaw Precipitate Protein Precipitation (6% Perchloric Acid) Thaw->Precipitate Vortex Vortex (30 seconds) Precipitate->Vortex Centrifuge1 Centrifuge (10,000 x g, 5 min, 4°C) Vortex->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 Centrifuge2 Re-centrifuge Supernatant (10,000 x g, 5 min, 4°C) Supernatant1->Centrifuge2 Transfer_Vial Transfer to HPLC Vial Centrifuge2->Transfer_Vial Inject Inject into HPLC System Transfer_Vial->Inject

References

Technical Support Center: Optimization of Mobile Phase for 4-Pyridoxic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for the separation of 4-Pyridoxic Acid using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound in a question-and-answer format.

Question: Why is my this compound peak showing significant tailing?

Answer: Peak tailing for this compound, an acidic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A pH of around 3.0 to 3.5 is often effective.[1][2][3]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.[1]

    • Solution 3: Add an Ion-Pairing Agent: Incorporating an ion-pairing agent, such as sodium heptane polysulfonate, into the mobile phase can help to mask the residual silanols and improve peak shape.[2][3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.

    • Solution: Try washing the column with a strong solvent or, if necessary, replace the column.

Question: My retention time for this compound is unstable and drifting. What could be the cause?

Answer: Retention time instability can arise from several factors related to the mobile phase and the HPLC system.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.

    • Solution 1: Premix Mobile Phase: If using a gradient, it is best to premix the mobile phase components to ensure a consistent composition.

    • Solution 2: Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump, which can affect the flow rate.

    • Solution 3: pH Fluctuation: The pH of the mobile phase is critical for the retention of ionizable compounds like this compound.[4][5] Ensure the buffer concentration is sufficient to maintain a stable pH.

  • System Leaks: Even a small, undetected leak in the HPLC system can lead to a drop in pressure and a change in flow rate, causing retention times to drift.[6]

    • Solution: Carefully inspect all fittings and connections for any signs of a leak.

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, especially when changing mobile phase composition.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting a sequence of injections.

Question: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

Answer: Improving resolution involves optimizing the mobile phase to increase the differential migration of your analytes.

  • Adjust Organic Modifier Percentage: The ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer in your mobile phase is a key factor in controlling retention and resolution.[4]

    • Solution: Systematically vary the percentage of the organic modifier. A lower percentage will generally increase retention and may improve the separation of early-eluting peaks.

  • Change the Organic Modifier: Methanol and acetonitrile have different selectivities.

    • Solution: If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the elution order and improve the separation of co-eluting peaks.[4]

  • Optimize pH: The pH of the mobile phase affects the ionization state of this compound and other ionizable compounds in the sample, which in turn influences their retention.[4][5]

    • Solution: Experiment with small changes in the mobile phase pH to see if the resolution improves.

  • Employ Gradient Elution: If you have a complex sample with components of widely varying polarities, a gradient elution may be necessary.[4]

    • Solution: Develop a gradient program where the concentration of the organic solvent is increased over time to elute more strongly retained components.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for the separation of this compound?

A1: A common mobile phase for separating this compound by reversed-phase HPLC consists of a mixture of an aqueous buffer and an organic modifier. A frequently cited composition is a mixture of methanol and a sodium phosphate buffer (e.g., 35 mM) containing an ion-pairing agent like sodium heptane polysulfonate (e.g., 2.5 mM), with the pH adjusted to around 3.5 with phosphoric acid.[2][3][7]

Q2: What type of HPLC column is recommended for this compound separation?

A2: A C18 column is the most commonly used stationary phase for the separation of this compound.[2][3][8] Columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µM have been shown to provide good results.[2][3][7]

Q3: What is the optimal pH for the mobile phase?

A3: The optimal pH for the mobile phase is typically in the acidic range, around pH 2.2 to 3.5.[2][3][9] This ensures that this compound is in a consistent protonation state and minimizes interactions with residual silanol groups on the column, leading to better peak shape and reproducible retention times.

Q4: At what wavelength should I detect this compound?

A4: this compound can be detected using a UV detector set at approximately 302 nm.[2][7]

Quantitative Data Summary

The following tables summarize typical experimental parameters for the HPLC separation of this compound based on published methods.

Table 1: Mobile Phase Compositions

Organic ModifierAqueous PhaseIon-Pairing AgentpHReference
Methanol35 mM Sodium Phosphate Buffer2.5 mM Sodium Heptane Polysulfonate3.5[2][3]
Methanol (5% v/v)0.033 M Phosphate BufferNot Specified2.2[9]
Acetonitrile (gradient 0.5-15%)Potassium Phosphate Buffer1-octanesulfonic acid2.16[8]

Table 2: Chromatographic Conditions

ParameterValueReference
ColumnSymmetry® C18, 250 mm x 4.6 mm, 5 µm[2][3]
Flow Rate1.0 mL/min[2][3]
Detection Wavelength302 nm (UV)[2][7]
Injection Volume50 µL[3]
Column Temperature25°C[3]
Retention Time~8.0 min[2][7]

Experimental Protocol

This section provides a detailed methodology for the separation of this compound by HPLC, based on established and validated methods.[2][3]

1. Reagents and Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Sodium heptane polysulfonate

  • Orthophosphoric acid (85%)

  • Reagent-grade water

  • C18 HPLC column (e.g., Symmetry® C18, 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare a 35 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in reagent-grade water.

  • Add 2.5 mM sodium heptane polysulfonate to the phosphate buffer.

  • Adjust the pH of the buffer to 3.5 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm filter.

  • The mobile phase is a mixture of this buffer and methanol. The exact ratio may need to be optimized, but a good starting point is a gradient or isocratic mixture as described in published methods.

  • Degas the final mobile phase mixture before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the standard in reagent-grade water.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

4. HPLC Analysis:

  • Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Set the flow rate to 1.0 mL/min.

  • Set the column temperature to 25°C.

  • Set the UV detector to 302 nm.

  • Inject a defined volume (e.g., 50 µL) of the standard solutions and samples.

  • Record the chromatograms and determine the retention time and peak area of this compound.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard/Sample Preparation Injection Injection Standard->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A general workflow for the HPLC analysis of this compound.

Troubleshooting_Tree Start Chromatographic Issue? PeakTailing Peak Tailing? Start->PeakTailing Yes RetentionDrift Retention Time Drift? Start->RetentionDrift No AdjustpH Adjust Mobile Phase pH PeakTailing->AdjustpH Yes IonPair Add Ion-Pairing Agent PeakTailing->IonPair DiluteSample Dilute Sample PeakTailing->DiluteSample PoorResolution Poor Resolution? RetentionDrift->PoorResolution No CheckLeaks Check for System Leaks RetentionDrift->CheckLeaks Yes Equilibrate Ensure Proper Equilibration RetentionDrift->Equilibrate RemakeMP Remake Mobile Phase RetentionDrift->RemakeMP AdjustOrganic Adjust % Organic Modifier PoorResolution->AdjustOrganic Yes ChangeSolvent Change Organic Solvent PoorResolution->ChangeSolvent UseGradient Use Gradient Elution PoorResolution->UseGradient

Caption: A decision tree for troubleshooting common HPLC issues.

References

addressing poor reproducibility in 4-Pyridoxic Acid measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address the challenges of poor reproducibility in 4-Pyridoxic Acid (4-PA) measurements.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the quantification of 4-PA.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My 4-PA peak is tailing, fronting, or splitting. What are the possible causes and solutions?

  • Answer: Poor peak shape can be caused by several factors related to the sample, mobile phase, or the HPLC/LC-MS system itself.

    • Sample-Related Issues:

      • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and reinject.

      • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

    • Mobile Phase-Related Issues:

      • Incorrect pH: The pH of the mobile phase can affect the ionization state of 4-PA and its interaction with the stationary phase. Solution: Ensure the mobile phase pH is buffered and appropriate for the column chemistry. For reversed-phase chromatography of 4-PA, a slightly acidic pH (e.g., 3.5) is often used.[1]

      • Buffer Concentration: Insufficient buffer capacity can lead to peak tailing. Solution: Use an adequate buffer concentration, typically in the range of 10-25 mM.

    • Column-Related Issues:

      • Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to peak distortion. Solution: Use a guard column and implement a column washing step after each analytical run.

      • Column Degradation: Voids in the column packing or degradation of the stationary phase can cause peak splitting and tailing. Solution: Replace the column if it has reached the end of its lifespan.

    • System-Related Issues:

      • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. Solution: Use tubing with a small internal diameter and keep the length to a minimum.

Issue 2: Inconsistent or Drifting Retention Times

  • Question: The retention time for my 4-PA peak is shifting between injections or drifting over a run. What should I do?

  • Answer: Retention time variability is a common issue that can often be resolved by checking the following:

    • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to retention time shifts. Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured and thoroughly mixed. Ensure the mobile phase is properly degassed.[1]

    • Column Temperature: Fluctuations in column temperature can cause retention time to drift. Solution: Use a column oven to maintain a constant and stable temperature.[1]

    • Flow Rate Fluctuation: An unstable flow rate from the pump will directly impact retention times. Solution: Check for leaks in the pump and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

    • Column Equilibration: Insufficient equilibration time between injections, especially in gradient elution, can cause retention time shifts in the initial runs. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Low or No 4-PA Signal

  • Question: I am not seeing a 4-PA peak, or the signal is much lower than expected. What could be the problem?

  • Answer: A weak or absent signal can be due to issues with sample integrity, instrument sensitivity, or the analytical method itself.

    • Sample Degradation: 4-PA can degrade if not stored properly.

      • Short-term stability: 4-PA is generally stable at room temperature for a few hours.[1]

      • Long-term stability: For long-term storage, samples should be kept at -80°C.[1]

      • Freeze-thaw cycles: Repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot samples before freezing.[1]

    • Extraction Inefficiency: Poor recovery of 4-PA during sample preparation will result in a low signal. Solution: Optimize the protein precipitation and extraction procedure. Ensure complete precipitation and efficient separation of the supernatant.

    • Instrument Detection Issues:

      • Incorrect Wavelength (UV detection): For UV detection, ensure the detector is set to the correct wavelength for 4-PA, which is around 302 nm.[1]

      • MS Source Conditions (LC-MS/MS): In LC-MS/MS, the ion source parameters (e.g., temperature, gas flows, voltage) may not be optimal for 4-PA ionization. Solution: Optimize the source conditions using a 4-PA standard solution.

Issue 4: High Background or "Ghost" Peaks

  • Question: My chromatogram has a high baseline, or I'm seeing unexpected peaks ("ghost" peaks). How can I resolve this?

  • Answer: High background and ghost peaks are often due to contamination in the system or carryover from previous injections.

    • Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can contribute to a high baseline. Solution: Use high-purity solvents (HPLC or LC-MS grade) and reagents.

    • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak. Solution: Implement a thorough needle wash protocol in the autosampler and include a wash step with a strong solvent at the end of each gradient run to clean the column.

    • Contaminated System: The injector, tubing, or detector cell can become contaminated over time. Solution: Flush the entire system with a strong solvent to remove any accumulated contaminants.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my urine samples for 4-PA analysis?

A1: A common and effective method for preparing urine samples is protein precipitation with an acid. A typical procedure involves adding an equal volume of 6% perchloric acid to the urine sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then collected for injection into the HPLC or LC-MS/MS system.[1]

Q2: What are the typical storage conditions to ensure 4-PA stability in biological samples?

A2: For short-term storage (up to 4 hours), samples can be kept at room temperature. For longer-term storage, it is crucial to store samples at -80°C, where 4-PA has been shown to be stable for at least 3 months.[1] It is also recommended to minimize the number of freeze-thaw cycles.

Q3: What is a "matrix effect" in LC-MS/MS analysis of 4-PA and how can I mitigate it?

A3: A matrix effect is the alteration of the ionization efficiency of the target analyte (4-PA) by co-eluting compounds from the biological matrix (e.g., urine, plasma). This can lead to either ion suppression (lower signal) or enhancement (higher signal), resulting in inaccurate quantification. To mitigate matrix effects, the most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS) of 4-PA. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal.

Q4: What are the key parameters to validate for a reliable 4-PA measurement method?

A4: According to FDA guidelines, a validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision (both intra- and inter-day), selectivity, recovery, and stability under various conditions (bench-top, freeze-thaw, and long-term).[1]

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters for 4-PA in Human Urine

ParameterResultReference
Linearity Range0.0125 - 0.8 µM[1]
Correlation Coefficient (r²)> 0.99[1]
Intra-day Precision (CV%)3.8% - 17.5%[1]
Inter-day Precision (CV%)Within 15% for QCM and QCH, within 20% for QCL[1]
AccuracyWithin ±15% of nominal concentration[1]
Recovery (from urine)~76% for QCL, comparable to water for QCH[1]

QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High

Table 2: Stability of 4-PA in Human Urine under Different Conditions

ConditionDurationStability (% Recovery)Reference
Room Temperature1 and 4 hoursWithin acceptable range[1]
Autosampler24 hoursWithin acceptable range[1]
Freeze-Thaw Cycles3 cyclesWithin acceptable range[1]
Long-term Storage (-80°C)3 monthsWithin acceptable range[1]

Experimental Protocols

Protocol 1: 4-PA Measurement in Human Urine by HPLC-UV

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 500 µL of urine, add 500 µL of 6% perchloric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.

    • Transfer the final supernatant to an HPLC vial for analysis.

  • HPLC Conditions:

    • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm[1]

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 50 µL[1]

    • Column Temperature: 25°C[1]

    • Detection: UV at 302 nm[1]

  • Quantification:

    • Prepare a calibration curve using 4-PA standards in charcoal-pre-treated blank urine.

    • Calculate the concentration of 4-PA in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample add_pa Add 6% Perchloric Acid (1:1) urine_sample->add_pa vortex Vortex add_pa->vortex centrifuge1 Centrifuge (10,000 x g) vortex->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge Again supernatant1->centrifuge2 supernatant2 Transfer to HPLC Vial centrifuge2->supernatant2 hplc_injection Inject into HPLC supernatant2->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (302 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification troubleshooting_logic cluster_retention Retention Time Variability cluster_peak_shape Poor Peak Shape cluster_intensity Signal Intensity Issues start Poor Reproducibility Issue check_retention_time check_retention_time start->check_retention_time Is Retention Time Unstable? check_temp Check Column Temperature check_mobile_phase Check Mobile Phase Prep check_temp->check_mobile_phase check_flow_rate Check Pump Flow Rate check_mobile_phase->check_flow_rate check_sample_load Check Sample Concentration check_column_health Inspect Column check_sample_load->check_column_health check_mobile_phase_ph Verify Mobile Phase pH check_column_health->check_mobile_phase_ph check_sample_stability Verify Sample Storage check_matrix_effects Assess Matrix Effects (LC-MS) check_sample_stability->check_matrix_effects check_detector Check Detector Settings check_matrix_effects->check_detector check_retention_time->check_temp Yes check_peak_shape Is Peak Shape Poor? check_retention_time->check_peak_shape No check_peak_shape->check_sample_load Yes check_intensity Is Signal Intensity Low/Variable? check_peak_shape->check_intensity No check_intensity->check_sample_stability Yes

References

troubleshooting guide for PCR experiments in molecular biology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Polymerase Chain Reaction (PCR) experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs)

Issue 1: No PCR Product or Low Yield

Q: Why am I not seeing any bands on my gel, or why are the bands very faint?

A: The absence or low yield of a PCR product is a common issue that can stem from various factors, ranging from problems with the reaction components to suboptimal cycling conditions.[1][2][3][4][5]

Possible Causes and Solutions:

  • Missing Reagent: A frequent and easily correctable error is the omission of a critical component from the reaction mix.[2][4]

    • Solution: Carefully review your pipetting steps. It is advisable to use a checklist to ensure all components (polymerase, buffer, dNTPs, primers, template, and magnesium) are added.[4] Using a master mix for common reagents can help minimize pipetting errors.[4]

  • Poor Template Quality or Quantity: The integrity and purity of the DNA template are crucial for successful amplification.[1][2][6][7]

    • Solution: Assess the quality and concentration of your template DNA using gel electrophoresis or spectrophotometry.[1][2][6] A 260/280 absorbance ratio of approximately 1.8 is indicative of pure DNA.[5] If the template is degraded or contains inhibitors, it may need to be re-purified.[2][6][7]

  • Suboptimal Primer Design or Concentration: Primers that are poorly designed or used at incorrect concentrations can lead to failed amplification.[2][3][6]

    • Solution: Ensure your primers are specific to the target sequence and have a melting temperature (Tm) between 55-65°C.[6] The optimal final concentration for primers is typically between 0.1 and 0.5 µM.[8]

  • Incorrect Annealing Temperature: The annealing temperature is critical for primer binding. If it's too high, primers won't bind efficiently, and if it's too low, it can lead to non-specific binding.[6][9]

    • Solution: Optimize the annealing temperature by performing a gradient PCR. A good starting point is 5°C below the lowest primer's melting temperature (Tm).[5][8]

  • Insufficient Number of Cycles: Too few cycles may not be enough to amplify the target to a detectable level.[3][10][11]

    • Solution: Increase the number of PCR cycles, typically between 25-35 cycles is sufficient.[3]

  • Enzyme or Reagent Issues: The DNA polymerase may be inactive, or other reagents like dNTPs could be degraded.[1][3]

    • Solution: Use fresh reagents and ensure the polymerase has been stored correctly.[7] Running a positive control with a known template and primers can help verify that the reagents are working.[10]

Issue 2: Non-Specific Bands or Smearing

Q: Why do I see multiple bands or a smear on my gel instead of a single, sharp band?

A: The presence of non-specific bands or smearing indicates that the PCR is amplifying unintended DNA fragments or that there are issues with the reaction conditions or template integrity.[1]

Possible Causes and Solutions:

  • Annealing Temperature is Too Low: This is a primary cause of non-specific amplification, as it allows primers to bind to partially complementary sites.[1][6][12]

    • Solution: Increase the annealing temperature in increments of 2°C.[10] A gradient PCR is the most effective way to determine the optimal annealing temperature.

  • High Primer Concentration: Using too much primer can increase the likelihood of primer-dimer formation and non-specific binding.[1][3]

    • Solution: Reduce the primer concentration. A typical range is 0.1 to 0.5 µM.[8]

  • Excessive Template DNA: Too much template can lead to non-specific amplification and smearing.[3][7][10]

    • Solution: Reduce the amount of template DNA in the reaction.[7][10]

  • Magnesium Concentration is Too High: Magnesium is a cofactor for DNA polymerase, but excessive amounts can decrease the enzyme's fidelity and promote non-specific amplification.[6][10]

    • Solution: Titrate the MgCl2 concentration, typically in a range of 1.5 to 2.0 mM.[8]

  • Degraded Template DNA: Degraded or sheared DNA can result in a smeared appearance on the gel.[1][6][13]

    • Solution: Check the integrity of your template DNA on an agarose gel. If it appears smeared, re-extract the DNA.[6][13]

  • Contamination: Contamination with other DNA can lead to the amplification of unexpected products.[12]

    • Solution: Always run a negative control (no template). If bands are present in the negative control, it indicates contamination of one or more of your reagents.[12]

Issue 3: Presence of Primer-Dimers

Q: I see a faint band at the bottom of my gel, around 30-50 base pairs. What is it and how can I get rid of it?

A: This low molecular weight band is likely a primer-dimer, which forms when primers anneal to each other instead of the template DNA.[10][14] This can compete with the desired amplification and reduce the yield of your target product.[14][15]

Possible Causes and Solutions:

  • Poor Primer Design: Primers with complementary sequences, especially at the 3' ends, are prone to forming dimers.[10]

    • Solution: Design primers with minimal self-complementarity. Use primer design software to check for potential hairpin structures and self-dimerization.[14]

  • High Primer Concentration: Excess primers increase the probability of them interacting with each other.[1][15]

    • Solution: Reduce the concentration of primers in your reaction.[15]

  • Low Annealing Temperature: A low annealing temperature can facilitate the binding of primers to each other.

    • Solution: Increase the annealing temperature.[11]

  • Reaction Setup at Room Temperature: Setting up reactions at room temperature can allow for non-specific priming and primer-dimer formation before the initial denaturation step.[15]

    • Solution: Assemble your PCR reactions on ice and consider using a "hot-start" polymerase, which is inactive until the high-temperature denaturation step.[15]

Issue 4: PCR Contamination

Q: I'm seeing bands in my negative control lane. What could be the source of contamination and how can I prevent it?

A: Contamination in PCR is a serious issue that can lead to false-positive results. The source can be from previously amplified products (amplicons), other DNA samples, or the operator.[16][17][18][19]

Prevention Strategies:

  • Physical Separation of Work Areas: The most effective way to prevent contamination is to have separate, dedicated areas for pre-PCR (reagent preparation, sample preparation) and post-PCR (amplification, gel electrophoresis) activities.[16][17][19][20] Never move items from the post-PCR area to the pre-PCR area.[16]

  • Dedicated Equipment and Reagents: Use dedicated sets of pipettes, tubes, racks, and reagents for each work area.[16][19]

  • Aerosol Barrier Tips: Use filter tips for all pipetting steps to prevent cross-contamination through aerosols.[6][19][20]

  • Good Laboratory Practices:

    • Always wear gloves and change them frequently, especially after handling templates or amplicons.[6][16][17]

    • Carefully open and close tubes to avoid splashing.[19] Centrifuge tubes briefly before opening.[19]

    • Prepare a master mix of reagents to reduce pipetting steps and the risk of contamination.

    • Always include a negative control (no template) in every experiment to monitor for contamination.[12]

  • Decontamination:

    • Regularly clean work surfaces, pipettes, and equipment with a 5-10% bleach solution followed by 70% ethanol or use a commercial DNA decontamination solution.[16][20]

    • Expose equipment and work areas to UV light when not in use.[19][20]

Data Presentation: PCR Optimization Parameters

The following tables summarize key quantitative parameters for optimizing PCR reactions.

Table 1: Typical Concentrations of PCR Components

ComponentFinal Concentration RangeNotes
Template DNA (Plasmid)1 pg - 10 ngHigher amounts can lead to non-specific products.[8]
Template DNA (Genomic)1 ng - 1 µgHigher complexity templates may require more input.[8][21]
Primers0.1 - 0.5 µMHigher concentrations can cause primer-dimers.[8]
dNTPs200 µM of eachEnsure equal concentrations of dATP, dCTP, dGTP, and dTTP.[3]
MgCl₂1.5 - 2.0 mMOptimal concentration is critical; too high can reduce specificity.[8]
Taq DNA Polymerase0.5 - 2.5 units/50 µLRefer to the manufacturer's recommendations.

Table 2: PCR Cycling Parameters

StepTemperature RangeDurationNotes
Initial Denaturation94 - 98°C1 - 3 minutesRequired to fully denature complex templates.[21]
Denaturation94 - 98°C15 - 30 seconds
Annealing50 - 65°C15 - 30 secondsTypically 5°C below the lowest primer Tm.[8]
Extension68 - 72°C1 min/kbUse 68°C for longer amplicons (>4 kb).[21]
Number of Cycles25 - 35Increase for low template amounts.[3]
Final Extension68 - 72°C5 - 15 minutesEnsures all amplicons are fully extended.

Experimental Protocols

Protocol 1: Gradient PCR for Annealing Temperature Optimization

This protocol is used to determine the optimal annealing temperature for a new set of primers to maximize specificity and yield.

Methodology:

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except the template DNA. This should be enough for at least 8-12 reactions.

  • Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

  • Add Template: Add the same amount of template DNA to each tube. Include a negative control with no template.

  • Set Up Thermal Cycler: Program the thermal cycler with a temperature gradient for the annealing step. The gradient should span a range of temperatures, for example, from 50°C to 65°C.

  • Run PCR: Place the PCR tubes in the thermal cycler and run the program.

  • Analyze Results: Run the PCR products on an agarose gel. The lane that shows a single, bright band of the correct size corresponds to the optimal annealing temperature.

Protocol 2: Magnesium Chloride (MgCl₂) Titration

This protocol helps to find the optimal MgCl₂ concentration for a specific primer-template combination.

Methodology:

  • Prepare Reactions: Set up a series of PCR reactions (e.g., 5-6 tubes).

  • Vary MgCl₂ Concentration: In each reaction, vary the final concentration of MgCl₂. A typical range to test is 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, and 3.0 mM. Ensure the buffer you are using does not already contain MgCl₂ or account for its concentration.

  • Constant Components: Keep the concentrations of all other components (template, primers, dNTPs, polymerase) constant across all reactions.

  • Run PCR: Use the previously optimized annealing temperature and run the PCR program.

  • Analyze Results: Analyze the products on an agarose gel. The concentration that gives the highest yield of the specific product with minimal non-specific bands is the optimum.

Visualizations

PCR_Workflow cluster_pre_pcr Pre-PCR Area cluster_pcr PCR Amplification Area cluster_post_pcr Post-PCR Area reagent_prep Reagent Preparation (Master Mix) pcr_setup Reaction Setup (Add Template to Master Mix) reagent_prep->pcr_setup template_prep Template Preparation template_prep->pcr_setup amplification Thermal Cycling pcr_setup->amplification analysis Gel Electrophoresis amplification->analysis results Data Analysis analysis->results

Caption: A unidirectional workflow for PCR experiments to prevent contamination.

Troubleshooting_Flowchart start PCR Experiment gel Analyze on Gel start->gel no_band No Band / Faint Band gel->no_band No/Low Yield multiple_bands Multiple Bands / Smear gel->multiple_bands Non-specific correct_band Correct Band Size gel->correct_band Success check_reagents Check Reagents & Template Run Positive Control no_band->check_reagents increase_annealing Increase Annealing Temp multiple_bands->increase_annealing end Successful PCR correct_band->end optimize_annealing Optimize Annealing Temp (Gradient PCR) check_reagents->optimize_annealing check_primers Check Primer Design & Concentration optimize_annealing->check_primers increase_cycles Increase Cycle Number check_primers->increase_cycles decrease_template Decrease Template/Primer Conc. increase_annealing->decrease_template optimize_mgcl2 Optimize MgCl2 decrease_template->optimize_mgcl2

Caption: A decision tree for troubleshooting common PCR issues.

PCR_Components cluster_components PCR Reaction Components cluster_enzyme Enzyme Complex Template Template DNA Polymerase_Active Active Polymerase Template->Polymerase_Active Binds to Primers Primers (Forward & Reverse) Primers->Template Anneal to dNTPs dNTPs dNTPs->Polymerase_Active Substrate for Buffer Buffer (maintains pH) Polymerase DNA Polymerase Buffer->Polymerase Stabilizes MgCl2 MgCl2 (cofactor) MgCl2->Polymerase Activates Polymerase->Polymerase_Active

Caption: The interaction and roles of key components in a PCR reaction.

References

Technical Support Center: Optimizing Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their laboratory experiments for greater efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How can I improve the reproducibility of my experiments?

A1: Improving reproducibility is crucial for validating scientific findings. Key strategies involve standardization, thorough documentation, and proper use of controls.[1][2] Substandard research practices, such as poor study design and inadequate data analysis, are primary sources of non-reproducibility.[1]

Core Pillars of Reproducibility:

  • Standardization: Use Standard Operating Procedures (SOPs) for all protocols to ensure consistency.[3][4] This includes standardizing reagent preparation, equipment calibration, and sample handling procedures.[5][6]

  • Detailed Documentation: Maintain a meticulous record of every experimental detail.[7] This includes reagent lot numbers, instrument settings, and any deviations from the protocol. Transparent and complete reporting is a key enabler of replicability.[1]

  • Reagent and Equipment Validation: Avoid using expired reagents and ensure all equipment is properly calibrated and maintained.[5][7][8]

  • Appropriate Controls: Always include positive and negative controls to validate your experimental setup and results.[7][9]

  • Open Science Practices: Sharing detailed methods, data, and materials in public repositories significantly enhances the ability of others to reproduce your work.[10]

G Pillars of Experimental Reproducibility Rep Reproducibility SOPs Standardized Protocols (SOPs) Rep->SOPs Docs Detailed Documentation Rep->Docs Val Reagent & Equipment Validation Rep->Val Ctrl Appropriate Controls Rep->Ctrl

Pillars of Experimental Reproducibility
Q2: What is Design of Experiments (DoE) and how can it optimize my results?

A2: Design of Experiments (DoE) is a systematic statistical method for planning, conducting, and analyzing controlled tests to understand how multiple factors influence an outcome or response.[11][12][13] Instead of testing one factor at a time, DoE allows you to manipulate multiple inputs simultaneously, which can identify important interactions that would otherwise be missed.[12]

Applications in the Lab:

  • Screening: Quickly identify the most critical factors affecting an experiment from a large pool of variables.[12][14]

  • Optimization: Determine the optimal settings for key factors to maximize (or minimize) a response, such as reaction yield or assay sensitivity.[14]

  • Robustness: Develop experimental protocols that are less sensitive to minor variations in procedure.[15]

A typical DoE workflow involves defining the problem, selecting factors and their levels, choosing an appropriate experimental design, conducting the experiment, and then analyzing the results to model the response.[14]

G Simplified Design of Experiments (DoE) Workflow A Define Objective (e.g., Maximize Yield) B Identify Factors (Temp, pH, Conc.) A->B C Select Design (e.g., Factorial) B->C D Run Experiments C->D E Analyze & Model Data D->E F Determine Optimal Settings E->F

Simplified Design of Experiments (DoE) Workflow

Troubleshooting Guides

Q3: My PCR amplification is failing or has a very low yield. What should I check?

A3: PCR failure can be caused by issues with reagents, primers, the DNA template, or the cycling conditions.[16][17] A systematic approach is the best way to identify the problem.

Troubleshooting Steps:

  • Check Reagents & Controls: First, confirm your reagents are not expired and have been stored correctly. Run a positive control with a template and primers known to work. If the positive control fails, the issue is likely with a common reagent like the polymerase, dNTPs, or buffer.[18]

  • Evaluate DNA Template: Assess the purity and concentration of your template DNA.[16] Contaminants can inhibit PCR, and too little (or too much) template can lead to poor results.[19] For complex templates like genomic DNA, using additives like DMSO or glycerol can help.[19]

  • Optimize Annealing Temperature: This is one of the most critical parameters. If the temperature is too high, primers won't anneal efficiently; if it's too low, you risk non-specific amplification.[16] The best way to find the optimal temperature is to run a gradient PCR.

  • Primer Design: Poor primer design can lead to failure or the formation of primer-dimers.[17][19] Ensure primers have a similar melting temperature (Tm) and lack self-complementarity, especially at the 3' ends.[19]

G Troubleshooting Workflow for Failed PCR Start PCR Failed (No/Low Product) CheckControls Run Positive/Negative Controls Start->CheckControls ControlsOK Controls Work? CheckControls->ControlsOK CheckReagents Problem with shared reagent (Polymerase, dNTPs, Buffer). Replace and re-run. ControlsOK->CheckReagents No CheckTemplate Assess Template Quality & Quantity ControlsOK->CheckTemplate Yes TemplateOK Template OK? CheckTemplate->TemplateOK PurifyTemplate Re-purify or re-quantify DNA template. TemplateOK->PurifyTemplate No OptimizeTemp Optimize Annealing Temperature (Gradient PCR) TemplateOK->OptimizeTemp Yes TempOK Optimization Successful? OptimizeTemp->TempOK RedesignPrimers Review and redesign primers. TempOK->RedesignPrimers No Success Successful Amplification TempOK->Success Yes

Troubleshooting Workflow for Failed PCR
Data Presentation: Example of Gradient PCR Optimization

The table below shows hypothetical results from a gradient PCR to determine the optimal annealing temperature (Ta) for a new primer set. The goal is to find the temperature that yields a strong, specific band with minimal non-specific products.

TubeAnnealing Temp (°C)Result (Visualized on Gel)Interpretation
152.0Smear, multiple faint bandsToo low, non-specific binding
254.5Strong target band, faint non-specific bandsGetting closer, still some non-specific binding
357.0Strong, single target band Optimal or near-optimal
459.5Strong, single target bandOptimal
562.0Faint target bandToo high, reduced primer annealing efficiency
664.5No bandToo high, no primer annealing
Q4: My Western Blots have high, uneven, or speckled background. How can I fix this?

A4: High background on a Western Blot can obscure the signal from your protein of interest and is a common issue.[20][21] The cause often relates to insufficient blocking, improper antibody concentrations, or inadequate washing.[9][20]

Key Troubleshooting Areas:

  • Blocking: This is the most critical step to prevent non-specific antibody binding.[21]

    • Action: Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[9][22] For detecting phosphoproteins, BSA is preferred as milk contains phosphoproteins that can cause interference.[20][21]

  • Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of high background.[9][20]

    • Action: Titrate your antibodies to find the lowest concentration that still provides a strong, specific signal.

  • Washing: Insufficient washing will fail to remove unbound antibodies.[21][22]

    • Action: Increase the number and/or duration of wash steps.[21][22] Adding a mild detergent like Tween-20 (typically 0.05-0.1%) to your wash buffer is standard practice and helps reduce background noise.[22][23]

  • Membrane Handling: A speckled background can be caused by particulates in your buffers or improper membrane handling.[23]

    • Action: Ensure all buffers are filtered and that the membrane is handled with clean forceps.[22][23] Never let the membrane dry out during the procedure.[20][21][23]

G Common Causes of High Background in Western Blots Problem High Background Blocking Insufficient Blocking Problem->Blocking Antibody Antibody Conc. Too High Problem->Antibody Washing Inadequate Washing Problem->Washing Membrane Membrane Issues (Dry, Contaminated) Problem->Membrane

Common Causes of High Background in Western Blots

Experimental Protocols

Protocol: Optimizing Annealing Temperature using Gradient PCR

This protocol describes how to use a thermal cycler with a gradient function to test a range of annealing temperatures in a single experiment.[24][25]

1. Objective: To determine the optimal annealing temperature (Ta) for a specific primer pair and DNA template, maximizing the yield of the specific amplicon while minimizing non-specific products.

2. Materials:

  • Thermal cycler with a gradient feature

  • DNA template (e.g., 10-100 ng of genomic DNA)[19]

  • Forward and Reverse Primers (0.1-1.0 µM final concentration)[19]

  • DNA Polymerase (e.g., Taq polymerase) and corresponding buffer

  • dNTP mix

  • Nuclease-free water

  • PCR tubes or plate

  • Reagents for agarose gel electrophoresis

3. Procedure:

  • Calculate Primer Tm: Use an online tool or software to calculate the theoretical melting temperature (Tm) of your forward and reverse primers.

  • Set Temperature Gradient: Program the thermal cycler to create a temperature gradient across the block during the annealing step. A good starting range is 5°C below the lowest primer Tm to 5°C above it. For example, if the calculated Tm is 60°C, you could set a gradient from 55°C to 65°C.[26]

  • Prepare Master Mix: On ice, prepare a PCR master mix for the total number of reactions plus one extra to account for pipetting error.[24] The mix should contain water, buffer, dNTPs, MgCl₂, and DNA polymerase. Do not add primers or template yet.

    Example Master Mix for 8 reactions (final volume 25 µL each):

    • Nuclease-free H₂O: 148 µL

    • 10x PCR Buffer: 22.5 µL

    • 10 mM dNTPs: 4.5 µL

    • 50 mM MgCl₂: 6.75 µL (adjust for 1.5 mM final)

    • Taq Polymerase (5 U/µL): 1.25 µL

  • Add Template and Primers: Add the template DNA and primers to the master mix, or aliquot the master mix into individual PCR tubes and then add the template and primers.

  • Set Up Thermal Cycler Program:

    • Initial Denaturation: 95°C for 3 minutes

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: Set Gradient (e.g., 55°C - 65°C) for 30 seconds

      • Extension: 72°C for 1 minute per kb of expected product size

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analyze Results: After the PCR is complete, run the products on an agarose gel.[24] Load an equal volume from each reaction into separate wells. Include a DNA ladder to determine the size of the amplicons.

  • Interpret Gel: Examine the gel for the lane that shows the brightest, sharpest band at the expected size with the least amount of non-specific bands or primer-dimers. The corresponding temperature is your optimal annealing temperature.[26]

References

Technical Support Center: Optimizing 4-Pyridoxic Acid Chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving baseline resolution in 4-Pyridoxic Acid (4-PA) chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor baseline resolution in this compound analysis?

Poor baseline resolution in the chromatographic analysis of this compound typically stems from one or more of the following issues:

  • Peak Tailing: Asymmetrical peaks with a "tail" can merge with adjacent peaks, obscuring the baseline. This is often caused by secondary interactions between the analyte and the stationary phase.

  • Baseline Drift: A gradual upward or downward slope of the baseline can make it difficult to accurately integrate peaks. Common causes include changes in mobile phase composition, temperature fluctuations, or column contamination.

  • Co-eluting Peaks: The presence of other compounds in the sample that elute at or very near the retention time of 4-PA can lead to overlapping peaks and a poorly resolved baseline.

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical factor in achieving good peak shape for ionizable compounds like this compound.[1][2][3] 4-PA has acidic and basic functional groups, and its degree of ionization is pH-dependent.

  • At a pH close to the pKa of 4-PA , both the ionized and non-ionized forms of the molecule will be present, which can lead to peak broadening or splitting.[2]

  • Operating at a pH that ensures 4-PA is predominantly in a single ionic form (either fully protonated or deprotonated) will result in sharper, more symmetrical peaks. For reversed-phase chromatography, adjusting the pH to suppress the ionization of acidic functional groups (i.e., using a lower pH) often improves peak shape and retention.[3]

Q3: I'm observing significant peak tailing with my this compound standard. What are the likely causes and how can I fix it?

Peak tailing for this compound in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[4][5][6][7]

Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to between 2.5 and 3.5) to suppress the ionization of silanol groups.[4][8] Consider using an end-capped column or a column with a different stationary phase chemistry.
Column Overload Reduce the injection volume or the concentration of the sample.[6]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[5]

Q4: My baseline is drifting during the analysis of this compound. What should I investigate?

Baseline drift can be a frustrating issue, but it is often solvable by systematically checking for its source.[9][10]

Troubleshooting Baseline Drift:

Potential CauseRecommended Action
Mobile Phase Issues Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is adequately degassed.[9][10] If using a gradient, ensure the UV absorbance of both mobile phase components is matched as closely as possible.[11]
Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using ion-pairing agents which may require longer equilibration times.[12]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Ensure the lab environment has stable ambient temperature.[9]
Contamination Contaminants from the sample or mobile phase can slowly elute from the column, causing drift. Flush the column with a strong solvent.[11]
Detector Lamp Issues A failing detector lamp can cause baseline instability. Check the lamp's energy output and replace if necessary.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Baseline Resolution

This guide provides a step-by-step workflow for troubleshooting and improving poor baseline resolution in this compound chromatograms.

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Troubleshooting Paths cluster_3 Verification cluster_4 Finalization A Poor Baseline Resolution B Identify Primary Issue: Peak Tailing, Baseline Drift, or Co-elution? A->B C Address Peak Tailing: - Optimize Mobile Phase pH - Check for Column Overload - Evaluate Column Condition B->C Tailing D Address Baseline Drift: - Prepare Fresh Mobile Phase - Ensure Proper Equilibration - Check Temperature Stability B->D Drift E Address Co-elution: - Adjust Mobile Phase Composition - Modify Gradient Profile - Consider a Different Column B->E Co-elution F Inject Standard and Sample C->F D->F E->F G Resolution Improved? F->G G->B No H Document Changes and Final Method G->H Yes I Re-evaluate and Seek Further Assistance G cluster_0 Starting Point cluster_1 pH Optimization cluster_2 Organic Modifier Adjustment cluster_3 Ion-Pairing Agent Consideration cluster_4 Final Evaluation A Initial Mobile Phase Conditions B Adjust pH to Suppress Ionization (e.g., pH 2.5-3.5) A->B C Fine-tune Organic Solvent Ratio (Methanol or Acetonitrile) B->C D Introduce Ion-Pairing Reagent if Necessary (e.g., Heptanesulfonic Acid) C->D E Evaluate Peak Shape, Retention Time, and Resolution D->E F Optimized Mobile Phase E->F

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for 4-Pyridoxic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-pyridoxic acid (4-PA), the primary metabolite of vitamin B6, is crucial for nutritional and clinical studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as a widely adopted, robust, and cost-effective method for this purpose. This guide provides a comprehensive comparison of a validated HPLC-UV method with alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification hinges on factors such as sensitivity, specificity, sample throughput, and cost. While HPLC-UV offers a balance of these aspects, other methods present distinct advantages for specific research needs. The following table summarizes the key performance characteristics of various methods.

MethodPrincipleLinearity (µM)Limit of Quantification (LOQ) (µM)Precision (%RSD)Key AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.[1]0.0125 - 0.8[1][2][3]0.0125[1]<15%[1]Cost-effective, simple, robust, and widely available.[1][3]Moderate sensitivity compared to other methods.
HPLC-Fluorescence Chromatographic separation with detection based on fluorescence, often requiring derivatization.[1][2]Not explicitly stated for 4-PA alone, but high sensitivity is noted.Lower than HPLC-UV; can be in the nanomolar range (e.g., 0.9 nmol/L or 0.0009 µM for a similar method).[4]Typically <15%[4]High sensitivity and selectivity.[1][2]May require derivatization steps, adding complexity.[1][2]
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.Not explicitly stated, but generally offers a wide linear range.High sensitivity, often in the low nanomolar to picomolar range.Typically <15%Very high sensitivity and specificity, allowing for the analysis of complex matrices with minimal sample cleanup.Higher equipment and operational costs.
Coulometric Detection HPLC with an electrochemical detector that measures the current generated by the oxidation or reduction of the analyte.[1][2]Not explicitly stated.High sensitivity is noted.[1][2]Not explicitly stated.High sensitivity for electroactive compounds.Susceptible to matrix interferences.

Experimental Protocols

Detailed and validated protocols are fundamental for reproducible and reliable results. Below are the methodologies for the HPLC-UV method and a brief overview of sample preparation for alternative techniques.

Validated HPLC-UV Method for this compound in Human Urine[1][2]

1. Sample Preparation:

  • Treat urine samples with 6% perchloric acid in a 1:1 ratio to precipitate proteins.[1]

  • Vortex the mixture for 30 seconds.[1]

  • Centrifuge at 10,000 x g for 5 minutes.[1]

  • Transfer the supernatant to a clean tube and centrifuge again under the same conditions.[1]

  • Transfer 100 µL of the final supernatant to an HPLC vial for injection.[1]

2. HPLC-UV System and Conditions:

  • HPLC System: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.[1]

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% orthophosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 50 µL.[1]

  • Column Temperature: 25°C.[1]

  • UV Detection Wavelength: 302 nm.[1]

  • Run Time: 10 minutes, with a retention time for this compound of approximately 8.0 minutes.[1]

3. Method Validation Parameters:

  • Linearity: The method was found to be linear in the range of 0.0125 to 0.8 µM, with a correlation coefficient (r²) greater than 0.99.[1]

  • Accuracy and Precision: The mean accuracy and precision for all dilution levels were within ±15%, adhering to FDA guidelines. The intra- and inter-day accuracy and precision were also within 15% for quality control samples at low, medium, and high concentrations.[1]

  • Limit of Quantification (LOQ): The LOQ was established at 0.0125 µM.[1]

Alternative Methodologies: A Brief Overview
  • HPLC with Fluorescence Detection: Sample preparation is often similar to the HPLC-UV method, involving protein precipitation. However, a derivatization step, either pre- or post-column, may be required to enhance the fluorescence of this compound.[1][2]

  • LC-MS/MS: Sample preparation can be simplified due to the high specificity of the detector. A simple protein precipitation followed by dilution of the supernatant is often sufficient.

  • HPLC with Coulometric Detection: Sample preparation protocols are comparable to other HPLC methods, focusing on removing interfering substances that might be electroactive.[1][2]

Visualizing the Workflow and Logical Comparisons

To better illustrate the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_UV_Workflow Sample Urine Sample Precipitation Add 6% Perchloric Acid (1:1) Vortex & Centrifuge Sample->Precipitation Supernatant1 Collect Supernatant Precipitation->Supernatant1 Centrifuge2 Centrifuge Again Supernatant1->Centrifuge2 Supernatant2 Transfer Supernatant to HPLC Vial Centrifuge2->Supernatant2 Injection Inject 50 µL into HPLC System Supernatant2->Injection Separation C18 Column Separation Isocratic Elution Injection->Separation Detection UV Detection at 302 nm Separation->Detection Analysis Data Acquisition & Quantification Detection->Analysis

Caption: Experimental workflow for the HPLC-UV analysis of this compound in urine.

Method_Comparison Analyte This compound in Biological Matrix HPLC_UV HPLC-UV Analyte->HPLC_UV Good Balance (Cost/Sensitivity) HPLC_FL HPLC-Fluorescence Analyte->HPLC_FL Higher Sensitivity LC_MSMS LC-MS/MS Analyte->LC_MSMS Highest Specificity & Sensitivity Coulometric Coulometric Detection Analyte->Coulometric High Sensitivity (Electroactive)

Caption: Logical comparison of analytical methods for this compound quantification.

References

A Comparative Guide to HILIC and Reversed-Phase Chromatography for 4-Pyridoxic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of HILIC and Reversed-Phase Chromatography for the Separation of 4-Pyridoxic Acid.

The accurate quantification of this compound, a key metabolite of vitamin B6, is crucial in various research and clinical settings. The choice of chromatographic technique is paramount for achieving reliable and efficient separation. This guide provides a comprehensive comparison of two common methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography, supported by experimental data to inform your method development.

At a Glance: HILIC vs. Reversed-Phase for this compound

FeatureHILICReversed-Phase
Primary Retention Mechanism Partitioning into a water-enriched layer on a polar stationary phaseHydrophobic interactions with a non-polar stationary phase
Analyte Suitability Ideal for polar and hydrophilic compoundsBroad applicability, particularly for non-polar to moderately polar compounds
Retention of this compound Increased retention due to its polar natureLower retention, may require ion-pairing agents for improved results
Mobile Phase High organic content (e.g., acetonitrile) with a small amount of aqueous bufferHigh aqueous content with an organic modifier (e.g., methanol, acetonitrile)
Potential Advantages - Enhanced retention of polar analytes- Separation from early-eluting matrix components- Improved sensitivity in mass spectrometry due to high organic mobile phase- Well-established and robust methods- Wide variety of column chemistries available- Generally good peak shapes for a range of analytes
Potential Challenges - Method development can be less intuitive- Column equilibration can be longer- Sensitive to water content in the mobile phase- Poor retention of very polar compounds- Ion-pairing agents can suppress MS signal and be harsh on columns

Experimental Data Summary

The following table summarizes typical performance data for the separation of this compound using HILIC and reversed-phase chromatography.

ParameterHILIC[1]Reversed-Phase[2]
Retention Time (min) Not explicitly stated, but method designed for increased retention8.0
Stationary Phase Not explicitly stated, but typically a polar phase (e.g., amide, silica)C18 (e.g., Waters Symmetry®)
Mobile Phase High organic (e.g., acetonitrile) with aqueous bufferMethanol and 35 mM sodium phosphate buffer with 2.5 mM sodium heptane sulfonate (pH 3.5)
Detection LC/MS/MSUV at 302 nm

Experimental Protocols

HILIC Method for this compound Separation
  • Column: A HILIC column with a polar stationary phase (e.g., amide, zwitterionic, or bare silica), typically 2.1-4.6 mm i.d. and 50-150 mm in length with particle sizes of 1.7-5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute the polar analytes.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Injection Volume: 1 - 5 µL

  • Detection: Mass Spectrometry (MS) is often preferred for its sensitivity and selectivity, especially with the high organic mobile phase used in HILIC.

Reversed-Phase HPLC-UV Method for this compound Separation

A validated reversed-phase HPLC method for the determination of this compound in human urine has been reported with the following parameters[2]:

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm i.d., 5 µM

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% O-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 50 µL

  • Detection: UV at 302 nm

Logical Workflow for Method Selection

The selection of an appropriate chromatographic method for this compound analysis involves a logical progression of considerations. The following diagram illustrates this decision-making process.

MethodSelection cluster_start Start cluster_considerations Key Considerations cluster_methods Chromatographic Methods cluster_outcomes Expected Outcomes Analyte This compound (Polar, Acidic) Matrix Sample Matrix (e.g., Plasma, Urine) Analyte->Matrix Detection Detection Method (UV, MS) Analyte->Detection Retention Required Retention & Resolution Analyte->Retention HILIC HILIC Matrix->HILIC Complex Matrix Early Eluters RP Reversed-Phase Matrix->RP Simpler Matrix Detection->HILIC MS Detection Detection->RP UV Detection Retention->HILIC Need High Retention Retention->RP Sufficient Retention Achievable HILIC_Outcome Increased Retention Good for MS HILIC->HILIC_Outcome RP_Outcome Established Methods Good for UV RP->RP_Outcome

References

A Guide to Cross-Validation of 4-Pyridoxic Acid Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 4-pyridoxic acid (4-PA), the major catabolite of vitamin B6, is crucial for assessing vitamin B6 status and in various clinical studies. Ensuring consistency and comparability of results across different laboratories requires robust assay validation and cross-validation. This guide provides a comparative overview of common analytical methods for 4-PA quantification, their experimental protocols, and performance data to facilitate inter-laboratory comparisons.

Comparison of Analytical Methods for this compound (4-PA) Analysis

The primary methods for the quantification of 4-PA in biological matrices such as urine, plasma, and serum are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter HPLC-UV HPLC-Fluorescence LC-MS/MS
Linearity Range 0.0125 - 0.8 µM (in urine)[1][2]Not explicitly stated, but reliable and specific[3]5 - 200 nmol/L (in CSF)[4]
Intra-day Precision (%CV) Within 15% for QCL, QCM, QCH[1]0.9 - 1.8% (in serum)[5]1.7 - 19.0% (in pooled CSF)[4]
Inter-day Precision (%CV) Within 15% for QCM, QCH; within 20% for QCL[1]3.7 - 5.6% (in serum)[5]1.7 - 19.0% (in pooled CSF)[4]
Accuracy Within ±15% of nominal concentrations[1]97 - 102% recovery[5]90.5 - 120.1% (in pooled CSF)[4]
Limit of Quantification (LOQ) 0.0125 µM (in urine)[1]0.9 nmol/L (in serum)[5]4 nmol/l[6]
Sample Throughput Lower, with run times around 8-15 minutes per sample[1][5]Lower, with run times around 15 minutes per sample[5]Higher, with run times around 4-5 minutes per sample[4][6]
Specificity Good, but may be susceptible to interferences[3]High[3]Very high due to mass-based detection

QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High, CSF: Cerebrospinal Fluid.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing assays across laboratories. Below are summaries of typical experimental protocols for HPLC and LC-MS/MS methods.

HPLC-UV Method for 4-PA in Human Urine[1][2][3]
  • Sample Preparation: Urine samples are treated with 6% perchloric acid to precipitate proteins.

  • Chromatographic Separation:

    • Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.

    • Flow Rate: Not explicitly stated.

    • Run Time: The retention time for 4-PA is approximately 8.0 minutes.

  • Detection: UV detection at 302 nm.

  • Quantification: A calibration curve is generated using matrix-based standards in the range of 0.0125 µM to 0.8 µM. The correlation coefficient should be greater than 0.99.

LC-MS/MS Method for 4-PA and other B Vitamins in Whole Blood[8][9][10]
  • Sample Preparation: Protein precipitation is performed using zinc sulphate in methanol.

  • Chromatographic Separation:

    • Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 µm) maintained at 15°C.

    • Mobile Phases:

      • Mobile Phase A: 0.6306 g of ammonium formate in 1 L of water with 175 µL of formic acid (pH 4.0).

      • Mobile Phase B: 0.6306 g of ammonium formate in 1 L of water with 1750 µL of formic acid (pH 3.0).

      • Mobile Phase C: 0.0568 g of ammonium formate in 10 mL of mobile phase B and 90 mL of acetonitrile.

    • Gradient Elution: A specific gradient program is used to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization: Heated electrospray ionization (HESI).

    • Detection Mode: FullScan MS/MS and SIM mode.

  • Quantification: Isotope-labeled internal standards are used for quantification.

Visualizing Inter-Laboratory Cross-Validation

To ensure consistency between laboratories, a structured cross-validation workflow is essential. The following diagrams illustrate the key processes and parameters involved.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_comparison Comparison Phase A Select Participating Laboratories B Establish Standardized Protocol A->B C Prepare & Distribute Identical Sample Sets B->C D Lab 1: Assay Performance C->D Samples E Lab 2: Assay Performance C->E Samples F Lab 'n': Assay Performance C->F Samples G Collect & Centralize Data D->G Results E->G Results F->G Results H Statistical Analysis (e.g., Bland-Altman, CV%) G->H I Identify Discrepancies & Biases H->I J Report & Harmonize I->J

Caption: Workflow for a typical inter-laboratory cross-validation study.

A successful cross-validation study hinges on the thorough evaluation of key assay performance parameters.

ValidationParameters cluster_core Core Validation Parameters cluster_additional Additional Important Parameters Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Reproducibility, %CV) Linearity Linearity & Range (R²) Sensitivity Sensitivity (LOD & LOQ) Specificity Specificity/ Selectivity Stability Analyte Stability (Freeze-Thaw, Bench-top) MatrixEffect Matrix Effect (For LC-MS/MS) AssayValidation Comprehensive Assay Validation AssayValidation->Accuracy AssayValidation->Precision AssayValidation->Linearity AssayValidation->Sensitivity AssayValidation->Specificity AssayValidation->Stability AssayValidation->MatrixEffect

Caption: Key parameters for the validation of 4-PA assays.

Conclusion

While both HPLC and LC-MS/MS methods can be effectively used for the quantification of this compound, LC-MS/MS generally offers higher sensitivity and throughput. Inter-laboratory variation is a significant challenge, and as some studies have shown, even with established methods, large differences in proficiency can exist between laboratories[7]. Therefore, the adoption of standardized reference materials and participation in external quality assurance programs are crucial steps towards achieving harmonization of 4-PA measurements across different research and clinical settings[7][8]. The detailed protocols and comparative data presented in this guide can serve as a valuable resource for laboratories aiming to establish, validate, or cross-validate their 4-PA assays.

References

4-Pyridoxic Acid: A Novel Biomarker for Renal Function Compared to Traditional Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide

The accurate assessment of renal function is paramount in clinical research and drug development. While traditional biomarkers such as serum creatinine (sCr), blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) are widely used, they possess limitations that can impact the precision of kidney function evaluation. This guide provides a comprehensive comparison of 4-Pyridoxic Acid (4-PA), a metabolite of vitamin B6, with established renal biomarkers, supported by experimental data and detailed methodologies.

Executive Summary

This compound is emerging as a promising biomarker for renal function, offering potential advantages over conventional markers. Its renal clearance is notably higher than that of creatinine, suggesting it is actively secreted by the renal tubules in addition to being filtered by the glomeruli.[1][2] This characteristic may provide a more sensitive measure of tubular function, an important aspect of overall kidney health that is not directly assessed by creatinine-based methods. Plasma concentrations of 4-PA have been shown to be markedly elevated in individuals with renal insufficiency, indicating its potential as an indicator of declining kidney function.[1][2]

Performance Comparison of Renal Function Biomarkers

The following table summarizes the key performance characteristics of this compound compared to other widely used biomarkers for renal function.

BiomarkerPrinciple of MeasurementAdvantagesDisadvantages
This compound (4-PA) Measures the plasma concentration or urinary excretion of the primary catabolite of vitamin B6.- Reflects both glomerular filtration and tubular secretion.[1][2] - Potentially more sensitive to early changes in renal function. - The ratio of 4-PA to pyridoxal (PA:PL) can help differentiate between renal impairment and high vitamin B6 intake.[1]- Limited number of large-scale validation studies directly comparing diagnostic accuracy with established markers. - Can be influenced by dietary vitamin B6 intake.[1]
Serum Creatinine (sCr) Measures the level of creatinine, a waste product of muscle metabolism, in the blood.- Widely available and inexpensive. - Included in standard eGFR equations.- Influenced by muscle mass, age, sex, and diet.[3] - Insensitive to early stages of kidney disease.
Blood Urea Nitrogen (BUN) Measures the amount of urea nitrogen, a waste product of protein metabolism, in the blood.- Widely available and included in routine blood panels.- Highly influenced by non-renal factors such as diet, hydration status, and liver function.
Estimated GFR (eGFR) Calculated using formulas (e.g., CKD-EPI, MDRD) that incorporate serum creatinine, age, sex, and race.[3][4][5]- Provides a more comprehensive assessment of glomerular filtration than sCr alone. - Widely used for staging chronic kidney disease (CKD).- Accuracy is dependent on the accuracy of the serum creatinine measurement and the applicability of the equation to the individual. - Less accurate at higher GFRs.[3]
Cystatin C Measures the level of cystatin C, a small protein produced by all nucleated cells, in the blood.- Less influenced by muscle mass, age, and sex compared to creatinine.[6] - May be a more sensitive marker for early kidney dysfunction.- More expensive than serum creatinine. - Can be affected by inflammation, thyroid dysfunction, and corticosteroid use.

Quantitative Data Summary

The following table presents quantitative data from studies comparing the renal clearance of this compound and creatinine.

PopulationRenal Clearance of this compound (mL/min)Renal Clearance of Creatinine (mL/min)Reference
Nonpregnant Women232 ± 94Approximately half of 4-PA clearance[1]
Pregnant Women337 ± 140Approximately half of 4-PA clearance[1]
Lactating Women215 ± 103Approximately half of 4-PA clearance[1]

Note: The study by Coburn et al. states that the renal clearance of this compound was approximately twice the creatinine clearance, but does not provide the specific mean and standard deviation for creatinine clearance in the abstract.

One study observed significantly increased plasma 4-PA concentrations in patients with end-stage renal disease on hemodialysis (11,667 ± 17,871 nmol/l) compared to those with CKD stages 2-4 (435 ± 441 nmol/l) and healthy controls (46 ± 49 nmol/l).[7] Furthermore, a strong positive correlation was found between plasma 4-PA and serum creatinine levels in patients with CKD.[7]

Experimental Protocols

Measurement of this compound in Plasma and Urine by HPLC

This protocol is a generalized representation based on common methodologies. Specific laboratory conditions may require optimization.

1. Principle: This method utilizes reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection to separate and quantify this compound in biological matrices.

2. Sample Preparation (Plasma): a. To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins. b. Vortex the mixture for 30 seconds. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Collect the supernatant for analysis.

3. Sample Preparation (Urine): a. Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter. b. Dilute the supernatant 1:10 with the mobile phase.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a solution of 95% 0.1 M sodium acetate buffer (pH 4.5) and 5% methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 328 nm and emission at 406 nm.

5. Quantification: a. Prepare a standard curve of this compound in the appropriate matrix (plasma or urine) at concentrations ranging from 1 to 100 ng/mL. b. The concentration of 4-PA in the samples is determined by comparing their peak areas to the standard curve.

Measurement of Serum Creatinine

Serum creatinine is typically measured using automated clinical chemistry analyzers based on the Jaffe reaction (alkaline picrate method) or enzymatic methods.

Measurement of Blood Urea Nitrogen (BUN)

BUN is commonly measured using automated clinical chemistry analyzers via enzymatic (urease) methods.

Measurement of Cystatin C

Cystatin C is measured using automated immunoturbidimetric or immunonephelometric assays on clinical chemistry platforms.

Signaling Pathways and Experimental Workflows

Vitamin B6 Metabolism and this compound Formation

The following diagram illustrates the metabolic pathway of vitamin B6, leading to the formation of the excretory product, this compound. The primary active coenzyme form is Pyridoxal 5'-phosphate (PLP).[8]

VitaminB6_Metabolism cluster_ingestion Dietary Intake cluster_activation Activation Pathway cluster_catabolism Catabolism & Excretion PN Pyridoxine (PN) PNP Pyridoxine-5'-phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal-5'-phosphate (PLP) PL->PLP Pyridoxal kinase PA This compound (4-PA) PL->PA Aldehyde oxidase (Liver) PM Pyridoxamine (PM) PMP Pyridoxamine-5'-phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PLP PNP oxidase PLP->PL Phosphatase PMP->PLP PMP oxidase

Vitamin B6 metabolism pathway leading to 4-PA.

Renal Handling of this compound

The diagram below illustrates the proposed mechanism of this compound excretion by the kidney, involving both glomerular filtration and active tubular secretion via Organic Anion Transporters (OATs).[9]

Renal_Handling_4PA cluster_blood cluster_tubule Renal Proximal Tubule Cell cluster_lumen cluster_filtration Blood 4-PA in Blood OAT OAT1/3 Blood->OAT Active Transport (Secretion) PA_cell 4-PA OAT->PA_cell Urine 4-PA in Urine PA_cell->Urine Apical Efflux Glomerulus Glomerulus Glomerulus->Urine_glomerulus Glomerular Filtration Blood_glomerulus->Glomerulus Glomerular Filtration

Renal excretion of this compound.

Conclusion

This compound shows considerable promise as a biomarker for renal function, potentially offering a more sensitive assessment of kidney health by reflecting both glomerular filtration and tubular secretion. Its elevated levels in renal insufficiency are well-documented. However, for its widespread adoption in research and clinical settings, further large-scale studies are required to directly compare its diagnostic accuracy against established biomarkers like eGFR and cystatin C in diverse patient populations. The detailed experimental protocols provided herein offer a foundation for researchers to incorporate the measurement of 4-PA into their studies, paving the way for a more comprehensive evaluation of this novel biomarker.

References

A Comparative Analysis of 4-Pyridoxic Acid Levels in Serum Versus Plasma for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to understanding the nuances of 4-Pyridoxic Acid quantification in different blood-based matrices, supported by experimental data.

This guide provides a comparative analysis of this compound (4-PA) levels measured in serum versus plasma, tailored for researchers, scientists, and professionals in drug development. Understanding the potential variations and biases between these common biological samples is crucial for the accurate assessment of vitamin B6 metabolism and its clinical implications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the analytical workflow.

Data Presentation: Serum vs. Plasma this compound Levels

The choice of anticoagulant in plasma collection can introduce a bias in the measurement of 4-PA when compared to serum. The following table summarizes the findings from a study that analyzed 25 patient-matched serum and plasma specimens to evaluate this specimen-type bias.

Specimen TypeMean Concentration (nmol/L)Relative Bias Compared to Serum (%)
Serum21.8 (Median)N/A
Heparinized PlasmaNot explicitly stated, but bias reported-2.3
EDTA PlasmaNot explicitly stated, but bias reported+0.7

Data sourced from a study utilizing reversed-phase high-performance liquid chromatography (HPLC) with fluorometric detection[1][2]. The geometric mean for 4-PA in 303 human serum samples was reported as 27.3 nmol/L[1][2].

The data indicates that while both heparinized and EDTA plasma show minimal bias for 4-PA analysis compared to serum, EDTA plasma exhibits a slightly lower bias[1][2]. It is important to note that for other vitamin B6 vitamers, such as pyridoxal 5'-phosphate (PLP), the choice of anticoagulant can introduce a more significant bias[1][2].

Experimental Protocols

The following is a detailed methodology for the determination of this compound in human serum and plasma, adapted from established high-performance liquid chromatography (HPLC) methods.

Sample Preparation:

  • Collection: Collect whole blood into appropriate tubes for serum (e.g., plain red-top tube) or plasma (e.g., containing heparin or EDTA).

  • Processing:

    • For serum, allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes.

    • For plasma, centrifuge the blood sample at 1,000-2,000 x g for 10 minutes immediately after collection.

  • Deproteinization: To 150 µL of serum or plasma, add an equal volume of 10% trichloroacetic acid (TCA).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the clear supernatant for analysis.

High-Performance Liquid Chromatography (HPLC) Analysis:

  • Instrumentation: A reversed-phase HPLC system equipped with a fluorometric detector.

  • Column: A C18 analytical column.

  • Mobile Phase: A gradient of acetonitrile in a potassium phosphate buffer containing an ion-pairing agent like 1-octanesulfonic acid and triethylamine, with the pH adjusted to be acidic (e.g., pH 2.16)[3].

  • Detection: Fluorescence detection with excitation at 328 nm and emission at 393 nm[3]. Post-column derivatization with a sodium bisulfite solution can be used to enhance the fluorescence of certain vitamin B6 vitamers, though it is not always necessary for 4-PA[3].

  • Injection Volume: 10 µL of the prepared supernatant[1][2].

  • Quantification: The concentration of 4-PA is determined by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Visualizations

Experimental Workflow for 4-PA Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis Whole_Blood Whole Blood Collection Serum_Tube Serum Tube (No Anticoagulant) Whole_Blood->Serum_Tube Plasma_Tube Plasma Tube (Heparin/EDTA) Whole_Blood->Plasma_Tube Clotting Clotting Serum_Tube->Clotting Centrifugation2 Centrifugation Plasma_Tube->Centrifugation2 Centrifugation1 Centrifugation Clotting->Centrifugation1 Serum Serum Separation Centrifugation1->Serum Plasma Plasma Separation Centrifugation2->Plasma Deproteinization Protein Precipitation (TCA) Serum->Deproteinization Plasma->Deproteinization Centrifugation3 Centrifugation Deproteinization->Centrifugation3 Supernatant Supernatant Collection Centrifugation3->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data Data Acquisition HPLC->Data

Caption: Experimental workflow for this compound analysis from blood.

Logical Relationship in Comparative Analysis

logical_relationship Analyte This compound Method Analytical Method (HPLC) Analyte->Method Matrix Biological Matrix Serum Serum Matrix->Serum Plasma Plasma Matrix->Plasma Serum->Method Heparin Heparinized Plasma->Heparin EDTA EDTA Plasma->EDTA Heparin->Method EDTA->Method Result Quantitative Result Method->Result Comparison Comparative Analysis (Bias Assessment) Result->Comparison

Caption: Logical flow of the comparative analysis of 4-PA in serum vs. plasma.

References

Assessing the Specificity of 4-Pyridoxic Acid as an OAT1/3 Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals require reliable biomarkers to assess the potential for drug-drug interactions (DDIs) involving renal transporters like Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). This guide provides a comprehensive comparison of 4-Pyridoxic Acid (PDA) as an endogenous biomarker for OAT1/3 activity, supported by experimental data and detailed methodologies.

Recent studies have identified this compound (PDA), a metabolite of vitamin B6, as a promising endogenous biomarker for evaluating the in vivo activity of renal OAT1 and OAT3 transporters.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend assessing the DDI potential of new chemical entities with these transporters.[1] The use of endogenous biomarkers like PDA is encouraged to avoid unnecessary clinical DDI studies that can be triggered by conservative in vitro predictions.[1]

Comparative Analysis of OAT1/3 Biomarkers

The specificity and sensitivity of PDA as an OAT1/3 biomarker have been evaluated in comparison to other potential endogenous biomarkers. The following table summarizes key quantitative data from various studies, offering a clear comparison of their performance upon inhibition by probenecid, a potent OAT1/3 inhibitor.

BiomarkerTransporter SpecificityParameterFold Change with Probenecid InhibitionReference
This compound (PDA) OAT1, OAT3, OAT4Plasma AUC2.7 - 3.2 fold increase[3][4][5]
Renal Clearance (CLR)0.35 - 0.40 fold decrease[3][4]
Homovanillic Acid (HVA) OAT1, OAT2, OAT3Plasma AUC1.8 - 2.1 fold increase[3][4]
Renal Clearance (CLR)0.67 - 0.73 fold decrease[3][4]
Glycocheneodeoxycholate-3-sulphate (GCDCA-S) OAT3, MRP2Renal Clearance (CLR)Significant decrease[6][7]
Taurine OAT1In vitro uptake> 2-fold increase[4]
Furosemide (exogenous probe) OAT1, OAT3Plasma AUC3.3 fold increase[3][4]
Renal Clearance (CLR)0.23 fold decrease[3]

Table 1: Comparison of quantitative data for various OAT1/3 biomarkers.

Based on in vitro to in vivo scaling, the contribution to the total renal clearance of PDA is estimated to be 82% by OAT3, 7% by OAT1, 6% by OAT2, and 5% by glomerular filtration, highlighting OAT3 as the primary transporter for PDA.[1]

Experimental Protocols

The assessment of PDA as an OAT1/3 biomarker involves both in vitro and in vivo experimental setups.

In Vitro Transporter Inhibition Assays:

These assays are conducted to determine the inhibitory potential of a compound on OAT1 and OAT3.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably transfected to express human OAT1 or OAT3 are used. Wild-type HEK293 cells serve as a control.[1]

  • Substrate: Radiolabeled PDA or a known OAT1/3 substrate is used.

  • Procedure:

    • Cells are seeded in appropriate plates and grown to confluence.

    • Cells are washed and pre-incubated in a buffer solution.

    • The test compound (potential inhibitor) at various concentrations and the radiolabeled substrate are added to the cells.

    • After a defined incubation period, the uptake of the substrate is stopped by washing with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using scintillation counting.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the transporter-mediated uptake (IC50) is calculated. For probenecid, the IC50 values for OAT1- and OAT3-mediated uptake of PDA were determined to be 15.1 ± 1.1 μM and 3.2 ± 0.16 μM, respectively.[1]

In Vivo Clinical Studies:

Clinical studies are performed to evaluate the changes in plasma concentrations and renal clearance of endogenous biomarkers in response to an OAT1/3 inhibitor.

  • Study Design: A randomized, multi-phase, crossover study design is often employed.[3]

  • Participants: Healthy volunteers are recruited for the study.

  • Procedure:

    • Baseline plasma and urine samples are collected.

    • Participants receive a potent OAT1/3 inhibitor, such as probenecid (e.g., 1000 mg orally).[3]

    • In some studies, a known OAT1/3 substrate like furosemide is also administered alone and in combination with the inhibitor.[3]

    • Serial blood and urine samples are collected over a specified period (e.g., 24 hours).

  • Bioanalysis: Plasma and urine concentrations of PDA and other biomarkers are quantified using a validated analytical method like hydrophilic interaction chromatography (HILIC) with tandem mass spectrometry (LC/MS/MS).[5][8]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and renal clearance (CLR) are calculated and compared between the baseline and post-inhibitor administration phases.

Visualizing the Renal Handling of this compound

The following diagram illustrates the key transporters involved in the renal secretion of this compound and the mechanism of its utility as a biomarker for OAT1/3 inhibition.

G cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) PDA_blood This compound (PDA) OAT1 OAT1 PDA_blood->OAT1 Uptake OAT3 OAT3 PDA_blood->OAT3 Uptake PDA_cell PDA OAT1->PDA_cell OAT3->PDA_cell MRP4 MRP4 PDA_cell->MRP4 Efflux PDA_urine PDA MRP4->PDA_urine Probenecid Probenecid (Inhibitor) Probenecid->OAT1 Probenecid->OAT3 G A Identify Potential Biomarkers (e.g., Metabolomics) B In Vitro Characterization (Transporter Specificity) A->B C Clinical Validation (Inhibition Study with Probe) B->C D Pharmacokinetic Modeling (PBPK) C->D E Regulatory Acceptance and Application D->E

References

Correlation Between Urinary and Plasma 4-Pyridoxic Acid Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary and plasma concentrations of 4-Pyridoxic Acid (4-PA), a primary catabolite of vitamin B6. Understanding the relationship between 4-PA levels in these two biological matrices is crucial for accurately assessing vitamin B6 status and for various applications in drug development and clinical research. This document summarizes key experimental data, details analytical methodologies, and visualizes relevant pathways and workflows.

Data Summary: Correlation Studies

The correlation between urinary and plasma 4-PA concentrations has been investigated in several studies, consistently demonstrating a positive association. However, the strength of this correlation can vary depending on the study population and other physiological factors. Urinary 4-PA is considered a marker of recent vitamin B6 intake, while plasma 4-PA levels can be significantly influenced by renal function.[1]

Study PopulationCorrelation Coefficient (r)Key Findings
General Population0.51Urinary 4-PA shows a strong correlation with plasma 4-PA.[1][2]
Patients with Type 2 Diabetes0.467A positive correlation was observed between plasma and urinary 4-PA concentrations.[3]

Experimental Protocols: Determination of this compound

The quantification of 4-PA in both urine and plasma is most commonly performed using High-Performance Liquid Chromatography (HPLC) with either ultraviolet (UV) or fluorescence detection.[4][5][6] Below is a generalized protocol synthesized from various published methods.

1. Sample Collection and Preparation:

  • Plasma:

    • Collect whole blood in tubes containing EDTA, heparin, or citrate as an anticoagulant.

    • Centrifuge the blood sample to separate the plasma.

    • To precipitate proteins, treat the plasma sample with an equal volume of an acid, such as 0.6 M perchloric acid or trichloroacetic acid.[5][7]

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[6]

    • Collect the supernatant for HPLC analysis.

  • Urine:

    • For quantitative analysis, a 24-hour urine collection is often preferred, though random urine samples can also be used, with results typically normalized to creatinine concentration.[8]

    • Urine samples may require dilution with a suitable buffer or mobile phase.

    • To remove interfering substances, some protocols involve a protein precipitation step similar to plasma samples, for example, by adding 6% perchloric acid.[6]

    • Centrifuge the treated urine sample and collect the supernatant for injection into the HPLC system.

2. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required.

  • Column: A C18 reversed-phase column is typically used for the separation of 4-PA.[5][6]

  • Mobile Phase: The mobile phase is usually an aqueous buffer with an organic modifier. A common mobile phase consists of a mixture of methanol and a sodium phosphate buffer containing an ion-pairing agent like sodium heptane sulfonate, with the pH adjusted to be acidic (e.g., pH 3.5).[5][6]

  • Detection:

    • UV Detection: 4-PA can be detected by its UV absorbance, typically around 302 nm.[6]

    • Fluorescence Detection: For higher sensitivity, fluorescence detection can be employed, with excitation and emission wavelengths around 300 nm and 400 nm, respectively.[5]

  • Quantification: The concentration of 4-PA in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of 4-PA.

Visualizations: Workflows and Pathways

To further elucidate the experimental process and the biochemical context of 4-PA, the following diagrams are provided.

experimental_workflow cluster_plasma Plasma Sample Processing cluster_urine Urine Sample Processing cluster_hplc HPLC Analysis p1 Whole Blood Collection p2 Centrifugation p1->p2 p3 Plasma Separation p2->p3 p4 Protein Precipitation (e.g., Perchloric Acid) p3->p4 p5 Centrifugation p4->p5 p6 Supernatant Collection p5->p6 h1 HPLC Injection p6->h1 Plasma Extract u1 Urine Collection (24h or Random) u2 Dilution (if necessary) u1->u2 u3 Protein Precipitation (Optional) u2->u3 u4 Centrifugation u3->u4 u5 Supernatant Collection u4->u5 u5->h1 Urine Extract h2 C18 Reversed-Phase Separation h1->h2 h3 UV or Fluorescence Detection h2->h3 h4 Quantification h3->h4

Experimental workflow for 4-PA analysis.

vitamin_b6_metabolism cluster_intake Dietary Intake cluster_activation Conversion to Active Form cluster_catabolism Catabolism cluster_excretion Excretion Pyridoxine Pyridoxine (PN) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) Pyridoxine->PLP Phosphorylation & Oxidation Pyridoxal Pyridoxal (PL) Pyridoxal->PLP Phosphorylation & Oxidation FourPA This compound (4-PA) Pyridoxal->FourPA Aldehyde Oxidase Pyridoxamine Pyridoxamine (PM) Pyridoxamine->PLP Phosphorylation & Oxidation PLP->Pyridoxal Urine Urinary Excretion FourPA->Urine

Metabolic pathway of Vitamin B6 to 4-PA.

References

A Comparative Guide to 4-Pyridoxic Acid Quantification: Fluorescence vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, is crucial for assessing vitamin B6 status and its implications in health and disease. This guide provides an objective comparison of two common analytical techniques for 4-PA quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The choice between fluorescence and mass spectrometry detection for 4-PA analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While both methods offer reliable quantification, they possess distinct advantages and limitations. This guide presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflows to aid in selecting the most appropriate method for your research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for 4-PA quantification using HPLC with fluorescence detection and LC-MS/MS, based on published data.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Limit of Detection (LOD) 0.3 - 2.1 nmol/L[1][2]Not explicitly stated, but LLOQ is low
Lower Limit of Quantification (LLOQ) 0.9 - 6.3 nmol/L[1][2]0.09 - 12 nmol/L[3][4]
Linearity Range 0.0125 - 0.8 µM (in urine)[5]6 - 4850 nmol/L[4]
Precision (CV%) Within-run: 0.9 - 1.8%; Between-run: 3.7 - 7.7%[1][2]Intra-assay: 1.7 - 3.5%; Inter-assay: 3.0 - 7.6%[4]
Accuracy/Recovery 97 - 102%[2]89 - 120%[6]
Sample Throughput High, with injection cycles as short as 15 minutes[2]High, with chromatographic runs as short as 4 minutes[4]

Experimental Workflows

The general experimental workflows for quantifying 4-PA by fluorescence and mass spectrometry are depicted below.

experimental_workflows cluster_fluorescence Fluorescence Detection Workflow cluster_ms Mass Spectrometry Workflow F_Start Sample Collection (Serum, Plasma, Urine) F_Prep Protein Precipitation (e.g., Perchloric Acid) F_Start->F_Prep F_Centrifuge Centrifugation F_Prep->F_Centrifuge F_Supernatant Collect Supernatant F_Centrifuge->F_Supernatant F_HPLC HPLC Separation (Reversed-Phase C18) F_Supernatant->F_HPLC F_Derivatization Post-Column Derivatization (Optional, e.g., with Sodium Bisulfite) F_HPLC->F_Derivatization F_Detect Fluorescence Detection (Ex/Em Wavelengths) F_Derivatization->F_Detect F_Quant Quantification F_Detect->F_Quant MS_Start Sample Collection (Whole Blood, Plasma, CSF) MS_Prep Protein Precipitation (e.g., TCA, Acetonitrile) MS_Start->MS_Prep MS_Centrifuge Centrifugation MS_Prep->MS_Centrifuge MS_Supernatant Collect Supernatant MS_Centrifuge->MS_Supernatant MS_LC LC Separation (e.g., C18, C30) MS_Supernatant->MS_LC MS_Ionize Electrospray Ionization (ESI) MS_LC->MS_Ionize MS_Detect Tandem Mass Spectrometry (MS/MS) MS_Ionize->MS_Detect MS_Quant Quantification MS_Detect->MS_Quant

Figure 1. Experimental workflows for 4-PA quantification.

Detailed Experimental Protocols

Below are representative protocols for the quantification of 4-PA using both HPLC with fluorescence detection and LC-MS/MS. These are generalized protocols and may require optimization for specific applications.

HPLC with Fluorescence Detection Protocol

This protocol is based on methods for the analysis of 4-PA in human plasma or serum.[2][7]

1. Sample Preparation:

  • To 150 µL of serum or plasma, add 150 µL of 1.6 mol/L perchloric acid for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collect the supernatant for injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in a potassium phosphate buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid) at a pH of approximately 2.16.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 - 50 µL.

3. Post-Column Derivatization (if necessary):

  • Some methods utilize post-column derivatization to enhance the fluorescence of 4-PA.[7] This can be achieved by introducing a solution of sodium bisulfite (e.g., 1 g/L in phosphate buffer) into the column effluent before it reaches the detector.

4. Fluorescence Detection:

  • Excitation Wavelength: 328 nm.[7]

  • Emission Wavelength: 393 nm.[7]

5. Quantification:

  • A calibration curve is generated using standards of known 4-PA concentrations. The concentration of 4-PA in the samples is determined by comparing their peak areas to the calibration curve.

LC-MS/MS Protocol

This protocol is a representative method for the analysis of 4-PA in human plasma or cerebrospinal fluid (CSF).[4][8]

1. Sample Preparation:

  • To 100 µL of plasma or CSF, add 300 µL of a protein-precipitating agent such as trichloroacetic acid (e.g., 2.0 g in 8.0 mL of water) or acetonitrile containing stable isotope-labeled internal standards.[4][6]

  • Vortex the mixture for approximately 10 seconds.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 20,000 x g for 10 minutes.

  • Transfer the clarified supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase column such as a C18 or C30 (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient elution using a mixture of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 4-PA and the internal standard.

3. Quantification:

  • Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed from standards with known concentrations.

Concluding Remarks

Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the quantification of this compound.

  • HPLC with fluorescence detection is a robust and widely available method that offers good sensitivity and precision. It is a cost-effective option for routine analysis, particularly when high sample throughput is required.[2] The need for post-column derivatization in some methods can add complexity to the setup.

  • LC-MS/MS provides superior selectivity and sensitivity, making it the gold standard for bioanalytical assays.[3] Its high specificity minimizes the risk of interference from other matrix components, which is particularly advantageous when analyzing complex biological samples. The use of stable isotope-labeled internal standards in LC-MS/MS methods allows for highly accurate and precise quantification.

The selection of the most suitable method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and selectivity, the nature of the sample matrix, the number of samples to be analyzed, and the available resources. For clinical and research applications demanding the highest accuracy and specificity, LC-MS/MS is generally the preferred method. However, for large-scale studies where cost and high throughput are major considerations, HPLC with fluorescence detection remains a viable and reliable alternative.

References

4-Pyridoxic Acid/Pyridoxine Ratio: A Novel Biomarker for Cardiovascular Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison with Established and Emerging Cardiovascular Risk Markers for Researchers and Drug Development Professionals

The quest for more precise and early-stage markers of cardiovascular disease (CVD) is a central focus in preventative medicine and drug development. While traditional risk factors provide a foundational assessment, a significant portion of cardiovascular events occur in individuals deemed at low or intermediate risk. This has spurred the investigation of novel biomarkers that can refine risk stratification and offer insights into the underlying pathophysiology. Among these emerging markers, the ratio of 4-pyridoxic acid (4-PA) to pyridoxine (PN), a reflection of vitamin B6 catabolism, has garnered attention for its potential association with increased cardiovascular risk. This guide provides a comprehensive comparison of the 4-PA/PN ratio with other key cardiovascular risk markers, supported by experimental data and detailed methodologies.

The this compound/Pyridoxine Ratio: An Indicator of Altered Vitamin B6 Metabolism

Vitamin B6 is a crucial coenzyme in numerous metabolic processes, including amino acid and homocysteine metabolism. An elevated this compound/pyridoxine ratio suggests an accelerated conversion of pyridoxine to its inactive catabolite, this compound. This altered metabolism has been linked to inflammation and oxidative stress, key drivers of atherosclerosis and cardiovascular disease.

Performance as a Cardiovascular Risk Marker

Recent studies have highlighted the potential of the 4-PA/PN ratio as a prognostic marker, particularly in populations with metabolic comorbidities.

Biomarker Performance MetricThis compound/Pyridoxine RatioFindingPopulationCitation
Area Under the Curve (AUC) 0.72 (95% CI: 0.62–0.81)Best marker to discriminate between high and low cardiovascular risk scores.Patients with Type 2 Diabetes[1][2]
Hazard Ratio (HR) for Cardiovascular Mortality 2.01 (95% CI: 1.41-2.79) for highest vs. lowest quartile of 4-PA/PLP ratio*Higher vitamin B6 turnover is associated with increased cardiovascular mortality.Elderly Population (NHANES)[3]

Note: This study used the 4-PA/PLP (pyridoxal-5'-phosphate) ratio as a marker of vitamin B6 turnover, which is closely related to the 4-PA/PN ratio.

Comparison with Alternative Cardiovascular Risk Markers

A variety of biomarkers are currently used or are under investigation for cardiovascular risk assessment. The following tables provide a comparative overview of the 4-PA/PN ratio with established and emerging markers.

Established Biomarkers
BiomarkerBiological RoleTypical Performance DataAdvantagesLimitations
High-Sensitivity C-Reactive Protein (hs-CRP) Marker of systemic inflammation.HR for CVD events: ~1.5-2.0 for highest vs. lowest tertile.Widely available, standardized assays.Lacks specificity, can be elevated in various inflammatory conditions.
Cardiac Troponins (cTnI, cTnT) Proteins released from damaged cardiac muscle.Gold standard for diagnosing myocardial infarction. High-sensitivity assays can predict future events.High cardiac specificity.Primarily a marker of acute injury, less utility in primary prevention in the general population.
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) Hormone released in response to cardiac stress and fluid overload.Strong predictor of heart failure and cardiovascular mortality.Well-established prognostic value.Can be influenced by age, renal function, and obesity.
Emerging Biomarkers
BiomarkerBiological RolePotential Advantage over Traditional MarkersCurrent Status
This compound/Pyridoxine Ratio Reflects altered vitamin B6 metabolism and potential inflammation/oxidative stress.May provide insights into a metabolic pathway contributing to CVD risk.Investigational; promising results in specific populations.
Interleukin-6 (IL-6) Pro-inflammatory cytokine.Upstream inflammatory marker, potentially a therapeutic target.Research use; strong association with CVD outcomes.
Lipoprotein(a) [Lp(a)] LDL-like particle with pro-atherogenic and pro-thrombotic properties.Genetically determined, largely independent of lifestyle.Recommended for assessment in individuals with a family history of premature CVD.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is paramount for their clinical utility. Below are detailed methodologies for the key experiments cited.

Measurement of this compound and Pyridoxine in Human Plasma

Principle: This method utilizes a one-step reverse-phase High-Performance Liquid Chromatography (HPLC) with fluorescence detection for the simultaneous quantification of this compound and pyridoxine (as part of the broader vitamin B6 vitamer analysis).

Sample Preparation:

  • To 100 µL of plasma, add 100 µL of a precipitation reagent (e.g., 10% trichloroacetic acid).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

HPLC System and Conditions:

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 2.5) with an ion-pairing agent like 8 mM sodium 1-octanesulfonate.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation: 328 nm

    • Emission: 393 nm

    • A post-column derivatization with a bisulfite solution can be used to enhance the fluorescence of certain vitamers.

Calibration and Quantification:

  • Prepare a series of calibration standards of known concentrations of this compound and pyridoxine in a plasma matrix.

  • Generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Quantify the analytes in the patient samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Molecular Mechanisms

Understanding the biological pathways associated with the 4-PA/PN ratio is crucial for interpreting its role as a risk marker and for identifying potential therapeutic targets.

Vitamin B6 Metabolic Pathway

The following diagram illustrates the conversion of dietary pyridoxine to its active form, pyridoxal-5'-phosphate (PLP), and its subsequent catabolism to this compound.

VitaminB6_Metabolism Pyridoxine Pyridoxine (PN) (Dietary Intake) PNP Pyridoxine-5'-Phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase Pyridoxal Pyridoxal (PL) PLP->Pyridoxal Alkaline Phosphatase AminoAcid_Metabolism Amino Acid Metabolism PLP->AminoAcid_Metabolism PLP->AminoAcid_Metabolism Homocysteine_Metabolism Homocysteine Metabolism PLP->Homocysteine_Metabolism PLP->Homocysteine_Metabolism Neurotransmitter_Synthesis Neurotransmitter Synthesis PLP->Neurotransmitter_Synthesis PLP->Neurotransmitter_Synthesis FourPA This compound (4-PA) (Inactive Catabolite) Pyridoxal->FourPA Aldehyde Oxidase & NAD+-dependent Aldehyde Dehydrogenase

Caption: Vitamin B6 metabolic pathway from dietary pyridoxine to the active coenzyme PLP and its excretion product this compound.

An elevated 4-PA/PN ratio indicates a shift in this pathway towards increased catabolism, potentially reducing the bioavailability of the active coenzyme PLP for its critical metabolic functions.

Experimental Workflow for Biomarker Analysis

The general workflow for analyzing the 4-PA/PN ratio and comparing it with other cardiovascular risk markers is depicted below.

Experimental_Workflow cluster_0 Sample Collection & Processing cluster_1 Biomarker Measurement cluster_2 Data Analysis Patient_Cohort Patient Cohort (e.g., with and without CVD) Blood_Sample Whole Blood Sample Patient_Cohort->Blood_Sample Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation HPLC HPLC-Fluorescence (4-PA, Pyridoxine) Plasma_Separation->HPLC Immunoassay Immunoassays (hs-CRP, Troponin, NT-proBNP) Plasma_Separation->Immunoassay Ratio_Calculation Calculate 4-PA/PN Ratio HPLC->Ratio_Calculation Statistical_Analysis Statistical Analysis (e.g., ROC curves, Hazard Ratios) Immunoassay->Statistical_Analysis Ratio_Calculation->Statistical_Analysis Comparison Compare Prognostic Value of Biomarkers Statistical_Analysis->Comparison

Caption: A generalized experimental workflow for the analysis and comparison of cardiovascular risk biomarkers.

Molecular Mechanisms Linking Altered Vitamin B6 Metabolism to Atherosclerosis

A deficiency in the active form of vitamin B6 (PLP), which can be indicated by an increased 4-PA/PN ratio, is linked to several pro-atherogenic mechanisms.

Atherosclerosis_Pathway cluster_0 Altered Vitamin B6 Metabolism cluster_1 Downstream Pathophysiological Effects cluster_2 Cardiovascular Outcome High_4PAPR High 4-PA/PN Ratio Low_PLP Decreased Bioavailable PLP High_4PAPR->Low_PLP High_Homocysteine Increased Homocysteine Low_PLP->High_Homocysteine Impaired homocysteine metabolism Increased_Oxidative_Stress Increased Oxidative Stress Low_PLP->Increased_Oxidative_Stress Reduced antioxidant capacity Endothelial_Dysfunction Endothelial Dysfunction High_Homocysteine->Endothelial_Dysfunction Increased_Oxidative_Stress->Endothelial_Dysfunction Inflammation Inflammation Endothelial_Dysfunction->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis

Caption: Proposed molecular mechanisms linking a high 4-PA/PN ratio to the development of atherosclerosis.

Conclusion

The this compound/pyridoxine ratio is an emerging biomarker that holds promise for refining cardiovascular risk assessment. Its strength lies in providing a potential window into the metabolic and inflammatory status of an individual, which may not be fully captured by traditional risk factors. While further validation in larger, more diverse cohorts and direct head-to-head comparisons with established biomarkers are needed, the available evidence suggests that monitoring vitamin B6 catabolism could become a valuable tool in the early identification and management of individuals at high risk for cardiovascular disease. For drug development professionals, understanding the pathways associated with altered vitamin B6 metabolism may unveil novel therapeutic targets for the prevention and treatment of atherosclerotic cardiovascular disease.

References

Unraveling Vitamin B6 Metabolism: A Comparative Analysis Across Patient Cohorts

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of vitamin B6 metabolite levels in various patient populations reveals significant alterations in metabolic pathways, offering potential biomarkers and insights into disease mechanisms. This guide provides a comparative analysis of key vitamin B6 metabolites, detailed experimental protocols for their measurement, and visualizations of the metabolic processes for researchers, scientists, and drug development professionals.

Vitamin B6 is a crucial coenzyme in numerous metabolic processes, and its dysregulation has been implicated in a range of diseases. The analysis of its various forms, or vitamers—including pyridoxal 5'-phosphate (PLP), pyridoxal (PL), pyridoxamine 5'-phosphate (PMP), pyridoxamine (PM), pyridoxine (PN), and the catabolite 4-pyridoxic acid (PA)—can provide a window into the metabolic status of different patient cohorts.

Comparative Analysis of Vitamin B6 Metabolite Levels

The following tables summarize the quantitative data on plasma vitamin B6 metabolite concentrations in various patient cohorts compared to healthy controls. These findings highlight disease-specific alterations in vitamin B6 metabolism.

Table 1: Plasma Pyridoxal 5'-Phosphate (PLP) Levels in Cardiovascular Disease

Patient CohortPLP Concentration (nmol/L)Control Group (nmol/L)Key Findings
Coronary Artery Disease (CAD)<30[1]≥30[1]Patients with low PLP levels had a significantly increased risk for CAD.[1]
Myocardial Infarction (MI)5.22 ± 1.88 ng/mL11.5 ± 2.03 ng/mLPlasma PLP levels were significantly lower in patients with acute MI.[2]
Ischemic Heart Disease (no MI)10.07 ± 2.98 ng/mL11.5 ± 2.03 ng/mLNo significant difference in PLP levels compared to controls.[2]

Table 2: Vitamin B6 Metabolite Profile in Type 1 and Type 2 Diabetes Mellitus

Patient CohortMetaboliteConcentrationControl/Low-Risk GroupKey Findings
Type 1 DiabetesPlasma PLP/PL ratioLower (p < 0.05)HigherAltered vitamin B6 metabolism due to enhanced alkaline phosphatase activity.[3]
Type 2 Diabetes (High Cardiovascular Risk)This compound (nmol/L)48.2 ± 63.731.9 ± 15.0Higher levels of the catabolite 4-PA in the high-risk group.[4]
Pyridoxine (nmol/L)2.8 ± 28.438.1 ± 127.8Significantly lower pyridoxine levels in the high-risk group.[4]
Pyridoxal (nmol/L)18.2 ± 13.518.4 ± 11.1No significant difference.
PLP (nmol/L)40.7 ± 25.142.0 ± 22.3No significant difference.
Pyridoxamine (nmol/L)1.8 ± 1.81.8 ± 1.7No significant difference.
Pyridoxamine Phosphate (nmol/L)1.2 ± 1.01.0 ± 0.7No significant difference.

Table 3: Plasma PLP Levels in Inflammatory Conditions

Patient CohortPLP ConcentrationKey Findings
High Inflammation Score61 nmol/LLower PLP levels are associated with higher systemic inflammation.[5]
Low Inflammation Score80 nmol/L

Experimental Protocols

Accurate measurement of vitamin B6 metabolites is critical for comparative studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

Method 1: HPLC with Fluorescence Detection for PLP and 4-PA

This method is suitable for the simultaneous measurement of plasma PLP and 4-PA.

1. Sample Preparation:

  • To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of potassium phosphate buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection with excitation at 328 nm and emission at 393 nm for PLP, and excitation at 328 nm and emission at 415 nm for 4-PA.

3. Quantification:

  • Generate a standard curve using known concentrations of PLP and 4-PA.

  • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Method 2: LC-MS/MS for Comprehensive Vitamer Analysis

This method allows for the simultaneous quantification of multiple B6 vitamers (PL, PN, PM, PLP, PMP, and PA).

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard solution containing deuterated forms of the analytes.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex and centrifuge at high speed.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase or HILIC column.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each vitamer and internal standard.

3. Data Analysis:

  • Quantify the analytes by calculating the ratio of the peak area of each analyte to its corresponding internal standard.

  • Use a calibration curve to determine the concentrations.

Visualizing the Pathways

Understanding the metabolic relationships between the different vitamin B6 forms is essential for interpreting the comparative data.

VitaminB6_Metabolism cluster_diet Dietary Intake cluster_metabolism Intracellular Metabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase PN->PNP PL Pyridoxal (PL) PLP Pyridoxal-5'-Phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal Kinase PL->PLP PA This compound (PA) (Excretory Product) PL->PA Aldehyde Oxidase PL->PA PM Pyridoxamine (PM) PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Pyridoxal Kinase PM->PMP PNP->PLP PNP Oxidase PNP->PLP PMP->PLP PMP Oxidase PMP->PLP PLP->PL Phosphatase PLP->PL

Caption: The metabolic pathway of vitamin B6, illustrating the conversion of dietary forms to the active coenzyme PLP and its subsequent catabolism.

Experimental_Workflow Sample Patient Plasma Sample Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Analysis LC-MS/MS or HPLC Analysis Preparation->Analysis Data Data Acquisition (Peak Integration) Analysis->Data Quantification Quantification (Standard Curve Comparison) Data->Quantification Comparison Comparative Statistical Analysis Quantification->Comparison

Caption: A generalized experimental workflow for the comparative analysis of vitamin B6 metabolites in patient cohorts.

References

Evaluating 4-Pyridoxic Acid as a Diagnostic Screening Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of modern disease screening and drug development. 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, has emerged as a candidate biomarker in various pathological conditions, primarily linked to inflammation, vitamin B6 metabolism, and renal function. This guide provides an objective comparison of the diagnostic accuracy of 4-PA and its derivatives with other established biomarkers, supported by experimental data and detailed methodologies.

Performance in Cardiovascular Risk Stratification in Type 2 Diabetes

A key area where 4-PA has been evaluated is in assessing cardiovascular risk in patients with type 2 diabetes. Research suggests that the ratio of this compound to Pyridoxine (4-PA/Pyridoxine) may be a valuable tool in identifying patients at higher risk for cardiovascular events.

A study involving 122 patients with type 2 diabetes demonstrated that the 4-PA/Pyridoxine ratio was the most effective marker for discriminating between patients with high and low cardiovascular risk scores, achieving an Area Under the Curve (AUC) of 0.72.[1][2][3][4] This indicates a fair to good ability to distinguish between the two groups. In this context, an elevated ratio is associated with a higher cardiovascular risk.[4][5]

The diagnostic performance of the 4-PA/Pyridoxine ratio was compared to other biomarkers, as detailed in the table below.

BiomarkerAUC (95% CI)p-valueOptimal Cut-off1-Specificity (at 80% Sensitivity)
4-PA/Pyridoxine Ratio 0.72 (0.62–0.81) <0.001 2.93 0.54
sVCAM-10.68 (0.58–0.78)0.0013970.61
PAr Index¹0.63 (0.53–0.73)0.0170.600.73
Creatinine0.63 (0.53–0.73)0.0130.750.71
Cystatin C0.63 (0.53–0.73)0.013--

¹PAr Index = this compound/(pyridoxal + pyridoxal 5′-phosphate)

Table 1: Comparison of the diagnostic performance of the 4-PA/Pyridoxine ratio and other biomarkers in discriminating between high and low cardiovascular risk scores in patients with type 2 diabetes. Data sourced from a study by Obeid et al. (2019).[4]

Association with Knee Osteoarthritis Severity

Urinary 4-PA has been investigated as a non-invasive biomarker for assessing the severity of knee osteoarthritis (KOA). In a study of 1566 participants, urinary 4-PA levels were significantly higher in individuals with advanced KOA (Kellgren-Lawrence [KL] grade 4) compared to those with lower grades.[6][7][8] While this highlights its potential in monitoring disease progression, the study did not establish specific sensitivity and specificity for diagnosing the presence of KOA, making its utility in early screening unclear.[6][7][8]

Kellgren-Lawrence (KL) GradeMean Urinary 4-PA (nmol/L)p-value (vs. KL Grade 4)
0Lower<0.001
1Lower<0.050
2Lower<0.050
3Lower<0.050
4Significantly Higher-

Table 2: Association between urinary 4-PA levels and the severity of knee osteoarthritis. Higher 4-PA levels are observed in the most severe grade (KL 4).[6]

Role as a Biomarker for Renal Function

This compound has been identified as a sensitive endogenous biomarker for the activity of renal organic anion transporters (OAT1/3).[9][10] Elevated plasma levels of 4-PA can indicate renal insufficiency.[5] This application is more for monitoring kidney function and drug-drug interactions rather than for general disease screening.[9][10][11]

Experimental Protocols

Accurate measurement of 4-PA is crucial for its evaluation as a biomarker. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying 4-PA in biological samples.

Measurement of this compound in Human Urine via HPLC-UV

This method is suitable for quantifying the major urinary metabolite of vitamin B6.[12]

Sample Preparation:

  • Treat urine samples with 6% perchloric acid in a 1:1 ratio to precipitate proteins and other impurities.[12]

  • Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.[12]

  • Transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 5 minutes.[12]

  • Transfer 100-μl aliquots of the final supernatant to HPLC vials for injection.[12]

Chromatographic Conditions:

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm i.d., 5 µM particle size.[12]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer (containing 2.5 mM sodium heptane sulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid).[12]

  • Detection: UV at 302 nm.[12]

  • Retention Time: Approximately 8.0 minutes for this compound.[12]

Measurement of this compound in Human Plasma via HPLC with Fluorescence Detection

This method allows for the simultaneous measurement of pyridoxal 5'-phosphate (PLP) and 4-PA.[13]

Sample Preparation (One-Step Derivatization and Protein Precipitation):

  • Combine plasma samples with a solution containing a derivatizing agent (e.g., semicarbazide) to enhance the fluorescence of PLP.[13]

  • This step also serves to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for injection into the HPLC system.

Chromatographic Conditions:

  • Method: Reversed-phase HPLC with fluorescence detection.[13]

  • Derivatization: Pre-column derivatization with semicarbazide has shown optimal performance in terms of signal-to-noise ratio, retention time, and peak shape.[13]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_evaluation Data Evaluation Patient Patient Cohort (e.g., Type 2 Diabetes) Blood Blood Sample (Plasma) Patient->Blood Urine Urine Sample Patient->Urine Precipitation Protein Precipitation & Derivatization Blood->Precipitation Urine->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC Quantification Quantification of 4-PA & other analytes HPLC->Quantification Stats Statistical Analysis (e.g., ROC curve) Quantification->Stats Comparison Comparison with other biomarkers Stats->Comparison

Figure 1: Experimental workflow for evaluating this compound as a diagnostic biomarker.

Conclusion

This compound and its derived ratios show promise as diagnostic markers in specific clinical contexts. The 4-PA/Pyridoxine ratio demonstrates potential for cardiovascular risk stratification in patients with type 2 diabetes, outperforming several other established biomarkers in a head-to-head comparison of AUC values. In the realm of osteoarthritis, urinary 4-PA is associated with disease severity, suggesting a role in monitoring rather than initial screening.

For researchers and drug development professionals, 4-PA represents a biomarker with multifaceted applications. Its connection to inflammation, vitamin B6 metabolism, and renal function warrants further investigation across a broader range of diseases. The provided experimental protocols offer a solid foundation for the accurate and reproducible measurement of 4-PA, a critical step in validating its clinical utility. Future studies should focus on establishing definitive sensitivity, specificity, and predictive values for specific diseases to solidify the role of 4-PA in routine diagnostic screening.

References

Unraveling the Species-Specific Landscape of 4-Pyridoxic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of xenobiotic and endobiotic metabolism across different species is paramount for preclinical drug development and translational research. This guide provides a comprehensive comparison of the inter-species differences in the metabolism of 4-pyridoxic acid (4-PA), the primary catabolic product of vitamin B6. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the metabolic pathways, this document serves as a critical resource for navigating the complexities of 4-PA metabolism in preclinical models and its implications for human health.

Executive Summary

The metabolism of vitamin B6 to its main excretory product, this compound (4-PA), is a crucial pathway for maintaining vitamin B6 homeostasis. This process is primarily mediated by two key enzymes: aldehyde oxidase (AO) and NAD+-dependent aldehyde dehydrogenase (ALDH). Significant inter-species variations in the expression and activity of these enzymes lead to marked differences in the metabolic profile of 4-PA. Notably, humans possess a single functional aldehyde oxidase gene (AOX1), whereas rodents have four, and canines lack functional AO altogether. These genetic disparities underscore the challenges in extrapolating metabolic data from animal models to humans and highlight the need for a detailed comparative understanding. This guide synthesizes the available quantitative data on 4-PA excretion and the kinetics of the enzymes involved, offering a framework for interpreting preclinical findings and informing future research.

Comparative Analysis of this compound Excretion

The urinary excretion of 4-PA is a key indicator of vitamin B6 catabolism. While direct comparative studies under standardized conditions are limited, available data suggest species-specific differences in the extent of pyridoxine conversion to 4-PA.

SpeciesPercentage of Ingested Pyridoxine Excreted as this compoundReference
Human 40-60%[1]
Rat Data not directly comparable, but studies show rapid excretion of vitamin B6 metabolites.[2]
Dog Data not directly comparable, but early studies indicate lower recovery of ingested pyridoxine as 4-PA compared to humans.[3]

Note: The provided percentages are estimations from various studies and may not be directly comparable due to differences in experimental design, dosage, and analytical methods.

Enzymatic Landscape of this compound Formation

The conversion of pyridoxal, an intermediate in vitamin B6 metabolism, to 4-PA is catalyzed by aldehyde oxidase and NAD+-dependent aldehyde dehydrogenase. The relative contribution of these enzymes varies across species, influencing the overall rate of 4-PA formation.

Aldehyde Oxidase (AO)

Aldehyde oxidase exhibits significant species-specific differences in both its genetic makeup and enzymatic activity. Humans have one functional AOX1 gene, while rodents possess four (Aox1, Aox2, Aox3, Aox4), leading to a more complex enzymatic landscape.

Table 2: Comparative Hepatic Aldehyde Oxidase Activity (using Vanillin as a substrate)

SpeciesVmax (nmol/min/mg protein)Km (µM)Reference
Human 2.0 ± 0.22.9 ± 0.4[4]
Monkey Highest activityN/A[4]
Mouse N/A1.44 ± 0.16[4]
Rat Lowest activity10.9 ± 1.2[4]

Note: Data was obtained using vanillin as a substrate and may not directly reflect the kinetics for pyridoxal. N/A indicates data not available in the cited source.

NAD+-dependent Aldehyde Dehydrogenase (ALDH)

NAD+-dependent aldehyde dehydrogenase also plays a crucial role in the oxidation of pyridoxal to 4-PA. In rats, this enzyme is widely distributed across various tissues.

Table 3: Specific Activity of NAD+-dependent Pyridoxal Dehydrogenase in Rat Tissues

TissueSpecific Activity (nmol/min/mg protein)Km for Pyridoxal (µM)Reference
Red Blood Cell71.5 ± 3.075[5]
Intestine64.9 ± 9.075[5]
Muscle61.4 ± 1.675[5]
Brain39.5 ± 6.075[5]
Liver34.4 ± 3.375[5]
Kidney21.1 ± 5.675[5]
Heart18.8 ± 0.975[5]
Lung6.5 ± 2.075[5]

Metabolic Pathways and Experimental Workflows

To visually represent the key processes in 4-PA metabolism and the methodologies for its quantification, the following diagrams are provided.

cluster_0 Vitamin B6 Metabolism to this compound Pyridoxine Pyridoxine Pyridoxal_P Pyridoxal-5'-Phosphate Pyridoxine->Pyridoxal_P Pyridoxal Kinase Pyridoxal Pyridoxal Pyridoxal_P->Pyridoxal Phosphatase PA This compound Pyridoxal->PA Aldehyde Oxidase (AO) NAD+-dependent Aldehyde Dehydrogenase (ALDH)

Fig. 1: Metabolic pathway of Vitamin B6 to this compound.

cluster_1 Experimental Workflow for Urinary 4-PA Analysis Urine_Sample Urine Sample Collection Protein_Precipitation Protein Precipitation (e.g., with Trichloroacetic Acid) Urine_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Analysis Supernatant_Collection->HPLC Quantification Quantification HPLC->Quantification

Fig. 2: General workflow for urinary this compound analysis.

Experimental Protocols

Accurate quantification of 4-PA is essential for comparative metabolic studies. The following provides a detailed methodology for the analysis of 4-PA in urine samples using High-Performance Liquid Chromatography (HPLC), a commonly employed and reliable technique.

Protocol: Determination of Urinary this compound by HPLC

1. Sample Preparation:

  • Collect 24-hour or random urine samples and store at -20°C until analysis.

  • Thaw urine samples at room temperature.

  • To precipitate proteins, add an equal volume of 6% perchloric acid or trichloroacetic acid to the urine sample.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the mixture at 10,000 x g for 5-10 minutes.

  • Collect the clear supernatant for HPLC analysis.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, pH adjusted to 3.5 with phosphoric acid). The exact ratio may need optimization.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection:

    • UV Detection: Set at 302 nm.

    • Fluorescence Detection: Excitation at 320 nm and emission at 422 nm for enhanced sensitivity.

3. Standard Curve Preparation:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable buffer to cover the expected concentration range in the urine samples.

  • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared urine supernatant into the HPLC system.

  • Identify the 4-PA peak based on its retention time compared to the standard.

  • Quantify the concentration of 4-PA in the sample by interpolating its peak area on the standard curve.

  • Normalize the urinary 4-PA concentration to creatinine concentration to account for variations in urine dilution.

Conclusion and Future Directions

The metabolism of this compound exhibits significant inter-species differences, primarily driven by variations in the expression and activity of aldehyde oxidase and NAD+-dependent aldehyde dehydrogenase. This comparative guide highlights the existing knowledge and, crucially, the gaps in our understanding. The lack of direct comparative studies on 4-PA excretion and enzyme kinetics for pyridoxal across multiple species remains a significant challenge for translational research.

Future research should focus on:

  • Conducting direct, head-to-head comparative studies of pyridoxine metabolism and 4-PA excretion in different preclinical species and humans under standardized conditions.

  • Characterizing the kinetic parameters (Km and Vmax) of both aldehyde oxidase and NAD+-dependent aldehyde dehydrogenase for the specific substrate pyridoxal in liver preparations from various species.

  • Elucidating the relative contribution of each enzyme to 4-PA formation in different species to build more accurate predictive models for human metabolism.

By addressing these knowledge gaps, the scientific community can enhance the predictive value of preclinical models and ultimately improve the efficiency and safety of drug development.

References

Altered Vitamin B6 Metabolism: A Comparative Analysis of 4-Pyridoxic Acid Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of scientific literature reveals significant alterations in the levels of 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, in individuals with various diseases compared to healthy populations. This guide synthesizes key findings, presenting quantitative data, experimental methodologies, and visual representations to aid researchers, scientists, and drug development professionals in understanding the role of vitamin B6 metabolism in pathological states.

Elevated or altered levels of 4-PA have been observed in several conditions, including renal insufficiency, cardiovascular diseases, type 2 diabetes, and inflammatory disorders. These changes often reflect an increased catabolism of vitamin B6, which may be linked to the underlying disease processes. The ratio of 4-PA to its precursors, such as pyridoxal 5'-phosphate (PLP), is also emerging as a valuable biomarker for disease risk and prognosis.

Quantitative Comparison of this compound Levels

The following table summarizes the plasma concentrations of this compound in healthy individuals and patients with various medical conditions as reported in several key studies.

Population GroupN4-PA Concentration (nmol/L)Statistical Significance (vs. Healthy Controls)Reference
Healthy Individuals
16817.5 (Median, Range: 3.7-114.79)-[1]
46Significantly lower than hemodialysis patientsp < 0.001[2][3]
14146 ± 49 (Mean ± SD)-[3]
Diseased Populations
Chronic Renal Failure (Hemodialysis) 39Significantly elevatedp < 0.001[2][3]
7211,667 ± 17,871 (Mean ± SD)p < 0.001[3]
Chronic Kidney Disease (Stage 2-4) 48435 ± 441 (Mean ± SD)p < 0.001[3]
Renal Transplant Recipients 38583 ± 668 (Mean ± SD)p < 0.001[3]
Type 2 Diabetes (High Cardiovascular Risk) 6148.2 (Mean)p = 0.031 (vs. Low Risk)[4][5][6]
Type 2 Diabetes (Low Cardiovascular Risk) 6131.9 (Mean)-[4][5][6]
Rheumatoid Arthritis -No significant difference in urinary excretion-[7][8]

Experimental Protocols

The primary method for the quantification of this compound in biological samples (plasma, serum, and urine) is High-Performance Liquid Chromatography (HPLC), often coupled with fluorometric or ultraviolet (UV) detection.

General HPLC Method for Plasma/Serum 4-PA Measurement

A common approach involves the deproteinization of the sample followed by chromatographic separation and detection.

  • Sample Preparation: Plasma or serum samples are treated with an acid, such as trichloroacetic acid or perchloric acid, to precipitate proteins.[7][9][10] The mixture is then centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.[9][10][11]

  • Mobile Phase: The mobile phase typically consists of a buffer solution (e.g., phosphate buffer) with an organic modifier like methanol.[9][11] The pH is usually acidic.[9][11]

  • Detection: 4-PA is detected using a fluorometric detector or a UV detector at a specific wavelength (e.g., 302 nm).[9][11] Some methods may use post-column derivatization to enhance the fluorescence of the analyte.[12]

Example Protocol for Urinary 4-PA Measurement

A validated HPLC-UV method for measuring 4-PA in urine has been described as follows:[10][11]

  • Sample Preparation: Urine samples are treated with 6% perchloric acid.[10][11]

  • HPLC System: A Waters Symmetry® C18 column (250 mm × 4.6 mm, 5 µm) is used for separation.[10][11]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate at pH 3.5 is used as the mobile phase.[10][11]

  • Flow Rate: The flow rate is maintained at 1 ml/min.[11]

  • Detection: The analyte is detected by UV absorption at 302 nm.[10][11]

Visualizing Vitamin B6 Metabolism and Altered 4-PA Levels

The following diagrams illustrate the metabolic pathway leading to the formation of this compound and a conceptual comparison of its levels in health and disease.

VitaminB6_Metabolism cluster_intake Dietary Intake cluster_activation Activation cluster_catabolism Catabolism VitaminB6 Vitamin B6 (Pyridoxine, Pyridoxal, Pyridoxamine) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) VitaminB6->PLP Phosphorylation FourPA This compound (4-PA) (Excreted Metabolite) PLP->FourPA Oxidation

Vitamin B6 metabolic pathway to this compound.

FourPA_Comparison Healthy Normal 4-PA Levels Renal_Disease Chronic Kidney Disease (Significantly Elevated) CVD Cardiovascular Disease (Elevated) Diabetes Type 2 Diabetes (Elevated) Inflammation Inflammatory Conditions (Potentially Elevated)

References

A Comparative Guide to the Analytical Quantification of 4-Pyridoxic Acid: Validating a New Method Against the Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 4-Pyridoxic Acid (4-PA), the primary catabolite of vitamin B6, is crucial for nutritional assessment and various clinical studies. This guide provides a comprehensive comparison of a new analytical method against the established gold standard, supported by experimental data to facilitate an informed choice of methodology.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has long been considered the gold standard for the quantification of 4-PA in biological matrices due to its robustness and reliability.[1][2] However, the landscape of analytical chemistry is ever-evolving, with newer techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerging as powerful alternatives offering enhanced sensitivity and specificity.[3][4][5] This guide presents a validation of a representative new LC-MS/MS method against a traditional HPLC-UV method, providing a side-by-side comparison of their performance metrics.

Performance Characteristics: A Head-to-Head Comparison

The validation of any new analytical method hinges on its ability to meet or exceed the performance of the current gold standard. Key parameters for this evaluation include linearity, accuracy, precision, and the limits of detection and quantification.

Performance MetricGold Standard: HPLC-UVNew Method: LC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (% Recovery) 97 - 102%89 - 120%
Precision (Within-run Repeatability, %RSD) 0.9 - 1.8%0.5 - 13%
Precision (Run-to-run Reproducibility, %RSD) 3.7 - 5.6%Not explicitly stated in the provided results
Limit of Quantification (LOQ) 0.0125 µM (in urine)[6]0.42 - 5.0 µg/L (analyte dependent)[3]
Limit of Detection (LOD) 0.3 nmol/L (in serum)[7]Not explicitly stated in the provided results

Experimental Protocols

The successful implementation of any analytical method is fundamentally dependent on a well-defined and meticulously followed experimental protocol. Below are the detailed methodologies for both the gold standard HPLC-UV method and the new LC-MS/MS method for the determination of 4-PA.

Gold Standard: HPLC-UV Method

This method is based on a validated protocol for the analysis of 4-PA in human urine.[6][8]

1. Sample Preparation:

  • Urine samples are subjected to protein precipitation by adding an equal volume of 6% perchloric acid.[6]

  • The mixture is vortexed for 30 seconds and then centrifuged at 10,000 x g for 5 minutes.[6]

  • The resulting supernatant is carefully transferred to a clean tube for analysis.[6]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.[6][8]

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer (containing 2.5 mM sodium heptane sulfonate), adjusted to pH 3.5 with 85% ortho-phosphoric acid.[1][8]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 50 µL.[6]

  • Detection: UV detection at 302 nm.[1][6][8]

  • Run Time: Approximately 10 minutes, with a retention time for 4-PA of around 8.0 minutes.[1][6][8]

New Method: LC-MS/MS

This method provides a highly sensitive approach for the quantification of various B vitamins and their derivatives, including 4-PA, in whole blood.[3]

1. Sample Preparation:

  • To 500 µL of whole blood, 100 µL of water and 100 µL of an internal standard working solution are added.

  • Protein precipitation is achieved by adding 300 µL of a zinc sulfate in methanol solution.[3]

  • The sample is vortexed for approximately 10 seconds, incubated on ice for 15 minutes, and then centrifuged at 20,000 x g for 10 minutes.[3]

  • The clear supernatant is transferred to an HPLC vial for analysis.[3]

2. LC-MS/MS Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a dual-pressure linear ion trap mass spectrometer.[3]

  • Column: Thermo Acclaim C30, 150 x 2.1 mm, 3 µm particle size, maintained at 15°C.[3]

  • Mobile Phase:

    • A: 0.6306 g/L ammonium formate in water with 175 µL/L formic acid (pH 4.0).[3]

    • B: 0.6306 g/L ammonium formate in water with 1750 µL/L formic acid (pH 3.0).[3]

    • C: A mixture of mobile phase B and acetonitrile (10:90 v/v) with 0.0568 g/L ammonium formate.[3]

  • Detection: FullScan MS/MS and Selected Ion Monitoring (SIM) modes are utilized for detection and quantification.[3]

Method Validation Workflow

The process of validating a new analytical method against a gold standard follows a structured workflow to ensure the reliability and accuracy of the results.

G cluster_0 Method Validation Workflow A Define Analytical Requirements B Select Gold Standard Method (e.g., HPLC-UV) A->B C Develop New Method (e.g., LC-MS/MS) A->C D Perform Method Validation Experiments B->D C->D E Linearity & Range D->E F Accuracy (% Recovery) D->F G Precision (Repeatability & Reproducibility) D->G H Specificity & Selectivity D->H I LOD & LOQ D->I J Compare Performance Metrics E->J F->J G->J H->J I->J K Assess Suitability for Intended Use J->K

Caption: Workflow for validating a new analytical method against a gold standard.

Conclusion

Both the established HPLC-UV method and the newer LC-MS/MS technique demonstrate the capability for accurate and reliable quantification of this compound. The choice of method will ultimately depend on the specific requirements of the study. The HPLC-UV method offers a cost-effective and robust solution suitable for routine analysis.[6][8] In contrast, the LC-MS/MS method provides superior sensitivity and specificity, making it ideal for applications requiring the detection of very low concentrations of the analyte or for complex sample matrices.[3][4] This comparative guide provides the necessary data and protocols to assist researchers in selecting the most appropriate method for their analytical needs.

References

Safety Operating Guide

Proper Disposal of 4-Pyridoxic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Pyridoxic Acid are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, in line with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, eye protection, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of any dust or fumes.[1][2]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to adhere to all local, regional, and national regulations.[1][3] Improper disposal can pose a risk to the environment and public health.

  • Containment : Keep the waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container.[2][3] Do not mix with other waste materials to prevent unknown chemical reactions.[3]

  • Waste Collection : Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[3] These companies are equipped to handle and process chemical waste in an environmentally sound and legally compliant manner.

  • Spill Management : In the event of a spill, prevent the material from entering drains or water courses.[1][5][6] Absorb the spill with an inert, non-combustible material such as sand or diatomite.[1] The contaminated absorbent material should then be collected in a suitable container for disposal, following the same procedure as for the chemical waste itself.[1]

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of according to the same official regulations as the substance itself.[3]

Hazard Identification and Classification

This compound is classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is crucial for safe handling and disposal.

Hazard Classification GHS Hazard Statement Source
Acute Oral ToxicityH302: Harmful if swallowed[5]
Skin Corrosion/IrritationH315: Causes skin irritation[1][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][5]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][5]
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic life[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent is_spill->contain_spill Yes package_waste Securely package and label waste is_spill->package_waste No contain_spill->package_waste store_waste Store in a designated safe area package_waste->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

This compound Disposal Workflow

Note: No specific experimental protocols for the chemical neutralization or deactivation of this compound are provided in standard safety data sheets. The recommended and mandatory procedure is disposal via a certified waste management service. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures.

References

Personal protective equipment for handling 4-Pyridoxic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Pyridoxic Acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment
PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation[1].
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious eye irritation[1].
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator with a dust mask (e.g., N95) or work in a well-ventilated area, such as a chemical fume hood.To prevent inhalation of dust particles and avoid respiratory irritation[1][2].

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weighing prep_area->handle_weigh Proceed when ready handle_dissolve Dissolving/Mixing handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surface handle_dissolve->cleanup_decon After experiment cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.
Procedural Steps:

  • Preparation :

    • Review the Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its hazards and safety precautions[1][3].

    • Don Personal Protective Equipment (PPE): Wear the recommended PPE as detailed in the table above.

    • Prepare a Designated Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk. Ensure the work area is clean and uncluttered.

  • Handling :

    • Weighing: If weighing the solid, use a balance inside a fume hood or a ventilated enclosure. Use a spatula to handle the powder and avoid generating dust.

    • Dissolving/Mixing: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Cleanup :

    • Decontaminate Work Surfaces: After handling, wipe down the work area with a suitable solvent (e.g., 70% ethanol) and then with water.

    • Segregate Waste: Separate waste into different streams: solid chemical waste, liquid chemical waste, and contaminated PPE.

  • Personal Hygiene :

    • After completing the work and removing PPE, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused this compound and contaminated materials (e.g., weigh boats, paper towels) should be collected in a designated, labeled container for solid chemical waste.

  • Liquid Waste: Solutions of this compound should be collected in a labeled container for non-halogenated organic waste, unless the solvent dictates otherwise. Do not pour solutions down the drain unless permitted by local regulations for non-hazardous waste.

  • Empty Containers: "RCRA empty" containers (no freestanding liquid and residue scraped out) can be disposed of in the regular trash after the label has been defaced.

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid waste.

Always follow your institution's specific guidelines for chemical waste disposal. If in doubt, consult your Environmental Health and Safety (EHS) department.

Experimental Protocol: Quantification of this compound in Human Urine by HPLC

This protocol is adapted from a validated method for the analysis of this compound in urine samples.

Objective: To quantify the concentration of this compound in human urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound standard (Sigma-Aldrich or equivalent)

  • Perchloric acid, 6%

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic

  • Sodium heptane sulfonate

  • Orthophosphoric acid (85%)

  • Deionized water (18.2 MΩ·cm)

  • Urine samples

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate.

    • Adjust the pH of the buffer to 3.5 using 85% orthophosphoric acid.

    • The mobile phase will be a mixture of this buffer and methanol.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Create a series of calibration standards by serially diluting the stock solution with deionized water to cover a linear range of 0.0125 to 0.8 µM.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To precipitate proteins, add an equal volume of 6% perchloric acid to the urine sample.

    • Vortex the mixture and then centrifuge to pellet the precipitate.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Set the UV detector to a wavelength of 302 nm.

    • Inject the prepared standards and samples onto the HPLC system.

    • The retention time for this compound is approximately 8.0 minutes under these conditions.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the urine samples by interpolating their peak areas from the standard curve.

Biological Pathway: Formation of this compound

This compound is the primary catabolic product of vitamin B6 metabolism and is excreted in the urine[4]. The formation of this compound from pyridoxal is catalyzed by two main enzymes: aldehyde oxidase and an NAD+-dependent aldehyde dehydrogenase[1].

cluster_enzymes Enzymatic Conversion PL Pyridoxal AO Aldehyde Oxidase PL->AO ALDH NAD+-dependent Aldehyde Dehydrogenase PL->ALDH PA This compound AO->PA ALDH->PA

Caption: Enzymatic conversion of Pyridoxal to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.